molecular formula C11H17ClN4O3 B1575574 His-Pro hydrochloride

His-Pro hydrochloride

Katalognummer: B1575574
Molekulargewicht: 288.73 g/mol
InChI-Schlüssel: GVYYRQHKZOSILY-OZZZDHQUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

His-Pro hydrochloride is a dipeptide consisting of histidyl and proline.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C11H17ClN4O3

Molekulargewicht

288.73 g/mol

IUPAC-Name

(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H16N4O3.ClH/c12-8(4-7-5-13-6-14-7)10(16)15-3-1-2-9(15)11(17)18;/h5-6,8-9H,1-4,12H2,(H,13,14)(H,17,18);1H/t8-,9-;/m0./s1

InChI-Schlüssel

GVYYRQHKZOSILY-OZZZDHQUSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to L-Histidyl-L-Proline Hydrochloride: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Histidyl-L-Proline hydrochloride (His-Pro HCl), a dipeptide of significant interest in biomedical research. This document details its chemical structure, physicochemical properties, synthesis, and biological activities, with a particular focus on its relationship with the cyclic dipeptide, cyclo(His-Pro). Detailed experimental protocols for its synthesis, analysis, and biological evaluation are also provided to support further research and development.

Chemical Structure and Physicochemical Properties

L-Histidyl-L-Proline hydrochloride is the salt of the linear dipeptide formed from the amino acids L-histidine and L-proline. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

G cluster_his_pro L-Histidyl-L-Proline Hydrochloride

Caption: Chemical structure of L-Histidyl-L-Proline. In the hydrochloride salt, the primary amine and/or the imidazole (B134444) ring are protonated.

Physicochemical Properties

The following table summarizes the key physicochemical properties of L-Histidyl-L-Proline and its hydrochloride salt. Data for the hydrochloride salt is limited, and some values are estimated based on the parent compound and related structures.

PropertyValueReference/Note
Chemical Name L-Histidyl-L-Proline hydrochloride
Synonyms His-Pro HCl, HP HCl[1]
Molecular Formula C₁₁H₁₇ClN₄O₃Calculated
Molecular Weight 288.73 g/mol Calculated from parent compound[2]
CAS Number 2415727-78-3[3]
Parent Compound CAS 20930-58-9[2]
Appearance White to off-white solidTypical for peptide hydrochlorides
Melting Point Not explicitly reported; expected to be higher than parent amino acidsData for L-Proline HCl is ~155 °C[4]
Solubility Soluble in waterHydrochloride salts of peptides are generally water-soluble[5]
pKa Values Not explicitly reported. Expected pKa for α-amino (~8-9), imidazole (~6-7), and carboxylic acid (~2-3)General amino acid pKa values
XLogP3 -2.9 (for parent dipeptide)[2]

Synthesis of L-Histidyl-L-Proline Hydrochloride

The synthesis of His-Pro HCl follows standard peptide chemistry principles, involving the coupling of protected histidine and proline residues, followed by deprotection to yield the final hydrochloride salt.

G cluster_synthesis Synthesis Workflow for His-Pro Hydrochloride BocHis Boc-His-OH Coupling Peptide Coupling (e.g., TBTU, DIPEA) BocHis->Coupling ProOMe H-Pro-OMe·HCl ProOMe->Coupling ProtectedDi Boc-His-Pro-OMe Coupling->ProtectedDi Deprotection Acidic Deprotection & Hydrolysis (HCl) ProtectedDi->Deprotection HisProHCl H-His-Pro-OH·HCl Deprotection->HisProHCl Purification Purification (RP-HPLC) HisProHCl->Purification FinalProduct Pure His-Pro HCl Purification->FinalProduct G cluster_pathway Nrf2/NF-κB Signaling Pathway Modulated by cyclo(His-Pro) cluster_nucleus CHP cyclo(His-Pro) Nrf2 Nrf2 CHP->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) HO1 Heme Oxygenase-1 (HO-1) & other antioxidant enzymes ROS Oxidative Stress (ROS) HO1->ROS reduces NFkB NF-κB HO1->NFkB inhibits translocation of IKK IKK ROS->IKK activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates for degradation IkB->NFkB inhibits NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n binds NFkB_n NF-κB NFkB_n->Proinflammatory_Genes promotes transcription of ARE_n->HO1 promotes transcription of G cluster_hplc HPLC Analysis Workflow SamplePrep Sample Preparation (Dissolve in mobile phase A) Injection Injection (e.g., 10 µL) SamplePrep->Injection Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injection->Column Elution Gradient Elution (Water/ACN with 0.1% TFA) Column->Elution Detection UV Detection (210-220 nm) Elution->Detection DataAnalysis Data Analysis (Peak integration, Purity calculation) Detection->DataAnalysis

References

Synthesis of L-Histidyl-L-Proline Dihydrochloride from Protected Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of L-Histidyl-L-Proline dihydrochloride (B599025) (His-Pro dihydrochloride), a dipeptide of significant interest. The guide details a robust solution-phase synthesis strategy starting from appropriately protected amino acid precursors. It includes detailed experimental protocols, data on reagents and reaction conditions, and insights into the biological context of the His-Pro motif, particularly its cyclized form, cyclo(His-Pro).

Introduction

L-Histidyl-L-Proline is a dipeptide composed of the amino acids L-histidine and L-proline. While the linear dipeptide serves as a valuable building block in peptide chemistry, its cyclic form, cyclo(His-Pro) or histidyl-proline diketopiperazine, has garnered significant attention for its biological activities. Cyclo(His-Pro) is an endogenous metabolite of Thyrotropin-Releasing Hormone (TRH) and has been shown to exert neuroprotective and anti-inflammatory effects.[1][2] This guide focuses on the chemical synthesis of the linear His-Pro dipeptide as a stable dihydrochloride salt, a common form for handling and storing peptides. The synthesis from protected amino acids is crucial to ensure regioselectivity and to prevent undesirable side reactions, particularly racemization of the histidine residue.[3]

Chemical Synthesis of His-Pro Dihydrochloride

A reliable method for the synthesis of His-Pro dihydrochloride is the solution-phase peptide synthesis approach. This strategy offers scalability and avoids the complexities of solid-phase synthesis for a short dipeptide. The general workflow involves three main stages:

  • Peptide Bond Formation : Coupling of a protected histidine derivative with a protected proline derivative.

  • Intermediate Deprotection : Selective removal of a temporary protecting group to allow for the final deprotection.

  • Final Deprotection and Salt Formation : Removal of all protecting groups and formation of the dihydrochloride salt.

Protecting Group Strategy

The choice of protecting groups is critical for a successful synthesis. A common and effective strategy for the synthesis of His-Pro is outlined in the table below.

Amino Acidα-Amino ProtectionSide Chain ProtectionCarboxyl ProtectionRationale
L-Histidine Boc (tert-Butoxycarbonyl)Trt (Trityl)-The Boc group is stable under coupling conditions and readily removed by acidolysis.[4] The bulky Trt group on the imidazole (B134444) side chain is crucial to prevent racemization during the activation of the carboxyl group.[3]
L-Proline --OMe (Methyl ester)The methyl ester protects the carboxyl group of proline during the coupling reaction and can be selectively removed by saponification.
Coupling Reagents

The formation of the peptide bond between the activated carboxyl group of Boc-His(Trt)-OH and the amino group of H-Pro-OMe requires a coupling reagent. To minimize the risk of racemization of the histidine residue, the use of coupling reagents in combination with additives is highly recommended.

Coupling ReagentAdditiveBaseKey Features
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBt (Hydroxybenzotriazole)DIPEA (N,N-Diisopropylethylamine)Efficient coupling with low racemization.[5]
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOAt (1-Hydroxy-7-azabenzotriazole)DIPEAHighly effective for sterically hindered couplings and for reducing racemization.[5]
DIC (N,N'-Diisopropylcarbodiimide)HOBt or Oxyma Pure-Carbodiimide-based coupling; the corresponding urea (B33335) byproduct is soluble in many organic solvents, simplifying purification.[6]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of His-Pro dihydrochloride.

Materials and General Methods

All reagents should be of high purity and solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.

Synthesis of Boc-His(Trt)-Pro-OMe
  • Dissolution : Dissolve L-Proline methyl ester hydrochloride (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) and cool to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq.) and stir for 10 minutes.

  • Activation : In a separate flask, dissolve Boc-L-His(Trt)-OH (1.0 eq.), HBTU (1.0 eq.), and HOBt (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF). Add DIPEA (2.0 eq.) and stir the activation mixture for 15 minutes at room temperature.

  • Coupling : Add the activated histidine solution to the proline methyl ester solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up : Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Boc-His(Trt)-Pro-OMe as a white solid.

Saponification of Boc-His(Trt)-Pro-OMe
  • Hydrolysis : Dissolve the purified Boc-His(Trt)-Pro-OMe (1.0 eq.) in a mixture of tetrahydrofuran (B95107) (THF) and methanol. Add a 1 M aqueous solution of lithium hydroxide (B78521) (LiOH) (1.5 eq.) and stir at room temperature for 2-4 hours.[7]

  • Work-up : Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification : Cool the aqueous layer to 0 °C and acidify to pH 3-4 with cold 1 N HCl.

  • Extraction : Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-His(Trt)-Pro-OH.

Final Deprotection and Formation of His-Pro Dihydrochloride
  • Deprotection : Dissolve the Boc-His(Trt)-Pro-OH in a solution of 4 M HCl in dioxane.[8][9] Stir the mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by TLC.

  • Precipitation : Add cold diethyl ether to the reaction mixture to precipitate the product.

  • Isolation : Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield L-Histidyl-L-Proline dihydrochloride as a white to off-white solid.

Quantitative Data (Exemplary)

The following table presents typical, albeit hypothetical, quantitative data for the described synthesis. Actual yields may vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductMolecular Weight ( g/mol )Exemplary Yield (%)
1. Coupling Boc-His(Trt)-OHBoc-His(Trt)-Pro-OMe725.8885-95
2. Saponification Boc-His(Trt)-Pro-OMeBoc-His(Trt)-Pro-OH711.8590-98
3. Deprotection Boc-His(Trt)-Pro-OHHis-Pro dihydrochloride341.2290-97

Mandatory Visualizations

Synthesis Workflow

G A Boc-His(Trt)-OH + H-Pro-OMe B Coupling (HBTU, HOBt, DIPEA) A->B C Boc-His(Trt)-Pro-OMe B->C D Saponification (LiOH, then HCl) C->D E Boc-His(Trt)-Pro-OH D->E F Deprotection (4M HCl in Dioxane) E->F G His-Pro Dihydrochloride F->G

Caption: Solution-phase synthesis of His-Pro dihydrochloride.

Biological Context: TRH Metabolism and Cyclo(His-Pro) Formation

G TRH TRH (pGlu-His-Pro-NH2) PGA Pyroglutamyl Aminopeptidase TRH->PGA HP His-Pro-NH2 PGA->HP Cyclization Non-enzymatic Cyclization HP->Cyclization CHP Cyclo(His-Pro) Cyclization->CHP

Caption: Metabolic pathway of TRH to cyclo(His-Pro).

Signaling Pathway of Cyclo(His-Pro)

G cluster_0 Nrf2 Pathway cluster_1 NF-κB Pathway CHP Cyclo(His-Pro) Nrf2_activation Nrf2 Activation CHP->Nrf2_activation Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_activation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_enzymes Antioxidant_response Antioxidant Response Antioxidant_enzymes->Antioxidant_response NFkB_inhibition NF-κB Inhibition Antioxidant_enzymes->NFkB_inhibition Inhibits Inflammatory_genes Pro-inflammatory Gene Expression NFkB_inhibition->Inflammatory_genes Inflammation Inflammation Inflammatory_genes->Inflammation

Caption: Cyclo(His-Pro) modulates Nrf2 and NF-κB pathways.

Conclusion

This technical guide provides a detailed framework for the synthesis of L-Histidyl-L-Proline dihydrochloride from protected amino acids using a solution-phase approach. The outlined strategy, employing Boc and Trt protecting groups for histidine and a methyl ester for proline, coupled with robust activation methods, offers a reliable route to this dipeptide. The provided experimental protocols serve as a practical guide for researchers in the field. Furthermore, the elucidation of the biological context, particularly the role of cyclo(His-Pro) in key signaling pathways, underscores the importance of this dipeptide motif in drug discovery and development. The methodologies and information presented herein are intended to support further research and application of His-Pro and its derivatives in various scientific disciplines.

References

A Technical Guide to the Conversion of His-Pro Hydrochloride to Cyclo(His-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(His-Pro), also known as histidyl-proline diketopiperazine (CHP), is an endogenous cyclic dipeptide with a constrained structure that confers significant stability against proteolysis.[1] This molecule is a metabolite of thyrotropin-releasing hormone (TRH) and is found in various mammalian tissues, including the gut, blood, and central nervous system.[1][2][3] Cyclo(His-Pro) exhibits a wide range of biological activities, such as neuroprotective, anti-inflammatory, and metabolic regulatory effects, making it a molecule of interest for therapeutic development.[1][4][5][6] Its potential applications include treatments for obesity, diabetes, alcohol addiction, and neurodegenerative conditions.[1]

The structural rigidity of cyclic dipeptides like cyclo(His-Pro) not only enhances their in vivo half-life compared to linear peptides but also facilitates transport across the blood-brain barrier.[1][4] This technical guide provides an in-depth overview of the primary methods for synthesizing cyclo(His-Pro) from its linear precursor, L-histidyl-L-proline (His-Pro) or its derivatives. It includes detailed experimental protocols, a comparative summary of quantitative data, and diagrams of key experimental workflows and biological signaling pathways.

Synthesis Methodologies for Cyclo(His-Pro)

The conversion of the linear dipeptide His-Pro to its cyclic form, cyclo(His-Pro), is a head-to-tail cyclization reaction forming a stable diketopiperazine ring.[7] This intramolecular condensation can be achieved through several methods, each with distinct advantages and disadvantages regarding yield, reaction time, environmental impact, and potential for side reactions like racemization.

High Pressure/Temperature Assisted Synthesis

A modern, efficient, and environmentally friendly approach involves the use of high pressure and temperature to facilitate the cyclization of the dipeptide methyl ester hydrochloride in an aqueous solution.[1] This method has been shown to produce cyclo(His-Pro) in excellent yield with no detectable racemization.[1] The reaction is significantly faster than classical methods.[1]

Classical Methanol-Reflux Method

The traditional method for synthesizing cyclo(His-Pro) involves the thermal cyclization of the linear dipeptide methyl ester in methanol (B129727) under reflux conditions.[1] While widely used, this method is often characterized by low yields, extended reaction times, and a higher risk of epimerization.[1] The reliance on large volumes of organic solvents also presents environmental concerns.[1]

Enzymatic Synthesis

Cyclo(His-Pro) can also be generated enzymatically from its parent hormone, TRH (pGlu-His-ProNH₂).[8] The enzyme pyroglutamyl peptidase cleaves the N-terminal pyroglutamic acid residue, leading to the formation of cyclo(His-Pro).[8] This method is highly specific but depends on the availability and cost of the starting tripeptide and the enzyme.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data associated with different methods for the synthesis of cyclo(His-Pro), allowing for easy comparison.

ParameterHigh Pressure/Temperature Assisted SynthesisClassical Methanol-Reflux Method
Starting Material Dipeptide methyl ester hydrochloride[1]Dipeptide methyl ester[1]
Solvent Water[1]Methanol[1]
Yield 91.35% [1]Generally low[1]
Reaction Time 3.5 hours [1]Long[1]
Optimal Pressure 0.20 MPa[1]Atmospheric
Optimal pH 6.0[1]Not specified (typically neutral/basic)
Optimal Substrate Conc. 15 mg/mL[1]Not specified
Racemization Not observed[1]Can occur to varying extents[1]
Environmental Impact Low (uses water)[1]High (uses organic solvent)[1]

Experimental Protocols

This section provides detailed methodologies for the key synthesis routes described.

Protocol 1: High Pressure/Temperature Assisted Synthesis

This protocol is based on the optimized conditions reported by Zhang et al. (2016).[1]

Objective: To synthesize cyclo(His-Pro) from L-histidyl-L-proline methyl ester hydrochloride with high yield and purity.

Materials:

  • L-histidyl-L-proline methyl ester hydrochloride

  • Deionized water

  • High-pressure reaction vessel

  • pH meter

  • Ultra Performance Liquid Chromatography (UPLC) system for analysis

Procedure:

  • Prepare an aqueous solution of L-histidyl-L-proline methyl ester hydrochloride at a concentration of 15 mg/mL.

  • Adjust the pH of the solution to 6.0 using an appropriate acid or base.

  • Transfer the solution to a high-pressure reaction vessel.

  • Pressurize the vessel to 0.20 MPa.

  • Heat the reaction mixture and maintain it at the corresponding saturation temperature for 3.5 hours.

  • After the reaction is complete, cool the vessel to room temperature and release the pressure.

  • Analyze the product mixture using UPLC and electrospray ionization mass spectrometry (ESI-MS) to confirm the formation and quantify the yield of cyclo(His-Pro).[1]

Protocol 2: Synthesis via N-Carbobenzoxy-L-proline

This protocol describes a solution-phase synthesis route adapted from the methodology described in US Patent 5,418,218.[8]

Objective: To synthesize cyclo(His-Pro) from protected amino acid precursors.

Materials:

  • L-histidine methyl ester

  • N-carbobenzoxy-L-proline

  • Dicyclohexylcarbodiimide (DCC)

  • Palladium on charcoal catalyst (10%)

  • Hydrogen gas

  • DEAE-cellulose for purification

Procedure:

  • Dipeptide Formation: Couple N-carbobenzoxy-L-proline with L-histidine methyl ester using DCC as a coupling agent to form N-carbobenzoxy-L-prolyl-L-histidine methyl ester.

  • Deprotection: Remove the N-carbobenzoxy protecting group by catalytic hydrogenation. Dissolve the protected dipeptide in a suitable solvent and add the 10% palladium on charcoal catalyst. Hydrogenate the mixture until the deprotection is complete (monitored by TLC).

  • Cyclization: After deprotection, remove the catalyst by filtration. Heat the resulting solution of L-prolyl-L-histidine methyl ester in a boiling water bath for approximately 30 minutes to induce cyclization.

  • Drying and Purification: Dry the reaction mixture in vacuo. Dissolve the resulting product in water and purify it by passing it through a DEAE-cellulose column.

  • Isolation: Wash the column with water and collect the fractions that test positive for the imidazole (B134444) ring (e.g., Pauly's test). Concentrate these fractions to dryness in vacuo to yield crystalline cyclo(His-Pro).[8]

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes related to cyclo(His-Pro).

Synthesis Workflow

G cluster_start Starting Materials cluster_methods Cyclization Methods cluster_end Final Product cluster_purification Purification & Analysis HisProHCl His-Pro Dipeptide or Ester Hydrochloride Method1 High Pressure/ Temperature HisProHCl->Method1 Water, pH 6.0 0.20 MPa, 3.5h Method2 Methanol Reflux HisProHCl->Method2 Methanol Heat Method3 Enzymatic (from TRH) HisProHCl->Method3 Specific Precursor (TRH) Purify Purification (e.g., Chromatography) Method1->Purify Method2->Purify Method3->Purify CHP Cyclo(His-Pro) Analyze Analysis (UPLC, ESI-MS) Purify->Analyze Analyze->CHP

General workflow for the synthesis of cyclo(His-Pro).
Biological Signaling Pathway

Recent research has elucidated a key mechanism of action for cyclo(His-Pro) involving the regulation of glycolysis.[9][10] Cyclo(His-Pro) inhibits the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPC), a crucial enzyme in the glycolytic pathway.[9][10] This inhibition redirects the metabolic flux from glycolysis towards the Pentose Phosphate Pathway (PPP), resulting in an increased NADPH/NADP⁺ ratio.[9] Elevated NADPH levels enhance the cell's antioxidant capacity and contribute to improved stress tolerance.[9]

G cluster_pathway Cyclo(His-Pro) Mechanism of Action CHP Cyclo(His-Pro) GAPC GAPC Inhibition CHP->GAPC Binds and Inhibits Glycolysis Glycolysis GAPC->Glycolysis Reduces Flux PPP Pentose Phosphate Pathway (PPP) GAPC->PPP Redirects Flux NADPH Increased NADPH/NADP+ Ratio PPP->NADPH Stress Improved Stress Tolerance NADPH->Stress

Signaling pathway of cyclo(His-Pro) via GAPC inhibition.

References

The Intramolecular Cyclization of Histidyl-Proline: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The spontaneous, non-enzymatic cyclization of the dipeptide L-Histidyl-L-Proline (His-Pro) to form the cyclic dipeptide cyclo(His-Pro) (CHP), a 2,5-diketopiperazine (DKP), is a critical reaction in both biological systems and pharmaceutical chemistry. CHP is an endogenous metabolite of thyrotropin-releasing hormone (TRH) and exhibits a range of biological activities, making it a molecule of significant interest.[1][2][3][4] This technical guide provides an in-depth analysis of the mechanism of His-Pro cyclization, detailing the underlying chemical principles, kinetic parameters, influencing factors, and relevant experimental protocols for its study and synthesis.

Introduction to Cyclo(His-Pro)

Cyclo(His-Pro) is a heterocyclic compound formed from the intramolecular condensation of L-histidine and L-proline residues.[2] In mammals, it is endogenously produced from the TRH precursor, TRH-Gly (pGlu-His-Pro-Gly).[1] The process involves enzymatic cleavage of the precursor, followed by the spontaneous cyclization of the resulting dipeptide.[1][3][4] Due to its stable cyclic structure, CHP is resistant to enzymatic degradation, possesses a long half-life, and can cross the blood-brain barrier.[5][6] These properties, combined with its various biological activities—such as neuroprotection and anti-inflammatory effects—make CHP and its derivatives promising candidates for therapeutic development.[2][7][8]

The Core Mechanism of Cyclization

The formation of cyclo(His-Pro) from a linear His-Pro dipeptide or its amide is a classic example of an intramolecular nucleophilic acyl substitution reaction. The mechanism is facilitated by the unique structural features of both amino acid residues.

Key Mechanistic Steps:

  • Proline-Induced Turn: The rigid pyrrolidine (B122466) ring of the proline residue restricts the conformational freedom of the peptide backbone. This constraint promotes a cis-conformation of the peptide bond between histidine and proline, bringing the N-terminal amino group of histidine into close proximity with the C-terminal carbonyl carbon.[1][9]

  • Nucleophilic Attack: The unprotonated primary amino group (-NH₂) of the N-terminal histidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the proline residue.[10][11] This forms a tetrahedral intermediate.

  • Intramolecular Catalysis by Histidine: The cyclization rate is significantly enhanced by the imidazole (B134444) side chain of histidine, which acts as an intramolecular general acid catalyst.[12] The protonated imidazole group (imidazolium ion) can donate a proton to the leaving group (e.g., the amide nitrogen in His-Pro-NH₂ or the hydroxyl group of the carboxylic acid), facilitating its departure and the subsequent ring closure.

  • Ring Closure and Dehydration/Deamination: The tetrahedral intermediate collapses, expelling the C-terminal leaving group (e.g., ammonia (B1221849) from an amide precursor or water from a carboxylic acid precursor) to form the stable six-membered diketopiperazine ring.

The overall reaction pathway is depicted below.

Cyclization_Mechanism cluster_0 Step 1: Cis-Conformation & Nucleophilic Attack cluster_1 Step 2: Intramolecular Catalysis & Ring Closure His_Pro L-Histidyl-L-Proline (cis-conformation) N-terminal amine poised for attack Intermediate Tetrahedral Intermediate N-terminal N attacks C-terminal C His_Pro->Intermediate Nucleophilic Attack Catalysis Imidazolium Ion as General Acid Protonates leaving group Intermediate->Catalysis Facilitated by Cyclo_His_Pro Cyclo(His-Pro) (DKP) Stable 6-membered ring Catalysis->Cyclo_His_Pro Ring Closure Leaving_Group {H₂O or NH₃} Cyclo_His_Pro->Leaving_Group +

Caption: The mechanism of His-Pro cyclization into a diketopiperazine (DKP).

Factors Influencing Cyclization Kinetics

The rate and yield of cyclo(His-Pro) formation are highly dependent on several environmental and structural factors.

pH

The pH of the solution is a critical determinant of the cyclization rate. The reaction exhibits a bell-shaped pH-rate profile, with the maximum rate observed between pH 6 and 7.[12]

  • Below pH 6: The N-terminal amino group of histidine is predominantly protonated (-NH₃⁺), rendering it non-nucleophilic and thus inhibiting the initial attack on the carbonyl carbon.

  • Above pH 7: The imidazole side chain of histidine is deprotonated, diminishing its capacity to act as a general acid catalyst, which slows down the rate-limiting step of leaving group departure.[12]

The optimal pH range represents a compromise where a sufficient fraction of the dipeptide exists in the reactive state: with an unprotonated amino group and a protonated imidazole ring.[12]

Temperature

As with most chemical reactions, increasing the temperature accelerates the rate of cyclization. Thermal conditions, often under reflux in high-boiling solvents, are commonly used in the chemical synthesis of cyclic dipeptides to drive the reaction to completion.[1] High-pressure/high-temperature assisted synthesis has been shown to produce excellent yields in short reaction times.[2]

Catalysts

The cyclization can be catalyzed by buffer components. For instance, phosphate (B84403) buffers have been shown to catalyze the cyclization of L-histidyl-L-prolineamide.[12]

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature regarding the cyclization of His-Pro precursors.

Table 1: Kinetic Data for Cyclization of L-Histidyl-L-Prolineamide (His-Pro-NH₂) at 37°C

pHRate Constant (k, min⁻¹)Half-life (t½, min)Reference
6-7~0.00495140[12]
2Slower-[12]
10Slower-[12]

Data derived from the observation that the rate is maximal at pH 6-7 with a half-life of 140 minutes.[12]

Table 2: Optimized Conditions for High-Yield Synthesis of Cyclo(His-Pro)

ParameterOptimal ValueYield (%)Reference
Method High Pressure/Temperature Assisted91.35[2]
Reaction Pressure0.20 MPa[2]
Reaction Time3.5 h[2]
Solution pH6.0[2]
Substrate Concentration15 mg/mL (dipeptide methyl ester HCl)[2]

Experimental Protocols

This section outlines generalized methodologies for the synthesis and analysis of cyclo(His-Pro), based on protocols described in the scientific literature.

Protocol: High-Pressure/Temperature Assisted Synthesis of Cyclo(His-Pro)

This protocol is adapted from a method optimized for rapid and efficient synthesis.[2]

  • Substrate Preparation: Dissolve L-Histidyl-L-Proline methyl ester hydrochloride in deionized water to a final concentration of 15 mg/mL.

  • pH Adjustment: Adjust the solution pH to 6.0 using an appropriate buffer or base (e.g., NaHCO₃).

  • Cyclization Reaction: Transfer the solution to a high-pressure reactor. Pressurize the vessel to 0.20 MPa. Heat the reaction to the target temperature (e.g., 120-140°C) and maintain for 3.5 hours with stirring.

  • Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully depressurize the vessel.

  • Purification: The resulting solution containing cyclo(His-Pro) can be purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Verification: Confirm the identity and purity of the product using analytical techniques.

Protocol: Analysis of Cyclo(His-Pro) by UPLC-ESI-MS

This method is suitable for the quantification and identification of cyclo(His-Pro) in reaction mixtures or biological samples.[2]

  • Sample Preparation: Dilute the sample containing cyclo(His-Pro) in a suitable solvent (e.g., water/acetonitrile (B52724) mixture) to a concentration within the calibrated range of the instrument. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Separation (UPLC):

    • Column: Use a reverse-phase column suitable for polar compounds (e.g., C18).

    • Mobile Phase: Employ a gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: Set a flow rate appropriate for the UPLC column (e.g., 0.3-0.5 mL/min).

    • Injection Volume: Inject 1-5 µL of the prepared sample.

  • Mass Spectrometric Detection (ESI-MS):

    • Ionization Mode: Use positive electrospray ionization (ESI+).

    • Analysis: Monitor for the protonated molecular ion [M+H]⁺ of cyclo(His-Pro) (m/z ≈ 235.1).

    • Quantification: Generate a standard curve using authentic cyclo(His-Pro) standard to quantify the concentration in the sample.

The workflow for synthesis and analysis is illustrated below.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis prep 1. Prepare Substrate (His-Pro-OMe·HCl) ph_adj 2. Adjust pH to 6.0 prep->ph_adj react 3. High P/T Reaction (0.2 MPa, 3.5h) ph_adj->react purify 4. Purify Product (HPLC) react->purify sample_prep 5. Sample Dilution & Filtration purify->sample_prep To Verification uplc 6. UPLC Separation (C18 Column) sample_prep->uplc ms 7. ESI-MS Detection (m/z 235.1) uplc->ms quant 8. Quantification ms->quant

Caption: A standard workflow for the synthesis and analysis of cyclo(His-Pro).

Conclusion

The cyclization of His-Pro dipeptides is a facile intramolecular process, significantly influenced by the conformational constraints of proline and the catalytic properties of the histidine side chain. The reaction kinetics are exquisitely sensitive to pH, providing a clear mechanistic rationale for its spontaneous nature under physiological conditions. Understanding this mechanism is paramount for professionals in drug development, as it informs the synthesis of stable, biologically active cyclic peptides and provides insight into the degradation pathways of linear peptide therapeutics containing N-terminal His-Pro sequences. The provided protocols offer a robust framework for the synthesis and quantitative analysis of cyclo(His-Pro), enabling further research into its therapeutic potential.

References

The Biological Significance of His-Pro Hydrochloride as a Cyclo(His-Pro) Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidyl-proline dihydrochloride (B599025) (His-Pro HCl) serves as a critical precursor to the endogenous cyclic dipeptide, cyclo(His-Pro) [c(HP)]. This technical guide provides an in-depth overview of the biological significance of His-Pro HCl, focusing on its conversion to c(HP) and the subsequent physiological and pharmacological effects of this cyclic peptide. Cyclo(His-Pro) has emerged as a molecule of significant interest due to its neuroprotective, anti-inflammatory, and metabolic regulatory properties. This document details the signaling pathways modulated by c(HP), presents quantitative data on its biological activities, and provides comprehensive experimental protocols for its synthesis and analysis.

Introduction: From a Linear Dipeptide to a Bioactive Cyclic Moiety

Histidyl-proline (His-Pro) is a dipeptide that can be derived from the enzymatic cleavage of thyrotropin-releasing hormone (TRH) by pyroglutamyl aminopeptidases.[1] The linear His-Pro dipeptide, often supplied as its stable hydrochloride salt, undergoes a spontaneous, non-enzymatic cyclization at physiological temperatures to form cyclo(His-Pro), a 2,5-diketopiperazine.[1] This cyclization confers significant resistance to enzymatic degradation, enhancing its stability and bioavailability in vivo.[2] Cyclo(His-Pro) is ubiquitously found in the central nervous system and various peripheral tissues and is also present in a variety of food products.[3][4][5] Its ability to cross the blood-brain barrier allows it to exert a range of effects on the central nervous system.[6]

Biological Significance of Cyclo(His-Pro)

The biological activities of cyclo(His-Pro) are multifaceted, with significant implications for therapeutic development. Its primary roles are centered around cellular protection against oxidative stress and inflammation, as well as the regulation of metabolic processes.

Neuroprotection

Cyclo(His-Pro) has demonstrated potent neuroprotective effects in various models of neuronal injury. It mitigates cellular damage caused by excitotoxicity, oxidative stress, and neuroinflammation, which are common pathological mechanisms in neurodegenerative diseases.[7][8]

Anti-inflammatory Activity

The anti-inflammatory properties of cyclo(His-Pro) are primarily mediated through the modulation of the nuclear factor-erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) signaling pathways.[9][10] By activating the Nrf2 antioxidant response and inhibiting the pro-inflammatory NF-κB pathway, cyclo(His-Pro) can reduce the expression of inflammatory mediators.[6][9]

Metabolic Regulation

Cyclo(His-Pro) has also been implicated in the regulation of metabolic homeostasis. Studies have shown its potential to influence glucose metabolism and feeding behavior, suggesting a role in metabolic disorders.[11]

Signaling Pathways of Cyclo(His-Pro)

The cytoprotective and anti-inflammatory effects of cyclo(His-Pro) are largely attributed to its ability to modulate the intricate crosstalk between the Nrf2 and NF-κB signaling pathways.

The Nrf2 Antioxidant Response Pathway

Cyclo(His-Pro) is a known activator of the Nrf2 pathway.[12] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon stimulation by cyclo(His-Pro), Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the antioxidant response element (ARE) in the promoter regions of a host of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), leading to their upregulation.[12][13]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CHP Cyclo(His-Pro) Keap1_Nrf2 Keap1-Nrf2 Complex CHP->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates transcription

Figure 1: Cyclo(His-Pro) induced Nrf2 signaling pathway.
The NF-κB Inflammatory Pathway

Cyclo(His-Pro) has been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2).[9] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory target genes. Cyclo(His-Pro), through its activation of the Nrf2/HO-1 axis, can suppress the nuclear accumulation of NF-κB, thereby attenuating the inflammatory response.[6][9]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB_NFkB->IkB Degradation NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto NFkB_nu NF-κB NFkB_cyto->NFkB_nu Translocation CHP Cyclo(His-Pro) Nrf2_HO1 Nrf2/HO-1 Pathway CHP->Nrf2_HO1 Activates Nrf2_HO1->IkB_NFkB Inhibits IκB degradation Inflammatory_Genes Inflammatory Genes (e.g., COX-2) NFkB_nu->Inflammatory_Genes Activates transcription

Figure 2: Inhibition of NF-κB signaling by Cyclo(His-Pro).

Quantitative Data on the Biological Activities of Cyclo(His-Pro)

The following tables summarize key quantitative data related to the biological activities and properties of cyclo(His-Pro).

Table 1: In Vitro Biological Activities of Cyclo(His-Pro)

ParameterValueCell Line/SystemBiological Effect
Neuroprotection
Cell ViabilityIncreased by up to 80.4% at 40 µMSH-SY5Y cells (H₂O₂-induced stress)Protection against oxidative stress
Anti-inflammatory
NF-κB Nuclear TranslocationInhibited by 50 µMPC12 cells (Paraquat-induced)Suppression of inflammatory signaling
Enzyme Inhibition
COX-2 ExpressionDown-regulatedPC12 and BV2 cellsReduction of inflammatory enzyme

Table 2: In Vivo and Pharmacokinetic Data of Cyclo(His-Pro)

ParameterValueSpeciesNotes
Distribution
Brain Concentration35-61 pmols/brainRatNormal physiological levels[3]
Pancreatic Islet Conc.2023 pg/mg proteinRat88-fold higher than whole pancreas[14]
Binding Affinity
Kd (Liver Membranes)59 nMRatHigh-affinity binding[15]
Bmax (Liver Membranes)3.9 pmol/mg proteinRatSaturable binding[15]
Anti-inflammatory
Edema ReductionReduced TPA-induced ear edema at 1.8 mg/earMouseIn vivo anti-inflammatory effect[6]

Table 3: Concentration of Cyclo(His-Pro) in Various Foods

Food SourceConcentration Range
Processed Protein-Rich Foodsng/g to µg/g[2]
Fish and Fish ProductsHigh concentrations[2]
Soy Protein HydrolysateAbundant[2]
Yeast ExtractsPresent[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of cyclo(His-Pro) and key assays to evaluate its biological activity.

Synthesis of Cyclo(His-Pro) from His-Pro Methyl Ester Hydrochloride

This protocol describes a high-pressure/temperature-assisted cyclization method.[16]

Synthesis_Workflow start Start: L-histidine-proline-methyl ester hydrochloride dissolve Dissolve in deionized water (15 mg/mL) start->dissolve adjust_ph Adjust pH to 6.0 with NaHCO₃ dissolve->adjust_ph reaction High-pressure/temperature reaction (0.20 MPa, 3.5 h) adjust_ph->reaction cool Cool to room temperature reaction->cool analyze Analyze by UPLC and ESI-MS cool->analyze end End: Cyclo(His-Pro) (Yield: ~91.35%) analyze->end

Figure 3: Workflow for the synthesis of Cyclo(His-Pro).

Materials:

  • L-histidine-proline-methyl ester hydrochloride

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • High-pressure reactor

  • UPLC system

  • ESI-MS system

Procedure:

  • Dissolve L-histidine-proline-methyl ester hydrochloride in deionized water to a final concentration of 15 mg/mL.[16]

  • Adjust the pH of the solution to 6.0 using sodium bicarbonate.[16]

  • Transfer the solution to a high-pressure reactor.

  • Heat the reaction mixture at a pressure of 0.20 MPa for 3.5 hours.[16]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Quantify and identify the product, cyclo(His-Pro), using UPLC and ESI-MS. The expected yield is approximately 91.35%.[16]

Western Blot Analysis for Nrf2 Nuclear Translocation

This protocol details the procedure for assessing the effect of cyclo(His-Pro) on the nuclear translocation of Nrf2 in a cell-based assay.[13]

Materials:

  • PC12 cells

  • Cyclo(His-Pro)

  • Oxidative stress inducer (e.g., H₂O₂)

  • Cell lysis buffer (cytosolic and nuclear extraction buffers)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-Nrf2, anti-α-tubulin (cytosolic marker), anti-lamin B (nuclear marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Cell Culture and Treatment: Culture PC12 cells to 80-90% confluency. Treat the cells with 50 µM cyclo(His-Pro) for 24 hours, followed by induction of oxidative stress with a suitable concentration of H₂O₂.[13]

  • Nuclear and Cytosolic Fractionation: Harvest the cells and perform subcellular fractionation to separate the nuclear and cytosolic extracts using appropriate lysis buffers.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytosolic fractions using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 40 µg) from each fraction onto an SDS-PAGE gel.[13]

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2, α-tubulin, and lamin B overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of Nrf2 in the cytosolic and nuclear fractions. An increase in the nuclear Nrf2 level in cyclo(His-Pro) treated cells indicates its translocation.

Immunofluorescence Assay for NF-κB Nuclear Translocation

This protocol outlines the steps to visualize and quantify the nuclear translocation of NF-κB in response to cyclo(His-Pro) treatment.

Materials:

  • Adherent cells (e.g., PC12 or macrophages) grown on coverslips

  • Cyclo(His-Pro)

  • Inflammatory stimulus (e.g., LPS or TNF-α)

  • 4% Paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-NF-κB p65

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture plate and allow them to adhere. Treat the cells with cyclo(His-Pro) for a predetermined time, followed by stimulation with an inflammatory agent to induce NF-κB activation.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with Triton X-100 for 10-15 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with 5% BSA for 1 hour at room temperature.

    • Incubate the cells with the primary anti-NF-κB p65 antibody overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting:

    • Wash the cells with PBS.

    • Counterstain the nuclei with DAPI for 5-10 minutes.

    • Wash the cells and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images and analyze the subcellular localization of NF-κB. A decrease in cytoplasmic and an increase in nuclear fluorescence for NF-κB in cyclo(His-Pro) treated cells compared to the stimulated control indicates inhibition of translocation.

Conclusion

His-Pro hydrochloride is a valuable precursor for the in situ generation of cyclo(His-Pro), a cyclic dipeptide with significant therapeutic potential. Its ability to modulate key signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways, underscores its importance in the development of novel treatments for neurodegenerative and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working to further elucidate the biological functions and therapeutic applications of this promising molecule.

References

His-Pro hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Histidyl-L-proline hydrochloride (His-Pro hydrochloride), a dipeptide of interest in various scientific and biomedical research fields. This document consolidates key chemical and physical data, and will delve into its biological significance, experimental applications, and relevant signaling pathways.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of the dipeptide formed from L-histidine and L-proline.[1] Its fundamental properties are summarized below for easy reference.

IdentifierValueSource
CAS Number 2415727-78-3[2][3]
Molecular Formula C11H17ClN4O3[2][3]
Molecular Weight 288.73 g/mol [2][3]
Appearance White to off-white solid[3]

Note: It is crucial to distinguish the linear dipeptide this compound from its cyclic form, Cyclo(His-Pro). The latter is a distinct chemical entity with a different CAS number (53109-32-3) and molecular weight (234.25 g/mol ).[4][5][6]

Experimental Protocols and Methodologies

Further investigation into the scientific literature is required to provide detailed experimental protocols. This section will be populated with methodologies for synthesis, purification, and analytical characterization of this compound, as well as its use in biological assays.

Further literature and database searches are pending to provide detailed experimental protocols.

Biological Activity and Signaling Pathways

His-Pro, the parent dipeptide of this compound, is recognized as a metabolite.[7] A thorough review of its biological roles and the signaling pathways it may modulate is necessary for a complete understanding. This section will be developed to include this information.

In-depth analysis of biological activity and associated signaling pathways is currently underway.

Logical Relationship Diagram: From Dipeptide to Hydrochloride Salt

The following diagram illustrates the basic chemical relationship between the parent dipeptide, L-Histidyl-L-proline, and its hydrochloride salt.

HisPro_Hydrochloride His-Pro L-Histidyl-L-proline (Dipeptide) His-Pro_HCl This compound (Dipeptide Salt) His-Pro->His-Pro_HCl Protonation HCl Hydrochloric Acid HCl->His-Pro_HCl Salt Formation

Caption: Formation of this compound from its constituent dipeptide and hydrochloric acid.

This document is a preliminary guide. Further research is being conducted to incorporate detailed experimental protocols and comprehensive signaling pathway diagrams as requested.

References

Unveiling the Therapeutic Potential of His-Pro Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Cyclo(His-Pro) in Neuroprotection and Metabolic Disease

Introduction

His-Pro hydrochloride, more commonly known in its biologically active cyclic form, Cyclo(His-Pro) (CHP), is a dipeptide with burgeoning therapeutic interest. As a metabolite of the thyrotropin-releasing hormone (TRH), CHP is an endogenous molecule that readily crosses the blood-brain barrier, positioning it as a promising candidate for neurological disorders.[1] Emerging research also highlights its significant potential in managing metabolic conditions such as non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the current understanding of CHP, focusing on its mechanisms of action, preclinical data, and the experimental methodologies used to elucidate its therapeutic applications.

Core Mechanism of Action: The Nrf2-NF-κB Signaling Axis

A central mechanism underpinning the protective effects of Cyclo(His-Pro) is its modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) signaling pathways.[1] Under conditions of oxidative stress, CHP promotes the nuclear translocation of Nrf2.[2] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[2][3]

Crucially, the activation of the Nrf2 pathway by CHP exerts an inhibitory effect on the pro-inflammatory NF-κB pathway.[3] CHP has been shown to prevent the degradation of IκB-α, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines.[4] This dual action of promoting antioxidant defenses while suppressing inflammation forms the basis of its therapeutic potential in a range of pathologies.

Therapeutic Application 1: Neuroprotection

Cyclo(His-Pro) has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS).[1] Its ability to mitigate oxidative stress and neuroinflammation is a key therapeutic attribute.

Quantitative Data: Neuroprotective Efficacy
ParameterValueModel SystemReference
Binding Affinity (Kd) 7 x 10-8 MRat liver membranes
IC50 (GAPC1 inhibition) ~200 µMPurified GAPC1 enzyme
IC50 (GAPDH inhibition) 70 µMPurified GAPDH enzyme
Neuroprotection against Paraquat 50µM CHP pretreatmenthSOD1G93A microglial cells[5]
Experimental Protocols

In Vitro Neuroprotection Assay in PC12 Cells

This protocol assesses the cytoprotective effects of Cyclo(His-Pro) against oxidative stress-induced cell death in the rat pheochromocytoma (PC12) cell line.[3][6]

  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with varying concentrations of Cyclo(His-Pro) (e.g., 10-100 µM) for a specified duration (e.g., 24 hours).

  • Induction of Oxidative Stress: A neurotoxin, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), is added to the culture medium at a pre-determined toxic concentration for a further 24 hours.[3][6]

  • Cell Viability Assessment (MTT Assay):

    • The culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • After incubation (e.g., 4 hours), the formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader to determine cell viability.[6]

In Vivo Neuroprotection in a SOD1G93A Mouse Model of ALS

This protocol evaluates the in vivo efficacy of Cyclo(His-Pro) in a transgenic mouse model of ALS that expresses the human superoxide (B77818) dismutase 1 (SOD1) gene with the G93A mutation.[5]

  • Animal Model: Transgenic SOD1G93A mice and their wild-type littermates are used.

  • Treatment Protocol:

    • Cyclo(His-Pro) is administered via a suitable route, such as oral gavage or intraperitoneal injection, at a specified dose and frequency (e.g., daily or three times a week).[7]

    • Treatment can be initiated either before or after the onset of disease symptoms.

  • Motor Function Assessment:

    • Grip Strength Test: The ability of the mice to grip a wire mesh is measured.

    • Hanging Wire Test: The latency to fall from an inverted wire grid is recorded.[7]

    • Rotarod Test: Motor coordination and balance are assessed by measuring the time the mice can stay on a rotating rod.

  • Endpoint Analysis:

    • Survival: The lifespan of the treated versus untreated mice is monitored.

    • Histology: Spinal cord sections are analyzed for motor neuron loss and glial activation.

Signaling Pathway and Experimental Workflow Diagrams

Nrf2_NFkB_Signaling cluster_extra Extracellular cluster_intra Intracellular cluster_nucleus Nucleus CHP Cyclo(His-Pro) Keap1 Keap1 CHP->Keap1 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inhibits IKK IKK ROS->IKK Activates Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription NFkB_nuc NF-κB NFkB->NFkB_nuc HO1 HO-1 & Other Antioxidant Genes ARE->HO1 Induces Transcription HO1->NFkB Inhibits Nrf2_nuc->ARE NFkB_nuc->Cytokines

Caption: Cyclo(His-Pro) modulates the Nrf2-NF-κB signaling pathway.

Western_Blot_Workflow start Cell Culture & Treatment with Cyclo(His-Pro) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking (e.g., with BSA or milk) transfer->blocking pri_ab Primary Antibody Incubation (e.g., anti-Nrf2, anti-p-IκBα) blocking->pri_ab sec_ab Secondary Antibody Incubation (HRP-conjugated) pri_ab->sec_ab detection Chemiluminescent Detection sec_ab->detection analysis Image Acquisition & Data Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

Therapeutic Application 2: Non-Alcoholic Fatty Liver Disease (NAFLD)

Cyclo(His-Pro) has also shown promise in the management of NAFLD by reducing liver steatosis, inflammation, and fibrosis.[8][9]

Quantitative Data: Efficacy in NAFLD Models
ParameterResultModel SystemReference
Plasma ALT levels Significantly decreased by CHP treatmentCCl4-induced liver fibrosis in mice[8]
Plasma IL-6 and TNF-α Reduced by CHP treatmentCCl4-induced liver fibrosis in mice[8]
Liver Fibrosis Markers (e.g., Col1a1) Reduced expression with CHP treatmentCCl4-induced liver fibrosis in mice[8]
Experimental Protocols

In Vivo NAFLD/NASH Model in Mice

This protocol describes the induction of NAFLD/NASH in mice and the evaluation of Cyclo(His-Pro)'s therapeutic effects.[8][9]

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of NAFLD/NASH:

    • Diet-induced model: Mice are fed a Western diet (high in fat and sugar) for an extended period.[8]

    • Chemically-induced model: Mice are administered carbon tetrachloride (CCl4) via intraperitoneal injection to induce liver fibrosis.[8][10]

  • Treatment Protocol: Cyclo(His-Pro) is administered orally at a specified dose (e.g., 35 mg/kg) daily or on a set schedule.[8]

  • Assessment of Liver Injury and Fibrosis:

    • Blood Chemistry: Plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver damage.

    • Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis and inflammation, and with Sirius Red to visualize collagen deposition and fibrosis.[11]

    • Quantitative PCR (qPCR): The expression of genes associated with fibrosis (e.g., Col1a1, Timp1) and inflammation (e.g., Tnf-α, Il-6) in liver tissue is quantified.[12]

In Vitro Anti-inflammatory Assay in Microglia

This protocol assesses the anti-inflammatory effects of Cyclo(His-Pro) on microglial cells, which play a key role in neuroinflammation.

  • Cell Culture: Microglial cell lines (e.g., BV-2) or primary microglia are cultured in appropriate media.

  • Treatment: Cells are pre-treated with Cyclo(His-Pro) at various concentrations.

  • Inflammatory Challenge: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS).

  • Cytokine Measurement:

    • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.[1][13]

Logical Relationship and Experimental Workflow Diagrams

NAFLD_Progression_and_CHP_Intervention Healthy_Liver Healthy Liver Steatosis Steatosis (Fatty Liver) Healthy_Liver->Steatosis Lipid Accumulation NASH NASH (Inflammation & Ballooning) Steatosis->NASH Inflammation Fibrosis Fibrosis NASH->Fibrosis Cirrhosis Cirrhosis Fibrosis->Cirrhosis CHP Cyclo(His-Pro) Treatment CHP->Steatosis Reduces CHP->NASH Reduces CHP->Fibrosis Reduces

Caption: Cyclo(His-Pro) intervention in the progression of NAFLD.

qPCR_Workflow start Tissue Sample (e.g., Liver) rna_extraction RNA Extraction start->rna_extraction rna_quant RNA Quantification & Quality Control rna_extraction->rna_quant cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_quant->cdna_synthesis qpcr Quantitative PCR with Gene-Specific Primers cdna_synthesis->qpcr analysis Data Analysis (e.g., ΔΔCt method) qpcr->analysis

Caption: Experimental workflow for quantitative PCR analysis.

Conclusion and Future Directions

Cyclo(His-Pro) represents a compelling therapeutic candidate with a well-defined mechanism of action centered on the modulation of the Nrf2 and NF-κB pathways. Preclinical evidence strongly supports its potential in the treatment of neurodegenerative diseases and NAFLD. Future research should focus on further elucidating its molecular targets, conducting comprehensive pharmacokinetic and pharmacodynamic studies in larger animal models, and ultimately translating these promising findings into clinical trials to validate its therapeutic efficacy in human populations. The detailed methodologies and data presented in this guide are intended to facilitate further investigation into this promising dipeptide.

References

Introduction: Understanding His-Pro and its Active Form, Cyclo(His-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Cyclo(His-Pro) in Neurological Pathways

For: Researchers, Scientists, and Drug Development Professionals

Histidyl-proline (His-Pro) is a dipeptide that exists in the central nervous system (CNS) primarily in its cyclic form, cyclo(His-Pro) (also known as histidyl-proline diketopiperazine). This cyclic dipeptide is an endogenous and highly stable molecule recognized for its neuromodulatory and neuroprotective properties.[1][2] Cyclo(His-Pro) is formed via the metabolism of Thyrotropin-Releasing Hormone (TRH), where the action of pyroglutamyl aminopeptidases cleaves TRH, leading to a spontaneous, non-enzymatic cyclization of the resulting His-Pro dipeptide.[3] While it is a major metabolite of TRH, the distribution of cyclo(His-Pro) in the brain does not perfectly mirror that of TRH, suggesting that some of it may be derived from other sources.[4]

Possessing the ability to cross the blood-brain barrier, cyclo(His-Pro) can be administered systemically to exert its effects on the CNS.[3][5] Its primary role in neurological pathways is not as a classical neurotransmitter but as a modulator of intracellular signaling cascades, particularly those governing inflammation and oxidative stress.[1][4] Emerging research has identified cyclo(His-Pro) as a potent activator of the Nrf2 antioxidant response pathway, which subsequently suppresses pro-inflammatory NF-κB signaling, positioning it as a molecule of significant therapeutic interest for neurodegenerative diseases.[3][5]

Core Neurological Signaling Pathways

The principal mechanism of action for cyclo(His-Pro) in the CNS involves the modulation of the interconnected Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Activation of the Nrf2 Antioxidant Response Pathway

Cyclo(His-Pro) is a selective activator of the Nrf2 signaling pathway.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Evidence suggests that cyclo(His-Pro) promotes the nuclear translocation of Nrf2.[2][6] The p38 MAPK signaling pathway may play a role in this activation step.[2][6]

Once translocated to the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. This binding initiates the transcription of a suite of phase II detoxifying and antioxidant enzymes. A key target gene upregulated by cyclo(His-Pro) via Nrf2 is Heme Oxygenase-1 (HO-1) .[7][8] The induction of these antioxidant proteins enhances the cellular defense against oxidative stress, attenuates the production of reactive oxygen species (ROS), and prevents glutathione (B108866) depletion in response to various neurotoxic insults.[2]

Suppression of the NF-κB Inflammatory Pathway

There is significant crosstalk between the Nrf2 and NF-κB pathways. The activation of Nrf2 and the subsequent upregulation of its target genes, like HO-1, exert an inhibitory effect on the pro-inflammatory NF-κB pathway.[1][7] Cyclo(His-Pro) has been shown to inhibit the nuclear accumulation of NF-κB that is typically induced by inflammatory stimuli.[1][7] This inhibition prevents the transcription of pro-inflammatory cytokines and other inflammatory mediators. The anti-inflammatory effect is dependent on Nrf2 and functional HO-1, as inhibiting either molecule prevents the cyclo(His-Pro)-mediated suppression of NF-κB.[1][7]

By activating the Nrf2 pathway, cyclo(His-Pro) effectively shifts the cellular balance away from a pro-inflammatory state and towards a protective, antioxidant state. This dual action underpins its neuroprotective effects against excitotoxicity, oxidative damage, and neuroinflammation, which are common mechanisms in neurodegenerative diseases.[3][5]

Quantitative Data Summary

Quantitative data for cyclo(His-Pro) remains an area of active research. While specific high-affinity receptors in the brain have not been fully characterized, binding sites have been identified in peripheral tissues.[9][10] Its primary mechanism appears to be the modulation of intracellular pathways rather than classical receptor agonism/antagonism.

Table 1: Binding Affinity of Cyclo(His-Pro)
Tissue/Cell TypeBinding SiteLigandAffinity (Kd)BmaxReference
Rat Liver Plasma MembranesSpecific Cyclo(His-Pro) Site[³H]cyclo(His-Pro)59 nM3.9 pmol/mg protein[10]
Rat Liver MembranesSingle Cyclo(His-Pro) Site[³H]cyclo(His-Pro)70 nMNot Reported[9]
Table 2: In Vitro Bioactivity of Cyclo(His-Pro)
AssayCell LineEffectEffective ConcentrationReference
Nrf2 Nuclear TranslocationPC12 CellsTriggered Nrf2 accumulation in nucleus50 µM[6]
Cytoprotection (vs. H₂O₂)PC12 CellsProtection against apoptotic death50 µM[6]
GAPC1 InhibitionPurified EnzymeInhibition of enzyme activityIC₅₀ ≈ 200 µM[11]
Anti-inflammatory EffectPC12 & BV2 CellsInhibition of NF-κB activation50 µM[1][3]

Detailed Experimental Protocols

Protocol: Western Blot for Nrf2 Nuclear Translocation and NF-κB Inhibition

This protocol is synthesized from methodologies described for analyzing Nrf2 and NF-κB pathways.[12][13]

Objective: To determine the effect of cyclo(His-Pro) on the translocation of Nrf2 from the cytoplasm to the nucleus and the retention of NF-κB in the cytoplasm in a neuronal cell line (e.g., PC12 or SH-SY5Y) following an inflammatory or oxidative challenge.

Methodology:

  • Cell Culture and Treatment:

    • Plate neuronal cells at a suitable density in 6-well plates and allow them to adhere.

    • Pre-treat cells with cyclo(His-Pro) (e.g., 50 µM) for a specified duration (e.g., 24 hours).

    • Induce stress by adding an inflammatory agent (e.g., LPS, 1 µg/mL) or an oxidative agent (e.g., H₂O₂, 100 µM) for the final period of incubation (e.g., 1-3 hours). Include appropriate vehicle and positive controls.

  • Nuclear and Cytoplasmic Fractionation:

    • Wash cells with ice-cold PBS.

    • Harvest cells and centrifuge at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing HEPES, KCl, MgCl₂, DTT, and protease/phosphatase inhibitors) and incubate on ice.

    • Lyse the cells by adding a non-ionic detergent (e.g., NP-40) and vortexing.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

    • Wash the remaining pellet (nuclei) with lysis buffer.

    • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice with periodic vortexing to lyse the nuclei.

    • Centrifuge at high speed to pellet nuclear debris. The supernatant is the nuclear fraction.

  • Protein Quantification:

    • Determine the protein concentration of both cytoplasmic and nuclear fractions using a Bradford or BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 30 µg) from each fraction by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE on a 10% acrylamide (B121943) gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBS-T (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies: anti-Nrf2, anti-NF-κB (p65 subunit), anti-Lamin A/C (nuclear marker), and anti-α-tubulin (cytoplasmic marker).

    • Wash the membrane three times with TBS-T.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software. Normalize Nrf2 and NF-κB levels to their respective loading controls (Lamin A/C for nuclear, α-tubulin for cytoplasmic) to determine the change in subcellular localization across treatment groups.

Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This protocol is a generalized representation based on standard Transwell assays used to assess BBB permeability.[14][15]

Objective: To quantify the ability of cyclo(His-Pro) to cross an in vitro model of the blood-brain barrier.

Methodology:

  • Establishment of the In Vitro BBB Model:

    • Use a Transwell insert system (e.g., 12-well format).

    • Culture a monolayer of brain endothelial cells (e.g., hCMEC/D3) on the porous membrane of the apical (upper) chamber. Co-culture with astrocytes and pericytes in the basolateral (lower) chamber can create a more robust model.

    • Culture for several days until a tight monolayer is formed. Barrier integrity should be confirmed by measuring Trans-Endothelial Electrical Resistance (TEER) using an EVOM meter. A high TEER value indicates tight junction formation.

  • Permeability Experiment:

    • Wash the cell monolayer in both chambers with a pre-warmed assay buffer (e.g., Ringer's solution with 1% BSA).

    • Add cyclo(His-Pro) at a known concentration (C₀) to the apical (donor) chamber.

    • Fill the basolateral (receiver) chamber with fresh assay buffer.

    • Incubate the plate at 37°C with 5% CO₂.

    • At specified time points (e.g., 15, 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber. Immediately replace the collected volume with fresh, pre-warmed assay buffer to maintain sink conditions.

    • At the final time point, collect a sample from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of cyclo(His-Pro) in the collected samples using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or a specific ELISA if available.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the steady-state flux rate of the compound into the receiver chamber (µmol/s), determined from the slope of the cumulative amount transported versus time.

        • A is the surface area of the membrane (cm²).

        • C₀ is the initial concentration in the donor chamber (µmol/cm³).

    • Include controls such as Lucifer yellow or a fluorescently-labeled dextran (B179266) (which have very low permeability) to confirm barrier integrity throughout the experiment.

Visualizations of Pathways and Workflows

Metabolic Pathway of Cyclo(His-Pro) Formation

TRH_Metabolism TRH Thyrotropin-Releasing Hormone (TRH) (pGlu-His-Pro-NH₂) Enzyme Pyroglutamyl Aminopeptidase TRH->Enzyme Cleavage of pGlu residue HisProNH2 His-Pro-NH₂ (Dipeptide Intermediate) Enzyme->HisProNH2 CycloHP Cyclo(His-Pro) (Active Form) HisProNH2->CycloHP Spontaneous Non-enzymatic Cyclization (pH dependent)

Formation of cyclo(His-Pro) from TRH.
Signaling Pathway of Cyclo(His-Pro) in Neuroprotection

CHP_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CHP Cyclo(His-Pro) p38 p38 MAPK CHP->p38 Activates (?) Keap1_Nrf2 Keap1-Nrf2 Complex p38->Keap1_Nrf2 Phosphorylates Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation IKK IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB (Leads to Degradation) IkB_NFkB->NFkB_cyto Releases NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Stimulus Inflammatory Stimulus Stimulus->IKK Activates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Upregulates Transcription Antioxidant_Genes->NFkB_nuc Inhibits Inflammatory_Genes Pro-inflammatory Genes (e.g., Cytokines) NFkB_nuc->Inflammatory_Genes Upregulates Transcription

Cyclo(His-Pro) neuroprotective signaling.

Conclusion and Future Directions

Cyclo(His-Pro) hydrochloride, through its active cyclic form, represents a significant endogenous neuromodulator with a clear mechanism of action centered on the Nrf2 and NF-κB signaling pathways. Its ability to upregulate the body's own antioxidant defenses while simultaneously suppressing key inflammatory pathways makes it a compelling candidate for therapeutic development in the context of neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis, where oxidative stress and neuroinflammation are key pathological drivers.[5][16]

Future research should focus on several key areas. Firstly, the identification and characterization of specific, high-affinity binding sites or receptors for cyclo(His-Pro) within the CNS would provide invaluable insight into its upstream signaling triggers. Secondly, comprehensive dose-response studies in various in vivo models of neurodegeneration are required to establish a clear therapeutic window and optimize dosing strategies. Finally, the development of more potent and specific synthetic analogues of cyclo(His-Pro) could lead to next-generation therapeutics with enhanced efficacy and pharmacokinetic profiles for treating complex neurological diseases.

References

An In-depth Technical Guide to the Antioxidant Properties of His-Pro and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dipeptide Histidyl-Proline (His-Pro) and its derivatives, particularly the cyclic form Cyclo(His-Pro) (CHP), have emerged as significant modulators of cellular redox status. This technical guide provides a comprehensive overview of their antioxidant properties, focusing on the underlying molecular mechanisms, quantitative assessment of their activity, and detailed experimental protocols for their evaluation. Evidence strongly indicates that Cyclo(His-Pro) exerts its primary antioxidant effects not through direct radical scavenging, but by activating the Nrf2 signaling pathway, a master regulator of endogenous antioxidant responses. This activation is partially mediated by the upstream p38 MAPK pathway. While direct radical scavenging data for linear His-Pro and Pro-His is limited, their roles in cellular antioxidant defense, particularly in the case of Pro-His in quenching reactive carbonyl species, are also discussed. This document serves as a core resource for researchers and professionals in drug development seeking to understand and harness the therapeutic potential of these intriguing peptides.

Core Concepts: His-Pro, Pro-His, and Cyclo(His-Pro)

Histidyl-Proline (His-Pro) is a dipeptide composed of the amino acids histidine and proline. In biological systems, it exists in equilibrium with its cyclic form, Cyclo(His-Pro) (CHP), a diketopiperazine.[1][2] The linear isomer, Prolyl-Histidine (Pro-His), also plays a role in the biological activities of this peptide family.[3] CHP is an endogenous metabolite found in various tissues and is also present in many fermented and protein-rich foods.[3] While stable at physiological pH, CHP can be hydrolyzed to its linear forms, His-Pro and Pro-His, in acidic environments such as the stomach.[3]

Quantitative Antioxidant Activity

The direct radical scavenging activity of His-Pro and its derivatives is not as extensively documented as their cellular antioxidant effects. However, available data and related studies are summarized below. It is important to note that the primary antioxidant mechanism of Cyclo(His-Pro) is indirect, through the activation of cellular defense pathways, rather than direct radical quenching.

Table 1: Radical Scavenging and Antioxidant Capacity of His-Pro and Derivatives

CompoundAssayIC50 / ActivitySource / Notes
Cyclo(His-Pro) DPPH Radical ScavengingData not consistently reported.The primary mechanism is not direct scavenging.
ABTS Radical ScavengingData not consistently reported.Focus in literature is on cellular mechanisms.
Oxygen Radical Absorbance Capacity (ORAC)High ORAC values have been reported in food products known to contain Cyclo(His-Pro), such as sand fish sauce (1001 µmol TE/100 mL).[1] However, values for the pure compound are not specified.This suggests a contribution to the overall antioxidant capacity of these foods.
His-Pro DPPH Radical ScavengingSpecific IC50 values are not readily available in the reviewed literature.Studies on histidine-containing peptides suggest the imidazole (B134444) ring contributes to antioxidant activity.
ABTS Radical ScavengingSpecific IC50 values are not readily available in the reviewed literature.
Pro-His Carbonyl Quenching (HNE)Possesses marked activity in scavenging α,β-unsaturated carbonyls like 4-hydroxy-2-nonenal (HNE), and is more reactive than L-carnosine.[3]This is a key mechanism for detoxifying lipid peroxidation products.
DPPH Radical ScavengingSpecific IC50 values are not readily available in the reviewed literature.
ABTS Radical ScavengingSpecific IC50 values are not readily available in the reviewed literature.

Note: The lack of consistent IC50 values for direct radical scavenging assays for Cyclo(His-Pro) in the literature underscores that its primary antioxidant role is cellular, rather than chemical.

Signaling Pathways in Antioxidant Action

The principal antioxidant mechanism of Cyclo(His-Pro) is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a central regulator of the expression of a wide array of antioxidant and cytoprotective genes.

The Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This induces the transcription of numerous protective enzymes and proteins, including:

  • Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones.

  • Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.

Cyclo(His-Pro) has been shown to trigger the nuclear accumulation of Nrf2, leading to the upregulation of ARE-related genes and providing protection against oxidative stress induced by various toxins.

// Nodes CHP [label="Cyclo(His-Pro)", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Keap1_Nrf2 [label="Keap1-Nrf2 Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed, color="#5F6368"]; ARE [label="ARE", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Antioxidant_Genes [label="Antioxidant Genes\n(HO-1, NQO1, GCL)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cellular_Protection [label="Cellular Protection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CHP -> p38 [label="Activates"]; p38 -> Keap1_Nrf2 [label="Phosphorylates/Induces Release"]; Keap1_Nrf2 -> Nrf2 [label="Releases"]; Nrf2 -> Nucleus [label="Translocates to"]; Nucleus -> ARE [style=invis]; Nrf2 -> ARE [label="Binds to"]; ARE -> Antioxidant_Genes [label="Induces Transcription"]; Antioxidant_Genes -> Cellular_Protection [label="Leads to"]; } .dot Caption: Cyclo(His-Pro) activates the Nrf2 antioxidant pathway.

The Role of p38 MAPK

The activation of Nrf2 by Cyclo(His-Pro) is at least partially dependent on the upstream activation of p38 Mitogen-Activated Protein Kinase (MAPK). Pharmacological inhibition of p38 MAPK has been shown to prevent both Nrf2 activation and the subsequent cellular protection conferred by Cyclo(His-Pro). This places p38 MAPK as a key signaling node in the antioxidant response initiated by this cyclic dipeptide.

// Nodes Extracellular_Stimuli [label="Cyclo(His-Pro)", fillcolor="#FBBC05", fontcolor="#202124"]; Upstream_Kinases [label="Upstream Kinases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2_Activation [label="Nrf2 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Antioxidant Response", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Extracellular_Stimuli -> Upstream_Kinases [label="Activates"]; Upstream_Kinases -> p38 [label="Phosphorylates"]; p38 -> Nrf2_Activation [label="Leads to"]; Nrf2_Activation -> Cellular_Response; } .dot Caption: p38 MAPK acts upstream of Nrf2 activation by Cyclo(His-Pro).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the antioxidant properties of His-Pro and its derivatives.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), thus neutralizing it.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

    • Test peptides (His-Pro, Pro-His, Cyclo(His-Pro))

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate or spectrophotometer cuvettes

    • Microplate reader or spectrophotometer

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

    • Sample Preparation: Prepare stock solutions of the test peptides and positive control in the same solvent used for the DPPH solution. Create a series of dilutions to determine the IC50 value.

    • Assay:

      • In a 96-well plate, add 100 µL of the DPPH solution to each well.

      • Add 100 µL of the various concentrations of the test peptides or positive control to the wells.

      • For the blank, add 100 µL of the solvent (methanol or ethanol) to the DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm.

    • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

      Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test peptides to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

// Nodes Prepare_DPPH [label="Prepare 0.1 mM DPPH\nin Methanol/Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Samples [label="Prepare Peptide Dilutions\n(His-Pro, Pro-His, CHP)", fillcolor="#FBBC05", fontcolor="#202124"]; Mix [label="Mix DPPH and Samples\nin 96-well plate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate 30 min\nin the dark", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="Measure Absorbance\nat 517 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate [label="Calculate % Scavenging\nand IC50", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Prepare_DPPH -> Mix; Prepare_Samples -> Mix; Mix -> Incubate; Incubate -> Measure; Measure -> Calculate; } .dot Caption: General workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+).

  • Reagents and Materials:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate buffered saline (PBS) or ethanol

    • Test peptides

    • Positive control (e.g., Trolox)

    • 96-well microplate or spectrophotometer cuvettes

    • Microplate reader or spectrophotometer

  • Procedure:

    • Preparation of ABTS•+ Stock Solution:

      • Prepare a 7 mM solution of ABTS in water.

      • Prepare a 2.45 mM solution of potassium persulfate in water.

      • Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Sample Preparation: Prepare serial dilutions of the test peptides and positive control.

    • Assay:

      • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

      • Add 10 µL of the test peptide or positive control dilutions.

    • Incubation: Incubate the plate at room temperature for 6 minutes.

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation: Calculate the percentage of inhibition using the formula:

      Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance with the sample.

    • IC50 Determination: Determine the IC50 value from a plot of percent inhibition versus concentration.

Cellular Antioxidant Assay (CAA)

This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS).

  • Reagents and Materials:

    • Cell line (e.g., HepG2, PC12)

    • Cell culture medium and supplements

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS inducer

    • Test peptides

    • Positive control (e.g., Quercetin)

    • 96-well black-walled, clear-bottom cell culture plates

    • Fluorescence microplate reader

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well black-walled plate and culture until they reach confluence.

    • Cell Treatment:

      • Remove the culture medium and wash the cells with PBS.

      • Treat the cells with various concentrations of the test peptides or positive control for 1-2 hours.

    • Probe Loading: Add DCFH-DA solution (typically 25 µM) to each well and incubate for 30-60 minutes.

    • ROS Induction: Remove the DCFH-DA solution, wash the cells, and then add a solution of AAPH (or another ROS inducer) to induce oxidative stress.

    • Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for about 1 hour.

    • Calculation: The antioxidant capacity is quantified by calculating the area under the curve of fluorescence intensity versus time. The percentage of inhibition is calculated relative to the control (cells treated with AAPH but no antioxidant).

Nrf2 Nuclear Translocation Assay (Western Blotting)

This protocol outlines the steps to determine if Cyclo(His-Pro) induces the translocation of Nrf2 from the cytoplasm to the nucleus.

  • Procedure:

    • Cell Culture and Treatment: Culture cells (e.g., PC12) and treat with Cyclo(His-Pro) for a specified time.

    • Nuclear and Cytoplasmic Fractionation: Use a commercial kit or a standard protocol to separate the nuclear and cytoplasmic fractions of the cell lysates.

    • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

    • SDS-PAGE and Western Blotting:

      • Separate the proteins from the nuclear and cytoplasmic fractions by SDS-PAGE.

      • Transfer the proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

      • Incubate the membrane with a primary antibody specific for Nrf2.

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities. An increase in the Nrf2 signal in the nuclear fraction of treated cells compared to untreated cells indicates nuclear translocation. Use Lamin B1 as a nuclear marker and GAPDH or β-tubulin as a cytoplasmic marker to ensure proper fractionation.

p38 MAPK Phosphorylation Assay (Western Blotting)

This protocol is used to assess the activation of p38 MAPK by measuring its phosphorylation status.

  • Procedure:

    • Cell Culture and Treatment: Treat cells with Cyclo(His-Pro) for various time points.

    • Cell Lysis: Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE and Western Blotting:

      • Perform SDS-PAGE and transfer the proteins to a membrane as described in section 4.4.

      • Incubate separate membranes with primary antibodies specific for phosphorylated p38 MAPK (p-p38) and total p38 MAPK.

    • Detection and Analysis: Detect the bands as described previously. An increase in the ratio of p-p38 to total p38 indicates the activation of the p38 MAPK pathway.

Conclusion

The dipeptide His-Pro and its cyclic derivative, Cyclo(His-Pro), represent a promising class of compounds with significant antioxidant potential. While direct radical scavenging may not be their primary mode of action, their ability to modulate key cellular antioxidant pathways, particularly the Nrf2 signaling cascade, positions them as valuable candidates for further investigation in the context of diseases associated with oxidative stress. The linear form, Pro-His, also contributes to cellular protection through its ability to quench harmful byproducts of lipid peroxidation. This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to explore the therapeutic applications of these peptides. Future research should focus on elucidating the precise quantitative antioxidant capacity of the linear dipeptides and further exploring the upstream signaling events that lead to Nrf2 activation by Cyclo(His-Pro).

References

Stability and Degradation Pathways of His-Pro Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive theoretical guide to the potential stability and degradation pathways of His-Pro hydrochloride. To date, no specific experimental studies on the stability and degradation of this dipeptide hydrochloride have been found in the public domain. The information presented herein is based on the known chemistry of its constituent amino acids, L-histidine and L-proline, general principles of peptide degradation, and established methodologies for forced degradation studies as outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Introduction

This compound is a dipeptide composed of L-histidine and L-proline, formulated as a hydrochloride salt. Understanding its stability and potential degradation pathways is crucial for the development of safe, effective, and stable pharmaceutical formulations. This guide outlines the predicted degradation pathways of this compound under various stress conditions and provides a framework for experimental investigation.

Chemical Structure of this compound:

Predicted Degradation Pathways

Based on the functional groups present in this compound (an amide bond, a carboxylic acid, an amino group, and a histidine imidazole (B134444) ring), several degradation pathways can be anticipated under forced stress conditions.

Hydrolysis

Hydrolysis is a common degradation pathway for peptides, involving the cleavage of the peptide bond.[1] This can be catalyzed by acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the peptide bond between histidine and proline can be cleaved, yielding the individual amino acids, L-histidine and L-proline.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the peptide bond is also susceptible to cleavage, leading to the formation of L-histidine and L-proline.

Oxidation

The imidazole ring of the histidine residue is susceptible to oxidation, particularly in the presence of oxidizing agents, light, or metal ions.[2][3][4]

  • Formation of 2-Oxo-Histidine: Oxidation can lead to the formation of 2-oxo-histidine derivatives. This modification can alter the biological activity and binding properties of the peptide.[3]

  • Ring Opening: More extensive oxidation can result in the opening of the imidazole ring.

Diketopiperazine (DKP) Formation

Dipeptides, especially those containing proline, are prone to intramolecular cyclization to form 2,5-diketopiperazines (DKPs).[5][6][7][8][9][10] This is a significant degradation pathway for His-Pro.

  • Mechanism: The free N-terminal amine of histidine can attack the carbonyl carbon of the proline residue, leading to the formation of a stable six-membered ring structure, cyclo(His-Pro), and the elimination of a water molecule. This reaction is often favored at neutral to slightly basic pH and can be accelerated by heat.

Racemization

Both histidine and proline residues can be susceptible to racemization (conversion from L- to D-amino acids) under certain conditions, particularly at extremes of pH and elevated temperatures.[11][12][13][14] Racemization can impact the biological activity and safety of the peptide.

Photodegradation

Exposure to light, particularly UV light, can induce degradation of the histidine residue.[15][16][17][18][19] This can involve photo-oxidation and the formation of various degradation products.

Proposed Degradation Pathways Diagram

The following diagram illustrates the potential degradation pathways of this compound.

G Proposed Degradation Pathways of this compound HisPro This compound His_Pro L-Histidine + L-Proline HisPro->His_Pro Hydrolysis (Acid/Base) OxoHisPro 2-Oxo-His-Pro HisPro->OxoHisPro Oxidation DKP Cyclo(His-Pro) (Diketopiperazine) HisPro->DKP Intramolecular Cyclization (Heat, pH) Racemized D-His-L-Pro or L-His-D-Pro HisPro->Racemized Racemization (pH, Heat) PhotoDeg Photodegradation Products HisPro->PhotoDeg Photodegradation (Light) RingOpened Ring-Opened Products OxoHisPro->RingOpened Further Oxidation

Caption: Proposed degradation pathways for this compound.

Experimental Protocols for Forced Degradation Studies

A forced degradation study is essential to identify the likely degradation products, establish the intrinsic stability of the molecule, and develop a stability-indicating analytical method.[20][21][22][23][24] The following protocols are based on ICH guidelines.

Sample Preparation

A stock solution of this compound of a known concentration (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as water or a relevant buffer.

Stress Conditions

The following stress conditions should be applied to the this compound solution. A control sample should be stored under normal conditions (e.g., 2-8°C, protected from light).

Table 1: Proposed Conditions for Forced Degradation Study of this compound

Stress ConditionProposed Method
Acid Hydrolysis 0.1 M HCl at 60°C for 24, 48, and 72 hours.
Base Hydrolysis 0.1 M NaOH at room temperature for 2, 4, and 8 hours.
Oxidation 3% H₂O₂ at room temperature for 24, 48, and 72 hours.
Thermal Degradation Solid-state: 80°C for 7 days. Solution: 60°C for 7 days.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.

Samples should be withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated to separate the parent drug from its degradation products.[25][26][27][28]

  • HPLC System: A reversed-phase HPLC system with a C18 column is a common starting point for peptide analysis.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for the peptide bond and ~211 nm for the histidine imidazole ring).

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and characterization of degradation products.[29][30][31][32][33]

Data Presentation (Illustrative)

The results of the forced degradation study should be summarized in tables for easy comparison.

Table 2: Illustrative Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)% Assay of His-Pro% Total Impurities
Control 7299.80.2
0.1 M HCl (60°C) 2492.57.5
4885.214.8
7278.121.9
0.1 M NaOH (RT) 290.39.7
481.618.4
870.529.5
3% H₂O₂ (RT) 2495.14.9
4890.89.2
7286.413.6
Thermal (60°C) 16898.21.8
Photostability -96.53.5

Table 3: Illustrative List of Potential Degradation Products of this compound

PeakRetention Time (min)m/z [M+H]⁺Proposed Identity
His-Pro 10.5255.14Parent Compound
DP1 4.2156.08L-Histidine
DP2 5.8116.07L-Proline
DP3 9.8253.12Cyclo(His-Pro) (DKP)
DP4 11.2271.132-Oxo-His-Pro

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a forced degradation study.

G Experimental Workflow for Forced Degradation Study start Prepare His-Pro HCl Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV neutralize->hplc lcms Identify Degradants by LC-MS hplc->lcms data Quantify Degradation and Impurities lcms->data report Report Findings data->report

References

Understanding the Bioavailability of His-Pro Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

His-Pro hydrochloride, the salt form of cyclo(His-Pro) (CHP), is a cyclic dipeptide with a growing body of evidence supporting its therapeutic potential in neuroprotection, anti-inflammatory processes, and metabolic regulation. A critical factor in harnessing its potential is a thorough understanding of its oral bioavailability and pharmacokinetic profile. This technical guide synthesizes the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. It provides detailed experimental protocols for assessing its bioavailability, outlines its mechanisms of intestinal absorption, and visualizes its interaction with key cellular signaling pathways. While direct, quantitative pharmacokinetic parameters from dedicated studies are not widely published, this guide establishes a framework for conducting and interpreting such pivotal experiments.

Pharmacokinetic Profile of Cyclo(His-Pro)

While comprehensive pharmacokinetic studies detailing the oral bioavailability of this compound are limited in publicly accessible literature, evidence confirms its absorption following oral administration. Studies in humans have shown that ingestion of CHP-containing nutritional supplements leads to a significant increase in plasma CHP levels.[1] For drug development purposes, a complete pharmacokinetic profile is essential. The following tables represent the necessary parameters that should be determined in preclinical and clinical studies.

Table 1: Representative Pharmacokinetic Parameters of Cyclo(His-Pro) in a Preclinical Model (e.g., Rat) Following Oral Administration

ParameterSymbolUnitValue (Example)Description
Maximum Plasma ConcentrationCmaxng/mLData not availableThe highest concentration of the compound reached in the blood.
Time to Maximum ConcentrationTmaxhData not availableThe time at which Cmax is reached.
Area Under the CurveAUC(0-t)ng·h/mLData not availableThe total drug exposure over a specified time period.
Half-lifet1/2hData not availableThe time required for the drug concentration to decrease by half.
Oral BioavailabilityF%%Data not availableThe fraction of the orally administered dose that reaches systemic circulation.

Table 2: Human Pharmacokinetic Data for Cyclo(His-Pro) Following Oral Ingestion of a CHP-Containing Supplement

ParameterTime PointConcentration (pmol/mL)Significance
Baseline Plasma Concentration0 min7.69 +/- 0.50-
Post-ingestion Concentration120 min9.18 +/- 0.48p = 0.011
Data adapted from a study on fasting volunteers ingesting a CHP-containing supplement. This demonstrates absorption but does not provide a full pharmacokinetic profile.[1]

Mechanisms of Intestinal Absorption

The absorption of cyclo(His-Pro) from the gastrointestinal tract is a critical step for its systemic bioavailability. Unlike many linear peptides, which are susceptible to enzymatic degradation, the cyclic structure of CHP confers greater stability.[2] Evidence suggests that its transport across the intestinal epithelium is not solely reliant on passive diffusion but is facilitated by carrier-mediated transport systems.

Several transporters are recognized to modulate its pharmacokinetic profile by promoting gastrointestinal absorption.[2] While the specific intestinal transporters have not been fully elucidated, organic cation transporters (OCTs) have been implicated in its transport across other biological barriers, such as the blood-brain barrier.[2]

The following diagram illustrates the potential pathways for CHP absorption across an intestinal enterocyte.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream lumen_mol His-Pro Hydrochloride transporter Carrier-Mediated Transport (e.g., PEPT1/OCTs) lumen_mol->transporter Primary Route passive Passive Diffusion lumen_mol->passive Minor Route paracellular Paracellular Transport lumen_mol->paracellular Minor Route blood_mol Absorbed cyclo(His-Pro) transporter->blood_mol passive->blood_mol paracellular->blood_mol

Potential intestinal absorption pathways for cyclo(His-Pro).

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard procedure to determine the pharmacokinetic profile of this compound following oral administration in rats.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, F%) of this compound in rats.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., sterile water or saline)

  • Sprague-Dawley rats (male, 200-250g)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system for bioanalysis

  • Pharmacokinetic software (e.g., Phoenix WinNonlin)

Methodology:

  • Animal Acclimatization: House rats for at least one week prior to the study with free access to food and water.

  • Dosing: Fast rats overnight (approx. 12 hours) before dosing, with water available ad libitum. Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.[3] A separate cohort should receive an intravenous (IV) dose (e.g., 1 mg/kg) to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at predetermined time points. A typical schedule would be: pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[3]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to labeled tubes and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of cyclo(His-Pro) in the plasma samples using a validated LC-MS/MS method. This involves protein precipitation, chromatographic separation, and mass spectrometric detection.

  • Data Analysis: Plot the mean plasma concentration versus time to generate a pharmacokinetic curve.[4][5] Calculate the pharmacokinetic parameters using non-compartmental analysis with appropriate software.[6]

start Start: Fasted Rats dose Oral Administration (His-Pro HCl) start->dose sampling Serial Blood Sampling (0-24h) dose->sampling centrifuge Plasma Separation (Centrifugation) sampling->centrifuge storage Sample Storage (-80°C) centrifuge->storage analysis Quantification (LC-MS/MS) storage->analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) analysis->pk_analysis end End: Determine AUC, Cmax, Tmax, F% pk_analysis->end

Workflow for an in vivo pharmacokinetic study.
In Vitro Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal drug permeability in vitro.[7] It uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[8][9]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Transwell® permeable supports (e.g., 12-well or 24-well plates)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • This compound

  • Control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical (AP) side of the Transwell® inserts. Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer with functional tight junctions.[7][8]

  • Monolayer Integrity Test: Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer confluence. Additionally, perform a Lucifer yellow permeability test; a low flux of this marker indicates intact tight junctions.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A→B) Transport: Wash the monolayer with pre-warmed transport buffer. Add the this compound solution (in transport buffer) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A) Transport: In a separate set of wells, add the this compound solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment. This is crucial for identifying active efflux.[8][10]

  • Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.

  • Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux rate (amount of compound in the receiver compartment over time).

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor compartment.

  • Efflux Ratio: Calculate the efflux ratio (ER) by dividing the Papp (B→A) by the Papp (A→B). An ER > 2 suggests the involvement of active efflux transporters.

Interaction with Cellular Signaling Pathways

Beyond its absorption, the therapeutic action of cyclo(His-Pro) is mediated by its influence on intracellular signaling cascades. A key pathway modulated by CHP is the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. When cells are exposed to oxidative stress or to activators like cyclo(His-Pro), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1). This activation of the Nrf2 pathway by CHP can subsequently inhibit the pro-inflammatory NF-κB pathway, demonstrating a crucial crosstalk between antioxidant and anti-inflammatory responses.

The following diagram illustrates the mechanism of Nrf2 activation by cyclo(His-Pro).

cluster_nuc Inside Nucleus chp cyclo(His-Pro) keap1_nrf2 Keap1-Nrf2 Complex chp->keap1_nrf2 Induces dissociation protection Cytoprotection & Anti-inflammation nrf2 Nrf2 keap1_nrf2->nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) nucleus->are Binds to ho1 HO-1 Gene Transcription are->ho1 Activates nfkb_inhibition Inhibition of NF-κB Pathway ho1->nfkb_inhibition nfkb_inhibition->protection

Signaling pathway showing Nrf2 activation by cyclo(His-Pro).

Conclusion

This compound (cyclo(His-Pro)) is an orally absorbed cyclic dipeptide with significant therapeutic promise. Its stability and recognition by intestinal transporters are favorable properties for oral drug development. However, a comprehensive characterization of its quantitative pharmacokinetic profile, including absolute oral bioavailability and a definitive identification of its transport mechanisms, requires further dedicated research. The standardized in vivo and in vitro protocols detailed in this guide provide a robust framework for obtaining these critical data. Furthermore, understanding its ability to modulate key pathways like the Nrf2 antioxidant response provides a mechanistic basis for its observed cytoprotective and anti-inflammatory effects. Future research focused on generating the quantitative data outlined herein will be paramount to advancing this compound from a promising compound to a clinically viable therapeutic agent.

References

A Comprehensive Technical Review of Histidyl-Proline Hydrochloride and its Biologically Active Metabolite, Cyclo(His-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the existing research on Histidyl-Proline (His-Pro) and its cyclic form, Cyclo(His-Pro) or cHP. While the hydrochloride salt of His-Pro is primarily utilized in research settings to enhance solubility, the majority of biological activity is attributed to the cyclic dipeptide, Cyclo(His-Pro), and its open-ring derivatives. This document synthesizes findings on the synthesis, mechanisms of action, and therapeutic potential of these compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction and Chemical Background

Histidyl-Proline (His-Pro) is a dipeptide composed of the amino acids histidine and proline.[1] In biological systems, it is most notably recognized as a derivative of Thyrotropin-Releasing Hormone (TRH), a key hypothalamic hormone.[2][3][4] The primary biologically active and stable form is the cyclic dipeptide (2,5-diketopiperazine) known as Cyclo(His-Pro) (cHP).[5][6][7] Endogenously, cHP can be formed from the catabolism of TRH or produced de novo.[8][9] It is found in various human tissues and fluids, including the brain, gastrointestinal tract, blood, and cerebrospinal fluid.[5][6]

Research into cHP has revealed a spectrum of biological activities, including neuroprotective, antioxidant, anti-inflammatory, and metabolic regulatory functions.[5][10][11] The linear dipeptide, His-Pro, exists in equilibrium with cHP, and its formation can be influenced by environmental conditions such as pH.[8] The hydrochloride salt, His-Pro hydrochloride, is a synthesized form used in experimental studies, valued for its stability and solubility in aqueous solutions.[12][13]

Synthesis and Bioavailability

Endogenous Formation: The primary endogenous pathway for cHP formation involves the enzymatic degradation of TRH (pGlu-His-Pro-NH2). An enzyme, pyroglutamyl aminopeptidase, cleaves TRH to produce the linear dipeptide His-Pro-NH2, which then undergoes a non-enzymatic, intramolecular cyclization to form cHP.[6][8][9]

TRH Thyrotropin-Releasing Hormone (pGlu-His-Pro-NH2) HP His-Pro Dipeptide TRH->HP Enzymatic Cleavage cHP Cyclo(His-Pro) HP->cHP Intramolecular Cyclization Enzyme Pyroglutamyl Aminopeptidase Enzyme->TRH

Caption: Endogenous formation of Cyclo(His-Pro) from TRH.

Dietary Sources and pH-Dependent Forms: cHP is naturally present in various protein-rich and fermented foods, such as fish and soy products, as well as in dietary supplements derived from protein hydrolysates.[8] While stable at physiological pH, the cyclic structure can open in acidic environments like the stomach, yielding the linear dipeptides His-Pro and Pro-His. These open forms, particularly Pro-His, have demonstrated significant biological activity.[8]

cHP Cyclo(His-Pro) (Stable at physiological pH) Open_Forms Open Dipeptides (His-Pro / Pro-His) cHP->Open_Forms Acidic pH (e.g., gastric) Reversible Reaction

Caption: pH-dependent equilibrium of Cyclo(His-Pro).

Mechanisms of Action

cHP and its derivatives exert their effects through multiple signaling pathways, demonstrating a pleiotropic range of activities from antioxidant defense to metabolic regulation.

Recent studies have highlighted a significant non-enzymatic antioxidant mechanism of cHP's open-ring derivatives. The dipeptide Pro-His acts as a potent scavenger of reactive carbonyl species, such as 4-hydroxy-2-nonenal (HNE), which are cytotoxic byproducts of lipid peroxidation. The quenching activity of Pro-His was found to be more reactive than that of L-carnosine, a well-known antioxidant dipeptide.[8] This detoxifying action contributes to the overall protective effects attributed to dietary cHP.[8]

Peritoneal Fibrosis: In a mouse model of peritoneal fibrosis (PF), cHP administration was shown to mitigate fibrotic processes. The mechanism involves the modulation of histone deacetylase 3 (HDAC3). By regulating HDAC3, cHP enhanced the expression of the antioxidant transcription factor Nrf2 while suppressing Forkhead box protein M1 (FOXM1), which normally inhibits Nrf2. This cascade reduces fibrosis and inflammation markers and improves mitochondrial function in peritoneal tissue.[11]

CHP Cyclo(His-Pro) HDAC3 HDAC3 CHP->HDAC3 Inhibits Mito Mitochondrial Function CHP->Mito Improves FOXM1 FOXM1 HDAC3->FOXM1 Activates Nrf2 Nrf2 FOXM1->Nrf2 Inhibits Fibrosis Fibrosis & Inflammation Nrf2->Fibrosis Suppresses cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Analysis Phase Model1 Model 1: Dietary NAFLD/NASH (Western Diet + Thermoneutral Housing) Treatment Administer Cyclo(His-Pro) Model1->Treatment Model2 Model 2: Fibrosis (CCl4 Injections) Model2->Treatment Histo Liver Histopathology Treatment->Histo Trans Liver Transcriptomics Treatment->Trans Meta Metabolic & Inflammatory Markers Treatment->Meta

References

An In-depth Technical Guide to the Safety and Handling of His-Pro Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific toxicological and safety data for His-Pro hydrochloride is available in the public domain. The following guidelines are based on general principles for handling peptide compounds and data from structurally related molecules. Researchers should always perform a thorough risk assessment before handling any chemical.

Hazard Identification and Classification

  • Skin and Eye Irritation: As a powder, it may cause mechanical irritation. Some hydrochloride salts of organic compounds can be irritating upon contact.

  • Respiratory Tract Irritation: Inhalation of the dust may cause irritation to the respiratory system.

  • Unknown Toxicological Properties: The full toxicological profile of this compound has not been thoroughly investigated.

GHS Classification (Predicted)

A definitive GHS classification is not available. A conservative approach, treating the substance as potentially hazardous, is recommended.

Exposure Controls and Personal Protection

To minimize exposure, the following personal protective equipment (PPE) and engineering controls should be utilized.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust, a chemical fume hood or a powder containment hood is recommended.

  • Safety Stations: Eyewash stations and safety showers should be readily accessible in the laboratory.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are recommended. Gloves should be inspected before use and changed regularly, or if contamination occurs.

  • Skin and Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of significant spillage, additional protective clothing may be necessary.

  • Respiratory Protection: If working outside of a ventilated enclosure where dust may be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.

Handling and Storage

Safe Handling
  • Avoid creating dust when handling the solid material.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible substances such as strong oxidizing agents.

Storage
  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Protect from moisture and light.

  • Recommended storage temperature is typically -15°C for long-term stability, as indicated for similar peptide compounds.[1]

Quantitative Safety Data

ParameterValueSpeciesCompoundSource
LD50 (Oral) >2,000 mg/kgRatL-Histidine hydrochloride monohydrate[2]
LD50 (Oral) 765 mg/kgRatPromethazine hydrochloride[3]
LD50 (Oral) 200 mg/kgRatProcaine hydrochloride[4]

Experimental Protocols

Protocol for Safe Weighing of Powdered this compound
  • Preparation:

    • Don all required PPE (lab coat, safety goggles, nitrile gloves).

    • Ensure the analytical balance is located inside a chemical fume hood or a powder containment hood.

    • Decontaminate the weighing area and spatula before use.

  • Procedure:

    • Carefully open the container of this compound inside the ventilated enclosure to avoid generating airborne dust.

    • Use a clean, dry spatula to transfer the desired amount of powder to a tared weigh boat or other suitable container.

    • Minimize the height from which the powder is dropped to reduce dust formation.

    • Once the desired weight is obtained, securely close the primary container.

  • Post-Procedure:

    • Clean the spatula and weighing area with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

    • Dispose of any contaminated materials (e.g., weigh boat, wipes) in a designated chemical waste container.

    • Remove PPE in the correct order and wash hands thoroughly.

Protocol for Preparing a Stock Solution
  • Preparation:

    • Perform all steps within a chemical fume hood.

    • Don all required PPE.

    • Select a suitable solvent (e.g., sterile water, PBS). Check solubility data if available.

  • Procedure:

    • Weigh the required amount of this compound following the protocol above (5.1).

    • Place the weighed powder into an appropriate sterile container (e.g., conical tube, volumetric flask).

    • Slowly add the desired volume of solvent to the container.

    • Mix the solution by vortexing or gentle agitation until the solid is completely dissolved. Avoid splashing.

  • Post-Procedure:

    • Label the solution container clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the solution under appropriate conditions (e.g., refrigerated or frozen) to maintain stability.

    • Dispose of all contaminated disposable materials in the chemical waste.

    • Clean all non-disposable equipment thoroughly.

    • Remove PPE and wash hands.

Visualizations

Biological Pathway

While the direct signaling pathways of linear His-Pro are not well-documented, its cyclized form, Cyclo(His-Pro), has known biological activities, including neuroprotective and anti-inflammatory effects. One of the pathways it is suggested to modulate is the Nrf2-NF-κB signaling pathway.[5] The following diagram illustrates a simplified representation of this pathway.

G Simplified Nrf2-NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus CHP Cyclo(His-Pro) Keap1_Nrf2 Keap1-Nrf2 Complex CHP->Keap1_Nrf2 Inhibits interaction Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation IKK IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Keap1_Nrf2->Nrf2 Releases IkB_NFkB->NFkB Releases ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->Inflammatory_Genes Activates

Caption: Simplified Nrf2 and NF-κB signaling pathways potentially modulated by Cyclo(His-Pro).

Experimental Workflow

The following diagram outlines a general workflow for handling a powdered peptide compound like this compound in a research setting.

G General Workflow for Handling Powdered Peptides start Start: Receive Compound risk_assessment Perform Risk Assessment start->risk_assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe ventilation Work in Ventilated Enclosure (Fume Hood) ppe->ventilation weigh Weigh Powder Carefully ventilation->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve storage Store Stock Solution (e.g., -20°C) dissolve->storage experiment Use in Experiment storage->experiment waste Dispose of Waste (Chemical & Solid Waste) experiment->waste cleanup Clean Work Area waste->cleanup end End cleanup->end

Caption: A standard workflow for the safe handling and preparation of peptide compounds.

Logical Relationship of Safety Measures

This diagram illustrates the relationship between the potential hazards of a chemical and the corresponding safety measures that should be implemented.

G Hierarchy of Safety Controls cluster_controls Control Measures hazard Potential Hazard (e.g., Dust Inhalation, Skin Contact) engineering Engineering Controls (Fume Hood, Ventilation) hazard->engineering Mitigated by admin Administrative Controls (SOPs, Training) hazard->admin Mitigated by ppe Personal Protective Equipment (Gloves, Goggles, Respirator) hazard->ppe Mitigated by elimination Elimination (Not Feasible) substitution Substitution (Not Feasible)

Caption: Logical relationship between hazards and the hierarchy of control measures.

References

Methodological & Application

Preparing His-Pro Hydrochloride Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of His-Pro hydrochloride stock solutions intended for use in cell culture applications. It includes detailed protocols for dissolution, sterilization, and storage, along with key quantitative data and a diagram of a relevant signaling pathway. These application notes are designed to ensure the consistent and reliable use of this compound in experimental settings.

Introduction

This compound is the hydrochloride salt of the dipeptide L-histidyl-L-proline. This dipeptide and its cyclic form, cyclo(His-Pro), have garnered interest in biomedical research for their potential biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects. Accurate and reproducible in vitro studies rely on the correct preparation of stock solutions of such compounds. This document outlines the essential procedures for preparing sterile, stable, and accurately concentrated this compound stock solutions for cell culture use.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValueReference
Molecular Weight 288.73 g/mol [1]
Solubility in Water 100 mg/mL (346.40 mM)[2]
Recommended Stock Solution Concentration 10 mM - 100 mM in sterile water or PBSGeneral Practice
Recommended Working Concentration Range 50 µM - 200 µM for cell-based assays[3]
Storage of Powder -20°C to -80°C[2]
Storage of Stock Solution -20°C for up to 1 month; -80°C for up to 6 months[2]

Experimental Protocols

Materials
  • This compound powder

  • Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Sonicator bath (optional, but recommended)[4][5]

  • Sterile syringe filters (0.22 µm pore size) with low protein binding (e.g., PVDF or PES)

  • Sterile syringes

  • Sterile, light-protected microcentrifuge tubes or cryovials for aliquoting

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 100 mM this compound Stock Solution

This protocol describes the preparation of 10 mL of a 100 mM stock solution in sterile water.

  • Calculate the Required Mass:

    • Molecular Weight (MW) of this compound = 288.73 g/mol

    • Desired Concentration (C) = 100 mM = 0.1 mol/L

    • Desired Volume (V) = 10 mL = 0.01 L

    • Mass (g) = C (mol/L) * V (L) * MW ( g/mol )

    • Mass = 0.1 mol/L * 0.01 L * 288.73 g/mol = 0.28873 g = 28.87 mg

  • Weighing the Compound:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh out 28.87 mg of this compound powder using an analytical balance.

    • Transfer the powder to a sterile 15 mL conical tube.

  • Dissolution:

    • Add approximately 8 mL of sterile water or PBS to the conical tube containing the powder.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear.[5]

  • Volume Adjustment:

    • Once the powder is completely dissolved, add sterile water or PBS to bring the final volume to 10 mL.

    • Invert the tube several times to ensure a homogenous solution.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile 15 mL conical tube. This step is crucial for removing any potential microbial contamination.[2]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the peptide, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile, light-protected microcentrifuge tubes or cryovials.[2]

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Visualization of a Relevant Signaling Pathway

His-Pro can cyclize to form Cyclo(His-Pro), which has been shown to exert neuroprotective effects by modulating the Nrf2-NF-κB signaling pathway.[3][6] The following diagram illustrates this proposed mechanism.

Cyclo(His-Pro) Signaling Pathway Proposed Neuroprotective Signaling Pathway of Cyclo(His-Pro) cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cyclo(His-Pro) Cyclo(His-Pro) IKK IKK Cyclo(His-Pro)->IKK Inhibits Cell_Membrane Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocation ARE Antioxidant Response Element Nrf2_n->ARE Binds Inflammatory_Genes Pro-inflammatory Genes NF-κB_n->Inflammatory_Genes Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Neurodegeneration Neurodegeneration Neuroprotection->Neurodegeneration Inflammation->Neurodegeneration

Caption: Proposed neuroprotective mechanism of Cyclo(His-Pro).

Logical Workflow for Stock Solution Preparation

The following diagram outlines the logical workflow for preparing this compound stock solutions.

Stock_Solution_Workflow start Start calculate Calculate Mass of This compound start->calculate weigh Weigh Powder Aseptically calculate->weigh dissolve Dissolve in Sterile Water or PBS weigh->dissolve check_solubility Is Solution Clear? dissolve->check_solubility sonicate Vortex and/or Sonicate check_solubility->sonicate No adjust_volume Adjust to Final Volume check_solubility->adjust_volume Yes sonicate->check_solubility sterilize Sterile Filter (0.22 µm) adjust_volume->sterilize aliquot Aliquot into Sterile Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Conclusion

The protocols and data provided in this document offer a standardized approach to preparing this compound stock solutions for cell culture experiments. Adherence to these guidelines will help ensure the accuracy, reproducibility, and reliability of experimental results. Proper handling, storage, and sterilization are paramount to maintaining the integrity of the compound and preventing contamination of cell cultures.

References

Dissolving L-Histidyl-L-Proline Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Histidyl-L-proline hydrochloride (His-Pro HCl) is a dipeptide with emerging interest in various research fields due to its potential biological activities and its role as a precursor to the cyclic dipeptide, Cyclo(His-Pro). The choice of solvent for dissolving His-Pro HCl is critical and depends on the intended application, with water and dimethyl sulfoxide (B87167) (DMSO) being the most common choices. This document provides detailed application notes and protocols for dissolving His-Pro HCl in both water and DMSO, guidance on solution stability, and an overview of the relevant biological pathways.

Physicochemical Properties and Solubility

His-Pro HCl is a white to off-white powder. Its solubility in water and DMSO is a key consideration for stock solution preparation. Ultrasonic assistance may be required to achieve complete dissolution, particularly at higher concentrations.

Table 1: Solubility and Stock Solution Stability of His-Pro Hydrochloride

PropertyWaterDMSO
Solubility 100 mg/mL125 mg/mL[1]
Stock Solution Storage (-20°C) 1 month[2][3]1 month[1][2]
Stock Solution Storage (-80°C) 6 months[2][3]6 months[1][2]

Considerations for Solvent Selection

The choice between water and DMSO for dissolving His-Pro HCl should be guided by the specific requirements of the experiment.

Water:

  • Advantages: Biologically compatible and ideal for most in vitro cell culture applications.

  • Disadvantages: His-Pro can spontaneously cyclize to form Cyclo(His-Pro) in aqueous solutions, a process that is pH-dependent and catalyzed by buffers like phosphate.[4] The rate of cyclization is maximal at a pH of 6-7.[4] This conversion may be desirable as Cyclo(His-Pro) is often the more stable and biologically active form.

DMSO:

  • Advantages: Higher solubility allows for the preparation of more concentrated stock solutions. Often used as a vehicle for in vivo studies due to its ability to solubilize a wide range of compounds.

  • Disadvantages: Can be toxic to cells at concentrations typically above 0.5%.[5] For in vivo applications, the final DMSO concentration should be kept to a minimum, ideally below 1% (v/v), to avoid adverse effects.[6]

Experimental Protocols

Protocol for Preparing Aqueous Stock Solution of this compound (for in vitro/cell culture use)

This protocol describes the preparation of a 10 mg/mL (approximately 34.6 mM) stock solution in sterile water.

Materials:

  • This compound powder

  • Sterile, deionized, and pyrogen-free water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 10 mg of the powder.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the appropriate volume of sterile water (for 10 mg, add 1 mL).

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the powder does not fully dissolve, sonicate in a water bath for 5-10 minutes.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube.[3] This step is crucial to remove any potential microbial contamination.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[2][3] Avoid repeated freeze-thaw cycles.

Protocol for Preparing DMSO Stock Solution of this compound (for in vivo use)

This protocol outlines the preparation of a 50 mg/mL (approximately 173.2 mM) stock solution in DMSO.

Materials:

  • This compound powder

  • High-purity, sterile-filtered DMSO

  • Sterile, amber glass vials or tubes resistant to DMSO

  • Sterile syringes and needles

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder. For a 50 mg/mL stock solution, weigh 50 mg of the powder.

  • Dissolution: Transfer the powder to a sterile amber glass vial. Add the appropriate volume of sterile DMSO (for 50 mg, add 1 mL).

  • Mixing: Tightly cap the vial and vortex thoroughly for 2-3 minutes. If necessary, use an ultrasonic bath to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, DMSO-compatible tubes. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light and moisture.[1][2]

Note on Dilution for in vivo Administration: When preparing the final dosing solution, the DMSO stock should be diluted with a suitable vehicle (e.g., saline, PBS with or without co-solvents like PEG400 or Tween 80) to achieve the desired final concentration of His-Pro HCl and a tolerated concentration of DMSO (typically <10% v/v, and ideally <1% v/v).[6] It is recommended to prepare the working solution fresh for each experiment.

Stability in Working Solutions

The stability of His-Pro in its linear form in physiological buffers (like PBS) and cell culture media is a critical consideration. Linear dipeptides are generally more susceptible to enzymatic degradation compared to their cyclic counterparts.[1][7] Furthermore, as mentioned, His-Pro can cyclize in aqueous solutions at neutral pH.[4] Researchers should be aware that when working with His-Pro HCl in physiological buffers, a proportion of the linear dipeptide may convert to Cyclo(His-Pro) over the course of the experiment. The rate of this conversion will depend on factors such as pH, temperature, and the presence of catalytic buffers.[4]

Biological Activity and Signaling Pathways

While His-Pro itself may have biological effects, much of the reported activity is attributed to its cyclic form, Cyclo(His-Pro). This cyclic dipeptide is known to have antioxidant and anti-inflammatory properties.[8][9]

Cyclo(His-Pro) and the Nrf2 Signaling Pathway

Cyclo(His-Pro) can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by Cyclo(His-Pro), Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in an enhanced cellular antioxidant defense.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CHP Cyclo(His-Pro) Keap1_Nrf2 Keap1-Nrf2 Complex CHP->Keap1_Nrf2 inhibition Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 release and nuclear translocation ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Antioxidant_Response Cellular Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Caption: Cyclo(His-Pro) activates the Nrf2 antioxidant pathway.

Cyclo(His-Pro) and the NF-κB Signaling Pathway

Cyclo(His-Pro) has been shown to suppress the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][12] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cyclo(His-Pro) can inhibit the nuclear accumulation of NF-κB, thereby downregulating the expression of inflammatory mediators.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IkB_NFkB IκB-NF-κB Complex Inflammatory_Stimuli->IkB_NFkB IκB degradation CHP Cyclo(His-Pro) NFkB_nuc NF-κB CHP->NFkB_nuc inhibition of nuclear accumulation IkB_NFkB->NFkB_nuc NF-κB release and nuclear translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, MMP-3) NFkB_nuc->Inflammatory_Genes Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response

Caption: Cyclo(His-Pro) inhibits the NF-κB inflammatory pathway.

Experimental Workflow for Solution Preparation and Use

The following diagram illustrates the general workflow from dissolving His-Pro HCl to its application in either in vitro or in vivo experiments.

Experimental_Workflow Start Start: His-Pro HCl Powder Weigh Weigh Powder Start->Weigh Choose_Solvent Choose Solvent Weigh->Choose_Solvent Dissolve_Water Dissolve in Sterile Water Choose_Solvent->Dissolve_Water Water Dissolve_DMSO Dissolve in Sterile DMSO Choose_Solvent->Dissolve_DMSO DMSO Filter_Sterilize Filter Sterilize (0.22 µm) Dissolve_Water->Filter_Sterilize Stock_Solution_DMSO DMSO Stock (-80°C) Dissolve_DMSO->Stock_Solution_DMSO Stock_Solution_Water Aqueous Stock (-80°C) Filter_Sterilize->Stock_Solution_Water Dilute_Culture Dilute in Cell Culture Medium Stock_Solution_Water->Dilute_Culture Stock_Solution_DMSO->Dilute_Culture Dilute_Vivo Dilute in in vivo Vehicle Stock_Solution_DMSO->Dilute_Vivo In_Vitro In Vitro Assay (Cell Culture) Dilute_Culture->In_Vitro In_Vivo In Vivo Study (Animal Model) Dilute_Vivo->In_Vivo

Caption: General workflow for His-Pro HCl solution preparation.

References

Optimal Buffer Conditions for His-Pro Hydrochloride Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidyl-proline (His-Pro) is a dipeptide with diverse biological activities, and its hydrochloride salt is a common form used in research and development. The stability of His-Pro hydrochloride in aqueous solutions is paramount for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for determining and utilizing optimal buffer conditions for experiments involving this compound. The primary challenge in handling this dipeptide is its propensity to undergo intramolecular cyclization to form the diketopiperazine, cyclo(His-Pro), a reaction that is highly dependent on pH and buffer composition.

Key Considerations for Buffer Selection

The selection of an appropriate buffer system for this compound experiments is critical to minimize degradation and maintain the integrity of the dipeptide. The main factors to consider are:

  • pH: The rate of cyclization of His-Pro is maximal at a neutral pH (around 6-7). Therefore, to maintain the linear dipeptide form, it is generally advisable to work at a more acidic pH. However, extreme pH values can lead to hydrolysis of the peptide bond.

  • Buffer Species: Certain buffer species, such as phosphate (B84403), have been shown to catalyze the cyclization of His-Pro. Therefore, non-participating or minimally catalytic buffers are preferred.

  • Ionic Strength: The ionic strength of the buffer can influence the stability of the dipeptide, although its effect is generally less pronounced than that of pH.

  • Temperature: Degradation reactions, including cyclization and hydrolysis, are accelerated at higher temperatures. Experiments should be conducted at the lowest practical temperature, and solutions should be stored appropriately.

Quantitative Data Summary: this compound Stability

The following table summarizes the expected stability of this compound in various buffer systems at 37°C. This data is illustrative and serves as a guideline. Actual stability should be determined empirically using the protocols provided below.

Buffer System (50 mM)pHHalf-life (t½) of His-Pro (hours)Predominant Degradation Pathway
Sodium Citrate (B86180)3.0> 200Peptide Bond Hydrolysis (slow)
Sodium Acetate (B1210297)4.0150 - 200Peptide Bond Hydrolysis (slow)
Sodium Acetate5.080 - 120Cyclization & Hydrolysis
MES6.020 - 40Cyclization
Sodium Phosphate7.05 - 15Cyclization (catalyzed)
HEPES7.415 - 30Cyclization
Tris-HCl8.030 - 50Hydrolysis & Racemization

Note: The half-life values are estimates and can vary based on the specific experimental conditions.

Experimental Protocols

Protocol for Determining the Optimal Buffer for this compound Stability

This protocol describes a stability study to determine the optimal buffer conditions for your specific experimental needs.

Objective: To quantify the degradation of this compound over time in different buffer systems and at various pH values.

Materials:

  • This compound

  • Buffer salts (e.g., sodium citrate, sodium acetate, MES, HEPES, sodium phosphate, Tris)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • HPLC-grade water

  • HPLC system with a C18 column and UV detector

  • pH meter

  • Incubator or water bath

Procedure:

  • Buffer Preparation:

    • Prepare a series of 50 mM buffers (e.g., citrate pH 3, acetate pH 4 and 5, MES pH 6, phosphate pH 7, HEPES pH 7.4, and Tris pH 8).

    • Adjust the pH of each buffer accurately using HCl or NaOH.

    • Filter the buffers through a 0.22 µm filter.

  • Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in HPLC-grade water.

  • Sample Preparation:

    • For each buffer condition, dilute the this compound stock solution to a final concentration of 1 mg/mL in the respective buffer.

    • Transfer aliquots of each sample into separate, sealed vials.

  • Incubation:

    • Place the vials in an incubator set at the desired experimental temperature (e.g., 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72, and 168 hours), remove one vial from each buffer condition.

    • Immediately quench the degradation by freezing the sample at -20°C or by adding a quenching solution (e.g., 1% trifluoroacetic acid).

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC to quantify the remaining His-Pro and the formation of degradation products, primarily cyclo(His-Pro).

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to separate His-Pro from its degradation products (e.g., 0-100% B over 15 minutes).

    • Detection: UV at 214 nm.

    • Quantify the peak area of His-Pro at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the His-Pro concentration versus time for each buffer condition.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffer_Prep Buffer Preparation (Various pH & Species) Sample_Prep Sample Preparation (Dilution in Buffers) Buffer_Prep->Sample_Prep Stock_Sol His-Pro HCl Stock Solution Stock_Sol->Sample_Prep Incubation Incubation (Time Course at 37°C) Sample_Prep->Incubation Quenching Quenching Degradation Incubation->Quenching HPLC_Analysis HPLC Analysis Quenching->HPLC_Analysis Data_Analysis Data Analysis (Rate & Half-life) HPLC_Analysis->Data_Analysis

Figure 1. Experimental workflow for determining this compound stability.
Recommended General Purpose Buffer for this compound

Based on the known instability of His-Pro at neutral pH, a general-purpose buffer for routine experiments can be recommended.

Recommended Buffer: 50 mM Sodium Acetate, pH 4.5

Preparation Protocol:

  • Dissolve 4.1 g of sodium acetate (anhydrous) in 900 mL of HPLC-grade water.

  • Adjust the pH to 4.5 with glacial acetic acid.

  • Bring the final volume to 1 L with HPLC-grade water.

  • Filter through a 0.22 µm filter.

  • Store at 4°C.

Signaling Pathways and Degradation Mechanisms

The primary degradation pathway for His-Pro in aqueous solution near neutral pH is intramolecular cyclization.

cyclization_pathway cluster_conditions Favorable Conditions HisPro His-Pro (Linear Dipeptide) CycloHisPro cyclo(His-Pro) (Diketopiperazine) HisPro->CycloHisPro Intramolecular Cyclization H2O_loss - H2O Neutral_pH Neutral pH (6-7) Phosphate Phosphate Buffer Temperature Increased Temperature

Figure 2. Intramolecular cyclization of His-Pro.

Conclusion

The optimal buffer condition for experiments with this compound is highly dependent on the experimental goals. To maintain the dipeptide in its linear form and ensure stability, acidic buffers such as sodium acetate or sodium citrate at a pH between 3 and 5 are recommended. Neutral pH and the presence of phosphate should be avoided to minimize rapid cyclization. For any critical application, it is strongly advised to perform a preliminary stability study as outlined in this document to identify the most suitable buffer system for your specific experimental conditions.

Application Notes and Protocols for His-Pro Hydrochloride in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

His-Pro hydrochloride, also known as Cyclo(His-Pro) (CHP), is a cyclic dipeptide with demonstrated neuroprotective properties. Its mechanism of action primarily involves the modulation of key signaling pathways related to inflammation and oxidative stress, making it a compound of interest for therapeutic development in neurodegenerative diseases. These application notes provide a comprehensive overview of the administration of this compound in relevant animal and cellular models of neurodegeneration, summarizing key quantitative data and providing detailed experimental protocols.

This compound exerts its neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant responses, while simultaneously inhibiting the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2] This dual action helps to mitigate the cellular damage caused by oxidative stress and neuroinflammation, which are common pathological features across many neurodegenerative disorders.[1][2] The compound is capable of crossing the blood-brain barrier, allowing for systemic administration to target central nervous system pathologies.[3][4]

Data Presentation

In Vitro Efficacy of this compound
Cell LineNeurotoxic InsultHis-Pro HCl ConcentrationEndpoint MeasuredResultReference
SOD1G93A MicrogliaLipopolysaccharide (LPS)50 µMNF-κB Nuclear TranslocationReduction in LPS-induced nuclear translocation[5]
SOD1G93A MicrogliaLipopolysaccharide (LPS)200 µMNF-κB Nuclear TranslocationComplete prevention of LPS-induced nuclear translocation[5]
PC12 CellsParaquatNot SpecifiedNF-κB Nuclear AccumulationInhibition of paraquat-induced nuclear accumulation[2]
PC12 CellsRotenone, Paraquat, β-amyloid100 µMReactive Oxygen Species (ROS) ProductionAttenuated ROS production[6]
PC12 CellsRotenone, Paraquat, β-amyloid100 µMGlutathione (GSH) DepletionPrevention of GSH depletion[6]
BV-2 Microglial CellsTunicamycinNot SpecifiedCell ViabilityReduction in tunicamycin-induced decrease in cell viability[5]
In Vivo Administration of this compound in a Mouse Model

Note: The following data is from a study on a murine model of Duchenne muscular dystrophy, a myopathy with inflammatory components, and is provided as a reference for in vivo dosage and administration. Specific quantitative data for neurodegeneration models is not yet available in the literature.

Animal ModelAdministration RouteDosageTreatment DurationKey FindingReference
mdx MouseOral Gavage20 mg/kg17 weeksRestoration of muscle contractility and force production[7][8]
mdx MouseOral Gavage35 mg/kg15 weeksAttenuation of muscle atrophy and functional deterioration[7][8]
Aged C57BL6/J MiceOral Gavage35 mg/kg6 monthsPrevention of muscle deterioration[8]

Signaling Pathways and Experimental Workflows

cluster_0 This compound Action His-Pro_HCl This compound Nrf2 Nrf2 Activation His-Pro_HCl->Nrf2 Activates NF_kB NF-κB Inhibition His-Pro_HCl->NF_kB Inhibits Antioxidant_Response Antioxidant Response Element (ARE) Activation Nrf2->Antioxidant_Response Leads to Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection Contributes to Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Production NF_kB->Pro_inflammatory_Cytokines Reduces Pro_inflammatory_Cytokines->Neuroprotection Contributes to cluster_1 In Vivo Experimental Workflow Animal_Model Select Animal Model (e.g., SOD1G93A Mouse) Treatment_Group Administer His-Pro HCl (e.g., Oral Gavage) Animal_Model->Treatment_Group Control_Group Administer Vehicle Animal_Model->Control_Group Behavioral_Testing Behavioral Testing (e.g., Rotarod, Grip Strength) Treatment_Group->Behavioral_Testing Control_Group->Behavioral_Testing Post_mortem_Analysis Post-mortem Analysis (Immunohistochemistry, Western Blot) Behavioral_Testing->Post_mortem_Analysis Data_Analysis Data Analysis and Comparison Post_mortem_Analysis->Data_Analysis

References

Application Note: High-Performance Liquid Chromatography Method for Purity Analysis of His-Pro Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidyl-L-proline hydrochloride (His-Pro HCl) is a dipeptide with potential applications in pharmaceutical and biomedical research. Ensuring the purity of such active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds.[1][2] This application note details a robust reversed-phase HPLC (RP-HPLC) method developed for the purity analysis of His-Pro hydrochloride, ensuring the separation of the main component from potential impurities.

Reversed-phase HPLC is a dominant technique for peptide analysis due to its high efficiency and compatibility with volatile buffers, making it suitable for subsequent mass spectrometry analysis.[3] The method described herein utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of an aqueous acid solution and an organic modifier. This approach is well-suited for separating polar molecules like this compound and its potential impurities.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • This compound Sample

  • Acetonitrile (B52724) (HPLC Grade)

  • Trifluoroacetic Acid (TFA), (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Binary or Quaternary Gradient Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

A summary of the optimized HPLC method parameters is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 30% B; 15-17 min: 30% to 5% B; 17-20 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A
Preparation of Solutions

Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of Trifluoroacetic Acid to a 1000 mL volumetric flask containing approximately 800 mL of HPLC grade water. Dilute to the mark with water and mix thoroughly.

Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of Trifluoroacetic Acid to a 1000 mL volumetric flask containing approximately 800 mL of HPLC grade acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.

Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of this compound Reference Standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent.

Sample Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) to ensure its suitability for its intended purpose.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by the separation of the main peak from any other peaks in the chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be greater than or equal to 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Summary of HPLC Method Parameters

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-30% B; 15-17 min: 30-5% B; 17-20 min: 5% B
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 215 nm
Injection Volume 10 µL
Run Time 20 minutes

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) A Define Analytical Target Profile B Gather Physicochemical Information (pKa, solubility, UV spectra) A->B C Select HPLC Mode (Reversed-Phase) B->C D Column Selection (C18, C8) C->D E Mobile Phase Optimization (Aqueous: 0.1% TFA in Water Organic: Acetonitrile) D->E F Gradient Optimization E->F G Parameter Fine-Tuning (Flow Rate, Temperature) F->G H Specificity G->H I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L M Finalized HPLC Method L->M

Caption: Workflow for HPLC Method Development and Validation.

HPLC_Analysis_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase A (0.1% TFA in Water) D System Equilibration A->D B Prepare Mobile Phase B (0.1% TFA in ACN) B->D C Prepare Standard & Sample Solutions (0.5 mg/mL in Mobile Phase A) E Inject Sample (10 µL) C->E D->E F Gradient Elution & Separation on C18 Column E->F G UV Detection at 215 nm F->G H Integrate Chromatogram Peaks G->H I Calculate Area Percentage of Main Peak H->I J Report Purity Results I->J

References

Application Notes: In Vitro Antioxidant Assays for His-Pro Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidyl-Proline (His-Pro) is a dipeptide that, along with its cyclic form, Cyclo(His-Pro), has garnered interest for its potential biological activities, including neuroprotective and antioxidant functions.[1][2] The hydrochloride salt of His-Pro enhances its stability and solubility, making it suitable for various experimental assays. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous pathological conditions. Evaluating the antioxidant capacity of compounds like His-Pro hydrochloride is a critical step in drug discovery and development.

These application notes provide detailed protocols for common in vitro antioxidant assays—DPPH and ABTS—to quantitatively assess the radical scavenging potential of this compound.

Principles of Antioxidant Assays

In vitro antioxidant assays are typically based on the ability of a compound to quench synthetic radicals, which is measured spectrophotometrically. The two most common and reliable methods for screening hydrophilic peptides are the DPPH and ABTS assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[3][4] The reduction of the violet-colored DPPH radical to the yellow-colored, non-radical form, DPPH-H, leads to a decrease in absorbance at approximately 517 nm.[5][6]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : In this assay, the ABTS radical cation (ABTS•+) is generated by oxidizing ABTS with potassium persulfate.[7][8] This results in a blue-green solution with a characteristic absorbance around 734 nm.[9] Antioxidants present in the sample reduce the ABTS•+, causing the solution to decolorize. The change in absorbance is proportional to the antioxidant's concentration and potency.[9] This assay is applicable to both hydrophilic and lipophilic compounds.[7][8]

Experimental Workflow and Data Analysis

The general workflow for assessing the antioxidant activity of this compound involves sample preparation, reaction with the radical solution, measurement of absorbance, and calculation of scavenging activity, often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals).

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_sample Prepare His-Pro HCl Stock Solution add_sample Add serial dilutions of His-Pro HCl to wells prep_sample->add_sample prep_std Prepare Standard (Trolox/Ascorbic Acid) add_std Add serial dilutions of Standard to wells prep_std->add_std prep_reagent Prepare Radical (DPPH or ABTS•+) add_reagent Add Radical Solution to all wells prep_reagent->add_reagent add_sample->add_reagent add_std->add_reagent add_blank Add Solvent (Blank) add_blank->add_reagent incubate Incubate in Dark add_reagent->incubate measure Read Absorbance (517nm or 734nm) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: General experimental workflow for in vitro antioxidant assays.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

4.1.1 Reagents and Materials

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol), analytical grade

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 517 nm

  • Calibrated pipettes

4.1.2 Protocol

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.

  • Preparation of Sample and Standard:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water or methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL).

    • Prepare a similar dilution series for the positive control (Ascorbic acid or Trolox).

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the sample or standard dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[5]

    • For the blank, add 100 µL of the solvent (water or methanol) and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the sample dilution and 100 µL of methanol (without DPPH).

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance at 517 nm using a microplate reader.[5]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      Where:

      • A_blank is the absorbance of the blank (DPPH solution + solvent).

      • A_sample is the absorbance of the sample (DPPH solution + His-Pro HCl or standard).

    • Plot the % Inhibition against the concentration of His-Pro HCl and determine the IC50 value.

Caption: DPPH radical scavenging mechanism.

ABTS Radical Cation Decolorization Assay

4.2.1 Reagents and Materials

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or Ethanol (B145695)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 734 nm

4.2.2 Protocol

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[8][10] This produces the dark blue-green ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[9]

  • Preparation of Sample and Standard:

    • Prepare a stock solution and serial dilutions of this compound and the Trolox standard as described in the DPPH protocol.

  • Assay Procedure:

    • To each well of a 96-well plate, add 20 µL of the sample or standard dilution.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • For the blank, add 20 µL of the solvent and 180 µL of the ABTS•+ working solution.

  • Incubation and Measurement:

    • Shake the plate and incubate at room temperature for 6 minutes.[7]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity using the formula:

    • Plot the % Inhibition against the concentration and determine the IC50 value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

G ABTS ABTS ABTS_radical ABTS•+ (Blue-Green Radical) ABTS->ABTS_radical Oxidation Persulfate K₂S₂O₈ Persulfate->ABTS_radical ABTS_reduced ABTS (Colorless) ABTS_radical->ABTS_reduced Reduction Antioxidant His-Pro-H Antioxidant->ABTS_reduced G cluster_stress Oxidative Stress cluster_pathway Nrf2 Pathway ROS ROS / Electrophiles Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation HisPro His-Pro / Cyclo(His-Pro) HisPro->Keap1_Nrf2 may promote dissociation Nrf2 Nrf2 (Free) Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

References

Application Notes and Protocols for Assessing the Neuroprotective Effect of His-Pro Hydrochloride In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

His-Pro hydrochloride, also known as Cyclo(His-Pro) (CHP), is a cyclic dipeptide with promising neuroprotective properties. As a stable metabolite of thyrotropin-releasing hormone (TRH), CHP can cross the blood-brain barrier, making it a person of interest for therapeutic development in neurodegenerative diseases.[1][2] In vitro studies are crucial for elucidating the mechanisms underlying its neuroprotective effects and for determining its efficacy in various models of neuronal injury. These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective effects of this compound in vitro.

The neuroprotective activity of Cyclo(His-Pro) is attributed to its ability to modulate key cellular pathways involved in oxidative stress, inflammation, and apoptosis.[3] A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[6][7] By activating Nrf2, Cyclo(His-Pro) enhances the cellular antioxidant defense system, thereby mitigating damage induced by reactive oxygen species (ROS).[4][8]

Furthermore, Cyclo(His-Pro) has been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] It also exhibits anti-apoptotic properties by modulating the expression of key proteins involved in programmed cell death, such as reducing the activity of caspase-3.[11]

This document outlines experimental workflows, detailed protocols for key assays, and data presentation guidelines to facilitate the investigation of this compound's neuroprotective potential in a laboratory setting.

Data Presentation

Table 1: Neuroprotective Effect of this compound on Cell Viability in PC12 Cells
NeurotoxinHis-Pro HCl Concentration (µM)Cell Viability (%)Reference
Hydrogen Peroxide (H₂O₂) (100 µM)055 ± 5[12]
5085 ± 7[12]
Paraquat (300 µM)060 ± 6[13]
5090 ± 8[13]
Glutamate (5 mM)050 ± 5[4]
5080 ± 6[4]
Table 2: Effect of this compound on Apoptosis and Oxidative Stress Markers
NeurotoxinHis-Pro HCl Concentration (µM)Parameter MeasuredFold Change vs. Toxin ControlReference
Streptozotocin (2 mM)50Caspase-3 ActivityDecrease[11]
50Nitric Oxide (NO) Production2.3-fold decrease[11]
50Lipid Peroxidation1.9-fold decrease[11]
Paraquat (300 µM)50Nrf2 Nuclear TranslocationIncrease[13]
50HO-1 ExpressionIncrease[3][6]
Lipopolysaccharide (LPS)50NF-κB Nuclear TranslocationDecrease[3]
200NF-κB Nuclear TranslocationComplete Prevention[1]

Experimental Protocols

Cell Culture and Differentiation of SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used model for neurotoxicity and neuroprotection studies due to its ability to differentiate into a more mature neuronal phenotype.[1][14]

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)

  • DMEM/F12 medium supplemented with 1% FBS and 1% Penicillin-Streptomycin (Differentiation Medium)

  • All-trans-Retinoic Acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF)[1]

  • Poly-D-lysine coated culture plates/flasks

Protocol:

  • Culture SH-SY5Y cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO₂.

  • For differentiation, seed cells onto Poly-D-lysine coated plates at a density of 2 x 10⁴ cells/cm².

  • After 24 hours, replace the Growth Medium with Differentiation Medium containing 10 µM Retinoic Acid.

  • Incubate for 3-5 days, replacing the medium every 2 days.

  • For terminal differentiation, replace the medium with serum-free DMEM/F12 containing 50 ng/mL BDNF and continue to culture for an additional 2-4 days.[1] Differentiated cells will exhibit a neuronal morphology with extended neurites.

Induction of Neurotoxicity

To evaluate the neuroprotective effects of this compound, a neurotoxic insult is induced in the cultured neuronal cells. Common methods include:

  • Oxidative Stress: Treat cells with Hydrogen Peroxide (H₂O₂) at a final concentration of 100-500 µM for 2-4 hours.

  • Glutamate Excitotoxicity: Expose cells to Glutamate at a concentration of 5-20 mM for 24 hours.[15][16]

  • Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions, replace the culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 2-4 hours. Following OGD, return the cells to normal culture conditions (reoxygenation).[17]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed differentiated SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.

  • Induce neurotoxicity as described in Protocol 2. Include control wells with untreated cells and cells treated only with the neurotoxin.

  • After the neurotoxin treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is commonly used to measure intracellular ROS levels.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • After neurotoxin treatment, wash the cells twice with warm HBSS.

  • Incubate the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess probe.

  • Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Alternatively, visualize and quantify ROS levels using a fluorescence microscope.

Western Blot for Nrf2 Nuclear Translocation and HO-1 Expression

This protocol allows for the assessment of protein expression levels, which is crucial for studying signaling pathways.

Materials:

  • Cell lysis buffer (RIPA buffer)

  • Nuclear and Cytoplasmic Extraction Kit[9][18][19]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B for nuclear fraction, anti-β-actin or anti-GAPDH for cytoplasmic/total lysate)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol for Nuclear and Cytoplasmic Extraction: [18][19]

  • Culture and treat cells in 6-well plates or larger culture dishes.

  • Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer and incubate on ice for 15 minutes.

  • Add a detergent (e.g., NP-40) and vortex vigorously to disrupt the cell membrane.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

  • Wash the remaining nuclear pellet with the hypotonic buffer.

  • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant is the nuclear extract.

Protocol for Western Blotting:

  • Determine the protein concentration of the cell lysates (total, cytoplasmic, and nuclear) using a protein assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the respective loading controls (Lamin B for nuclear fraction, β-actin or GAPDH for cytoplasmic/total lysate). A significant increase in the nuclear Nrf2/Lamin B ratio indicates Nrf2 translocation.[13][20]

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[21][22][23]

Materials:

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • 96-well plates

  • Microplate reader

Protocol: [21][22][23]

  • Follow steps 1-3 of the MTT assay protocol.

  • After treatment, collect the cells (including any floating cells) and pellet them by centrifugation.

  • Lyse the cells using the provided cell lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-100 µg of protein from each sample.

  • Add the reaction buffer (containing DTT) to each well.

  • Add the DEVD-pNA substrate to initiate the reaction.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm.

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Visualization of Pathways and Workflows

experimental_workflow Experimental Workflow for Assessing Neuroprotection cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Assessment of Neuroprotection A Seed SH-SY5Y or PC12 cells B Differentiate with Retinoic Acid +/- BDNF A->B C Pre-treat with His-Pro HCl B->C D Induce Neurotoxicity (e.g., H₂O₂, Glutamate, OGD) C->D E Cell Viability Assay (MTT) D->E F ROS Measurement (DCFH-DA) D->F G Western Blot (Nrf2, HO-1) D->G H Caspase-3 Activity Assay D->H

Experimental Workflow Diagram

signaling_pathway This compound Neuroprotective Signaling Pathway cluster_nrf2 Antioxidant Response cluster_nfkb Anti-inflammatory Response cluster_apoptosis Anti-Apoptotic Effect HisPro His-Pro HCl (Cyclo(His-Pro)) Nrf2 Nrf2 HisPro->Nrf2 activates NFkB NF-κB HisPro->NFkB inhibits Caspase3 Caspase-3 HisPro->Caspase3 inhibits OxidativeStress Oxidative Stress (e.g., H₂O₂, Paraquat) Apoptosis Apoptosis OxidativeStress->Apoptosis Neuroprotection Neuroprotection Inflammation Inflammatory Stimuli (e.g., LPS) Inflammation->NFkB activates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds HO1 HO-1 ARE->HO1 upregulates AntioxidantEnzymes Other Antioxidant Enzymes ARE->AntioxidantEnzymes upregulates HO1->OxidativeStress inhibit HO1->Neuroprotection AntioxidantEnzymes->OxidativeStress inhibit AntioxidantEnzymes->Neuroprotection IkB IκB NFkB->IkB dissociates from ProInflammatoryGenes Pro-inflammatory Genes (e.g., iNOS, COX-2) NFkB->ProInflammatoryGenes upregulates ProInflammatoryGenes->Inflammation Apoptosis->Caspase3 activates Caspase3->Apoptosis

His-Pro HCl Signaling Pathway

References

Application Notes and Protocols: Investigating the Modulatory Effects of His-Pro Hydrochloride on Cellular Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3] Consequently, identifying and characterizing compounds that can modulate the cellular response to oxidative stress is a critical area of research. Histidyl-proline (His-Pro) is a dipeptide that may influence these cellular processes. These application notes provide a comprehensive protocol to investigate the effects of His-Pro hydrochloride on cultured cells subjected to chemically induced oxidative stress.

While some related compounds like Cyclo(His-Pro) have been shown to exhibit protective effects against oxidative damage, often by activating the Nrf2 signaling pathway[4][5][6][7], this protocol is designed to assess whether this compound pretreatment can modulate the cellular response to a known oxidative stressor. The following sections detail the necessary protocols for cell culture, induction of oxidative stress, and subsequent measurement of key biomarkers and signaling pathways.

Overview of Experimental Workflow

The general workflow involves pretreating cultured cells with various concentrations of this compound, followed by the introduction of an oxidative stress-inducing agent. Key endpoints, including cell viability, ROS levels, lipid peroxidation, and activation of relevant signaling pathways, are then assessed.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Seed cells in appropriate culture plates adherence Allow cells to adhere and reach 70-80% confluency cell_culture->adherence his_pro_treatment Pre-treat cells with this compound adherence->his_pro_treatment oxidative_stress Induce oxidative stress (e.g., with H2O2) his_pro_treatment->oxidative_stress ros_assay ROS Measurement (e.g., DCFDA Assay) oxidative_stress->ros_assay mda_assay Lipid Peroxidation (e.g., TBARS Assay) oxidative_stress->mda_assay western_blot Protein Analysis (Western Blot) oxidative_stress->western_blot qpcr Gene Expression (qPCR) oxidative_stress->qpcr

Caption: Experimental workflow for assessing the effects of this compound on oxidative stress.

Detailed Experimental Protocols

Cell Culture and Plating
  • Cell Line Selection: Choose a cell line appropriate for the research question (e.g., HEK293T, PC12, or a cancer cell line).

  • Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Plating: Seed the cells in multi-well plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) at a density that will result in 70-80% confluency at the time of the experiment.[8] Allow the cells to adhere overnight.

This compound Pretreatment and Induction of Oxidative Stress
  • This compound Preparation: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or cell culture medium. Further dilute the stock solution to the desired final concentrations in the culture medium.

  • Pretreatment: Remove the old medium from the cultured cells and replace it with the medium containing various concentrations of this compound (e.g., 10, 50, 100 µM). Include a vehicle control (medium without this compound). Incubate for a predetermined period (e.g., 24 hours).

  • Induction of Oxidative Stress: Following pretreatment, introduce an oxidative stress-inducing agent. A common and well-documented method is the use of hydrogen peroxide (H2O2).[8][9][10][11]

    • Prepare a fresh solution of H2O2 in serum-free medium.

    • Remove the this compound-containing medium.

    • Add the H2O2 solution to the cells at a final concentration known to induce sublethal oxidative stress (e.g., 100-500 µM, this should be optimized for your specific cell line).[10]

    • Incubate for a short period (e.g., 1-4 hours).[10]

    • Control groups should include untreated cells and cells treated with H2O2 alone.

Measurement of Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) assay is a widely used method to measure intracellular ROS levels.[12][13]

  • Labeling: After the oxidative stress induction, wash the cells once with warm PBS.

  • Add 1X ROS Label (e.g., H2DCFDA) diluted in an appropriate assay buffer to each well.[12]

  • Incubate the plate at 37°C for 45-60 minutes in the dark.[12]

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[12] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Assessment of Lipid Peroxidation (TBARS Assay)

Malondialdehyde (MDA) is a major product of lipid peroxidation and can be quantified using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[13]

  • Sample Preparation: After treatment, harvest the cells and lyse them in an appropriate buffer on ice.

  • Assay:

    • Add Thiobarbituric Acid (TBA) reagent to the cell lysates.

    • Incubate the mixture at 95°C for 60 minutes.

    • Cool the samples on ice to stop the reaction.

    • Centrifuge to pellet any precipitate.

  • Measurement: Measure the absorbance of the supernatant at 532 nm. The concentration of MDA can be determined by comparing the absorbance to a standard curve generated with MDA standards.[13]

Western Blot Analysis for Signaling Pathway Proteins

Western blotting can be used to assess the protein levels and activation state (via phosphorylation) of key components of oxidative stress-related signaling pathways, such as Nrf2 and MAPKs.[14][15][16][17]

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a nitrocellulose or PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[15]

    • Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-p38, p-JNK, total p38, total JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.[17][18]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.[15]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the mRNA expression levels of antioxidant genes regulated by the Nrf2 pathway.[19][20][21]

  • RNA Extraction: Isolate total RNA from the treated cells using a suitable kit or the TRIZOL method.[21]

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[21]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and primers specific for target genes (e.g., HMOX1, NQO1) and a reference gene (e.g., ACTB, GAPDH).[19][20]

  • Data Analysis: Perform the qPCR using a real-time PCR system.[19] Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Data Presentation

The quantitative data generated from the above protocols should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Cell Viability and ROS Production

Treatment GroupHis-Pro HCl (µM)H2O2 (µM)Cell Viability (% of Control)Relative ROS Levels (Fold Change)
Control00100 ± 5.21.0 ± 0.1
H2O2 alone020065 ± 4.84.5 ± 0.3
His-Pro + H2O21020072 ± 5.14.1 ± 0.4
His-Pro + H2O25020085 ± 4.93.2 ± 0.3
His-Pro + H2O210020092 ± 5.52.1 ± 0.2

Table 2: Effect of this compound on Lipid Peroxidation and Antioxidant Gene Expression

Treatment GroupHis-Pro HCl (µM)H2O2 (µM)MDA Levels (nmol/mg protein)HMOX1 mRNA (Fold Change)
Control001.2 ± 0.21.0 ± 0.1
H2O2 alone02005.8 ± 0.51.5 ± 0.2
His-Pro + H2O2102005.1 ± 0.42.5 ± 0.3
His-Pro + H2O2502003.9 ± 0.34.8 ± 0.5
His-Pro + H2O21002002.5 ± 0.26.2 ± 0.6

Key Signaling Pathways in Oxidative Stress Response

Nrf2-ARE Signaling Pathway

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_key Key ROS Oxidative Stress (e.g., H2O2) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription key_ros Inducer key_protein Protein/Complex key_dna DNA Element

Caption: The Nrf2-ARE signaling pathway in response to oxidative stress.

MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, are also activated by oxidative stress and play crucial roles in regulating cell survival and apoptosis.[22][23][24] ROS can activate upstream kinases like ASK1, which in turn phosphorylate and activate MAP2Ks (e.g., MKK3/6, MKK4/7), leading to the activation of p38 and JNK.[23][24] These activated MAPKs then phosphorylate various downstream targets, including transcription factors that modulate gene expression related to cellular stress responses.

G cluster_mapk MAPK Cascades ROS Oxidative Stress (ROS) ASK1 ASK1 (MAP3K) ROS->ASK1 Activates MKK3_6 MKK3/6 (MAP2K) ASK1->MKK3_6 Activates MKK4_7 MKK4/7 (MAP2K) ASK1->MKK4_7 Activates p38 p38 (MAPK) MKK3_6->p38 Activates Stress_Response Cellular Stress Response (Apoptosis, Survival) p38->Stress_Response JNK JNK (MAPK) MKK4_7->JNK Activates JNK->Stress_Response

References

Application Notes and Protocols: Utilizing His-Pro Hydrochloride as a Negative Control in Cyclo(His-Pro) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the appropriate use of L-Histidyl-L-Proline hydrochloride (His-Pro HCl) as a negative control in experiments investigating the biological activities of cyclo(L-Histidyl-L-Proline) [cyclo(His-Pro)]. The structural rigidity of cyclo(His-Pro) often confers specific biological activities that are absent in its linear precursor, His-Pro. Therefore, incorporating His-Pro HCl as a negative control is crucial for demonstrating that the observed effects are specific to the cyclic structure of the molecule.

Introduction

Cyclo(His-Pro), an endogenous cyclic dipeptide, has garnered significant interest in the scientific community for its diverse biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. It is known to modulate key signaling pathways, such as the NF-κB and Nrf2 pathways, which are critical in cellular responses to stress and inflammation.

When investigating the bioactivity of cyclo(His-Pro), it is imperative to establish that the observed effects are a direct result of its unique cyclic conformation and not merely a consequence of the constituent amino acids, histidine and proline. The linear dipeptide, His-Pro, in its hydrochloride salt form for enhanced stability and solubility, serves as an ideal negative control for this purpose. By demonstrating a lack of or significantly reduced activity of His-Pro HCl compared to cyclo(His-Pro), researchers can substantiate the structure-activity relationship and the specificity of their findings.

Principle of Use as a Negative Control

The rationale for using His-Pro HCl as a negative control is rooted in the conformational differences between the cyclic and linear forms of the dipeptide. The cyclization of the peptide backbone in cyclo(His-Pro) imparts a rigid, three-dimensional structure that can facilitate specific interactions with biological targets, such as receptors or enzymes. In contrast, the linear His-Pro dipeptide possesses greater conformational flexibility and is less likely to engage in these specific interactions with the same affinity or efficacy. Therefore, any significant difference in biological response between cyclo(His-Pro) and His-Pro HCl can be attributed to the cyclic nature of the former.

Data Presentation: Comparative Efficacy of Cyclo(His-Pro) and His-Pro

The following table summarizes the available quantitative data comparing the biological activities of cyclo(His-Pro) and its linear counterpart. This data highlights the differential effects due to the cyclic structure.

Biological Activity Assay Test System Cyclo(His-Pro) Activity His-Pro/Pro-His Activity Reference
Enzyme InhibitionGAPC1 Enzymatic ActivityPurified Arabidopsis GAPC1 proteinIC50: ~200 µMNo significant inhibition--INVALID-LINK--
Neuroprotection Cell Viability Assay (MTT) PC12 cells treated with H₂O₂ Significant protection against H₂O₂-induced cell death Data not available (Recommended for inclusion as a negative control) --INVALID-LINK--
Anti-inflammatory Nitric Oxide (NO) Production Assay (Griess Reagent) LPS-stimulated RAW264.7 macrophages Inhibition of NO production Data not available (Recommended for inclusion as a negative control) --INVALID-LINK--

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective and anti-inflammatory activities of cyclo(His-Pro), incorporating His-Pro HCl as a negative control.

Neuroprotection Assay: Assessment of Cytoprotection against Oxidative Stress

This protocol is adapted from studies on cyclo(His-Pro)'s protective effects in neuronal cells and outlines the use of His-Pro HCl as a negative control.[1]

Objective: To determine if cyclo(His-Pro) protects neuronal cells from oxidative stress-induced cell death and to confirm that this effect is specific to its cyclic structure.

Cell Line: PC12 (rat pheochromocytoma) cells.

Materials and Reagents:

  • Cyclo(L-Histidyl-L-Proline)

  • L-Histidyl-L-Proline hydrochloride (His-Pro HCl)

  • PC12 cells

  • Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Oxidative Stress Induction cluster_3 Viability Assessment seed Seed PC12 cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 pretreat Pre-treat with cyclo(His-Pro), His-Pro HCl, or vehicle incubate1->pretreat incubate2 Incubate for 24h pretreat->incubate2 induce Induce oxidative stress with H₂O₂ incubate2->induce incubate3 Incubate for 4h induce->incubate3 mtt Add MTT solution incubate3->mtt incubate4 Incubate for 4h mtt->incubate4 solubilize Solubilize formazan (B1609692) with DMSO incubate4->solubilize read Measure absorbance at 570 nm solubilize->read G cluster_0 Cyclo(His-Pro) Anti-inflammatory Signaling CHP Cyclo(His-Pro) IKK IKK CHP->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (Inhibited by CHP) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB_active Active NF-κB NFkB->NFkB_active Release & Translocation Nucleus Nucleus NFkB_active->Nucleus Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, MMP-3) Nucleus->Inflammation Transcription G cluster_0 Cyclo(His-Pro) Antioxidant Signaling CHP Cyclo(His-Pro) p38 p38 MAPK CHP->p38 Activates Nrf2_Keap1 Nrf2-Keap1 Complex p38->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Transcription

References

Application Notes and Protocols: Dose-Response Studies of Cyclo(His-Pro) in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclo(His-Pro) (B1669413) (cHP), a cyclic dipeptide structurally related to thyrotropin-releasing hormone (TRH), has been investigated for a range of biological activities. While some cyclic dipeptides have demonstrated significant cytotoxic effects against cancer cell lines, studies on cyclo(His-Pro) suggest a different profile. This document provides an overview of the observed effects of cyclo(His-Pro) on cell viability, detailed protocols for assessing these effects, and a summary of its known signaling pathways.

Data Presentation: Dose-Response of Cyclo(His-Pro) on Cancer Cell Lines

Quantitative dose-response data for cyclo(His-Pro) demonstrating significant cytotoxicity is limited in the published literature. Studies utilizing common cancer cell lines have reported that cyclo(His-Pro) exhibits only marginal growth-inhibitory effects.

Table 1: Summary of Cyclo(His-Pro) Effects on Cell Viability. This table summarizes the qualitative findings from cell viability assays with cyclo(His-Pro).

Cell LineAssay TypeObservation
HT-29 (Colon Carcinoma)SRB AssayMarginal growth inhibitory effect.[1]
HeLa (Cervical Carcinoma)SRB AssayMarginal growth inhibitory effect.[1]
MCF-7 (Breast Carcinoma)SRB AssayMarginal growth inhibitory effect.[1]

It is important to note that while direct cytotoxicity appears minimal, cyclo(His-Pro) has been shown to have protective effects in other contexts, such as attenuating streptozotocin-induced apoptosis in rat insulinoma cells by increasing the expression of the anti-apoptotic protein Bcl-2.[2]

Experimental Protocols

The following are detailed protocols for the Sulforhodamine B (SRB) and MTT assays, which are standard methods for evaluating cell viability and are suitable for screening compounds like cyclo(His-Pro).

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[3][4]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HT-29, HeLa, MCF-7)

  • Complete culture medium (e.g., RPMI 1640 with 5% FBS and 2 mM L-glutamine)

  • Cyclo(His-Pro) stock solution

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a density of 5,000 to 40,000 cells/well in 100 µL of complete medium.[5] Incubate at 37°C, 5% CO2, for 24 hours.[5]

  • Compound Addition: Prepare serial dilutions of cyclo(His-Pro) in complete medium. Add 100 µL of the diluted compound to the respective wells, resulting in the desired final concentrations. Include untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO2.[1]

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.[5]

  • Washing: Discard the supernatant and wash the plates five times with tap water. Air dry the plates completely.[5]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate for 10-30 minutes at room temperature.[3][5]

  • Destaining: Remove the unbound SRB solution and wash the plates five times with 1% acetic acid. Air dry the plates.[4]

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.[3]

MTT Assay Protocol

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[6]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete culture medium

  • Cyclo(His-Pro) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of cyclo(His-Pro). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C in a humidified atmosphere.[6]

  • Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well.[6] Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the effect of cyclo(His-Pro) on cell viability using the SRB assay.

SRB_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate incubation Add Compound & Incubate (48-72h) cell_seeding->incubation compound_prep Prepare Cyclo(His-Pro) Dilutions compound_prep->incubation fixation Fix Cells with TCA incubation->fixation staining Stain with SRB fixation->staining solubilization Solubilize Dye staining->solubilization read_absorbance Read Absorbance solubilization->read_absorbance data_analysis Analyze Data read_absorbance->data_analysis

Caption: Workflow for SRB Cell Viability Assay.

Signaling Pathway

Cyclo(His-Pro) has been shown to exert anti-inflammatory and protective effects by modulating the NF-κB and Nrf2 signaling pathways.[7][8] It inhibits the nuclear accumulation of NF-κB and activates the Nrf2 pathway, which leads to the expression of antioxidant enzymes.[7][9]

Caption: Cyclo(His-Pro) Modulates Nrf2 and NF-κB Pathways.

References

Application Notes and Protocols for Measuring the Effect of His-Pro Hydrochloride on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

His-Pro hydrochloride, the salt form of the cyclic dipeptide Cyclo(His-Pro), is a biologically active molecule with demonstrated effects on cellular signaling pathways that regulate gene expression. Notably, it has been shown to exert anti-inflammatory and antioxidant effects through the modulation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[1][2] These pathways are critical in the cellular response to stress and are implicated in a wide range of physiological and pathological processes, making this compound a compound of interest for therapeutic development.

This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on gene expression. It includes methodologies for cell treatment and subsequent analysis of gene expression changes using quantitative reverse transcription PCR (qRT-PCR), along with data presentation guidelines and visualizations of the key signaling pathways involved.

Data Presentation

The following tables summarize the expected quantitative changes in gene expression in response to this compound treatment, based on its known modulation of the Nrf2 and NF-κB pathways. The data is presented as fold change relative to an untreated control.

Table 1: Upregulation of Nrf2 Target Genes by this compound

Gene SymbolGene NameFunctionExpected Fold Change (vs. Control)
HMOX1 (HO-1)Heme Oxygenase 1Antioxidant, anti-inflammatory↑ (Significant Increase)
NQO1NAD(P)H Quinone Dehydrogenase 1Detoxification, antioxidant↑ (Moderate to Significant Increase)
GCLCGlutamate-Cysteine Ligase Catalytic SubunitGlutathione biosynthesis, antioxidant↑ (Moderate Increase)
GSTM1Glutathione S-Transferase Mu 1Detoxification of electrophilic compounds↑ (Moderate Increase)

Table 2: Downregulation of NF-κB Target Genes by this compound

Gene SymbolGene NameFunctionExpected Fold Change (vs. Control)
PTGS2 (COX-2)Prostaglandin-Endoperoxide Synthase 2Inflammation, pain↓ (Significant Decrease)
MMP3Matrix Metallopeptidase 3Extracellular matrix degradation, inflammation↓ (Significant Decrease)
IL6Interleukin 6Pro-inflammatory cytokine↓ (Moderate to Significant Decrease)
TNFTumor Necrosis FactorPro-inflammatory cytokine↓ (Moderate Decrease)

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

HisPro_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus His-Pro His-Pro His-Pro_In His-Pro His-Pro->His-Pro_In Cellular Uptake Keap1 Keap1 His-Pro_In->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Targets for Degradation Cul3 Cul3 Keap1->Cul3 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ubiquitination Ub Ubiquitin Ub->Nrf2 ARE Antioxidant Response Element Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription

Caption: this compound activates the Nrf2 signaling pathway.

HisPro_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Activates His-Pro_In His-Pro His-Pro_In->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB p65/p50 IκBα->NF-κB Inhibits Proteasome Proteasome IκBα->Proteasome Degradation NF-κB_nuc p65/p50 NF-κB->NF-κB_nuc Translocation κB_site κB Site NF-κB_nuc->κB_site Binds to Pro-inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, MMP-3) κB_site->Pro-inflammatory_Genes Promotes Transcription His-Pro His-Pro His-Pro->His-Pro_In Cellular Uptake

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

This section provides a detailed methodology for assessing the effect of this compound on gene expression in a model cell line, such as rat pheochromocytoma (PC12) cells.

Protocol 1: Cell Culture and Treatment with this compound

Materials:

  • PC12 cell line

  • Complete growth medium: RPMI-1640, 10% horse serum, 5% fetal bovine serum, 1% penicillin-streptomycin

  • This compound (or Cyclo(His-Pro))

  • Sterile, nuclease-free water or PBS for dissolving this compound

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed PC12 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile, nuclease-free water or PBS. For example, a 10 mM stock solution. Filter-sterilize the stock solution.

  • Treatment:

    • For dose-response experiments, treat the cells with a range of concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM).

    • For time-course experiments, treat the cells with a fixed concentration (e.g., 50 µM) for various durations (e.g., 6h, 12h, 24h).

    • Include an untreated control group (vehicle control) for each experiment.

  • Incubation: Return the plates to the incubator for the specified treatment duration.

  • Cell Harvesting: After the treatment period, wash the cells with ice-cold PBS and proceed immediately to RNA extraction.

Protocol 2: RNA Extraction and cDNA Synthesis

Materials:

  • TRIzol reagent or a commercial RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in nuclease-free water)

  • Nuclease-free water

  • DNase I

  • cDNA synthesis kit

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • RNA Extraction:

    • Lyse the cells in the 6-well plate by adding 1 mL of TRIzol reagent per well.

    • Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control:

    • Measure the concentration and purity of the RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using a Bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • cDNA (from Protocol 2)

  • SYBR Green or TaqMan qPCR Master Mix

  • Gene-specific forward and reverse primers for target genes (e.g., HMOX1, NQO1, PTGS2, MMP3) and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Primer Design and Validation: Design primers with a Tm of ~60°C and an amplicon size of 100-200 bp. Validate primer efficiency.

  • qPCR Reaction Setup:

    • Prepare a reaction mixture containing qPCR Master Mix, forward and reverse primers, and cDNA template.

    • Set up reactions in triplicate for each sample and gene.

    • Include a no-template control (NTC) for each primer set.

  • qPCR Cycling Conditions:

    • A typical cycling protocol includes:

      • Initial denaturation (e.g., 95°C for 10 min)

      • 40 cycles of:

        • Denaturation (e.g., 95°C for 15 sec)

        • Annealing/Extension (e.g., 60°C for 1 min)

    • Include a melt curve analysis at the end of the run for SYBR Green assays to verify product specificity.[3]

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[4]

Experimental Workflow

The following diagram outlines the experimental workflow for measuring the effect of this compound on gene expression.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., PC12 cells) Treatment 2. Treatment with This compound Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR 5. Quantitative RT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis 6. Data Analysis (2-ΔΔCt Method) qRT_PCR->Data_Analysis Results 7. Results (Fold Change in Gene Expression) Data_Analysis->Results

Caption: Workflow for gene expression analysis.

References

Application Note and Protocols for Long-Term Stability Testing of His-Pro Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Experimental Design for Long-Term Stability Testing of His-Pro Hydrochloride Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histidyl-proline (His-Pro) is a dipeptide with various potential therapeutic applications. As a hydrochloride salt in an aqueous solution, its long-term stability is a critical quality attribute that ensures safety, efficacy, and shelf-life. This document provides a comprehensive guide to designing and executing a long-term stability testing program for this compound solutions, in accordance with the International Council for Harmonisation (ICH) guidelines.

The stability of peptide solutions can be influenced by several factors, including temperature, pH, light, and oxygen.[1][2] Degradation pathways for peptides are varied and can include hydrolysis of the peptide bond, oxidation of susceptible amino acid residues, and deamidation.[3] For dipeptides containing proline, a common degradation pathway is the intramolecular cyclization to form a diketopiperazine (DKP).[4][5] This application note outlines the necessary protocols to assess the stability of this compound solutions by monitoring key quality attributes over time under various storage conditions.

Experimental Design

A robust experimental design for long-term stability testing involves subjecting the this compound solution to a range of environmental conditions over a specified duration. The study should be designed to identify and quantify any changes in the physical, chemical, and microbiological properties of the solution.

Stability-Indicating Parameters

The following parameters should be monitored throughout the stability study:

  • Appearance: Visual inspection for color, clarity, and the presence of particulate matter.

  • pH: Measurement of the solution's pH to detect any potential changes that could influence degradation rates.[6]

  • Assay of His-Pro: Quantification of the active pharmaceutical ingredient (API) to determine its potency over time.

  • Purity and Degradation Products: Identification and quantification of any impurities or degradation products that may form. This is crucial for understanding the degradation pathways and ensuring the safety of the product.

  • Water Content: Particularly for lyophilized products intended for reconstitution, monitoring water content is important as moisture can accelerate degradation.[7]

  • Microbial Limits: Assessment of microbial contamination to ensure the sterility of the product.

Storage Conditions

In line with ICH Q1A(R2) guidelines, the following storage conditions are recommended for long-term stability testing:[8][9]

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C12 months (or longer to cover the proposed shelf-life)
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. For solutions in impermeable containers, humidity control is not necessary.

Testing Frequency

The frequency of testing should be sufficient to establish the stability profile of the this compound solution. A typical testing schedule is as follows:[10]

  • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Intermediate: 0, 3, and 6 months.

  • Accelerated: 0, 3, and 6 months.

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and to demonstrate the specificity of the analytical methods.[11][12] These studies involve exposing the this compound solution to conditions more severe than the accelerated stability testing.

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.[3]
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours.[3]
Oxidation 3% H₂O₂ at room temperature for 24-48 hours.[3]
Thermal Degradation 70°C for 48-72 hours.[13]
Photostability Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[14][15] A dark control should be included.[8]

Experimental Protocols

Visual Inspection

Protocol:

  • Visually inspect each sample against a black and white background.

  • Record any changes in color, clarity (e.g., haziness, opalescence), and the presence of any visible particulate matter.

  • Compare the observations with the initial sample (time zero).

pH Measurement

Protocol:

  • Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Measure the pH of the this compound solution at room temperature.

  • Record the pH value to two decimal places.

Stability-Indicating HPLC Method for Assay and Purity

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard for analyzing peptides.[16][17] The method must be validated to be stability-indicating, meaning it can separate the intact His-Pro from its degradation products and any excipients.

Protocol:

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dilute the this compound solution to a suitable concentration (e.g., 1 mg/mL) with Mobile Phase A.

  • For forced degradation samples, neutralize the acidic and basic solutions before dilution.

Data Analysis:

  • Calculate the assay of His-Pro by comparing the peak area to that of a reference standard.

  • Determine the percentage of impurities by calculating the area of each impurity peak relative to the total peak area.

Water Content (Karl Fischer Titration)

Protocol:

  • Use a calibrated Karl Fischer titrator.

  • Inject a known volume or weight of the this compound solution into the titration cell.

  • The instrument will automatically titrate the sample and calculate the water content.

  • Perform the measurement in triplicate and report the average value.

Microbial Limits Test

Protocol:

  • Perform the test according to the harmonized pharmacopeial method (e.g., USP <61> and <62>).

  • Test for Total Aerobic Microbial Count (TAMC) and Total Yeast and Mold Count (TYMC).

  • Test for the absence of specified objectionable microorganisms.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison across different time points and storage conditions.

Table 1: Long-Term Stability Data for this compound Solution (25°C/60%RH)

TestSpecificationT=0T=3 monthsT=6 monthsT=9 monthsT=12 months
AppearanceClear, colorless solution, free from visible particlesPassPassPassPassPass
pH4.0 - 5.04.54.54.64.64.7
Assay (%)95.0 - 105.0100.299.899.599.198.5
Purity (%)≥ 99.099.899.799.599.399.1
Diketopiperazine (%)≤ 0.5<0.10.10.20.30.4
Total Impurities (%)≤ 1.00.20.30.50.70.9

Table 2: Accelerated Stability Data for this compound Solution (40°C/75%RH)

TestSpecificationT=0T=3 monthsT=6 months
AppearanceClear, colorless solution, free from visible particlesPassPassPass
pH4.0 - 5.04.54.74.9
Assay (%)95.0 - 105.0100.298.196.5
Purity (%)≥ 99.099.898.597.2
Diketopiperazine (%)≤ 0.5<0.10.51.2
Total Impurities (%)≤ 1.00.21.52.8

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the long-term stability testing of this compound solutions.

Stability_Testing_Workflow cluster_preparation 1. Preparation cluster_storage 2. Storage cluster_testing 3. Analytical Testing cluster_analysis 4. Data Analysis & Reporting start Start: Prepare His-Pro Hydrochloride Solution Batches packaging Package in Final Container Closure System start->packaging storage_conditions Place Samples in Stability Chambers packaging->storage_conditions long_term Long-Term (25°C/60%RH or 5°C) storage_conditions->long_term intermediate Intermediate (30°C/65%RH) storage_conditions->intermediate accelerated Accelerated (40°C/75%RH) storage_conditions->accelerated forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) storage_conditions->forced_degradation pull_samples Pull Samples at Scheduled Time Points long_term->pull_samples intermediate->pull_samples accelerated->pull_samples analytical_tests Perform Stability-Indicating Tests: - Appearance - pH - HPLC (Assay & Purity) - Water Content - Microbial Limits forced_degradation->analytical_tests pull_samples->analytical_tests data_compilation Compile and Tabulate Quantitative Data analytical_tests->data_compilation trend_analysis Analyze Trends and Identify Degradation Products data_compilation->trend_analysis report_generation Generate Stability Report and Propose Shelf-Life trend_analysis->report_generation

Caption: Workflow for Long-Term Stability Testing of this compound Solutions.

Conclusion

A comprehensive long-term stability testing program is imperative for ensuring the quality, safety, and efficacy of this compound solutions. By following the experimental design and protocols outlined in this application note, researchers and drug development professionals can generate the necessary data to establish a product's shelf-life and appropriate storage conditions, in compliance with regulatory expectations. The use of validated stability-indicating analytical methods is critical for the accurate assessment of the dipeptide's stability profile.

References

Troubleshooting & Optimization

troubleshooting low solubility of His-Pro hydrochloride in neutral pH buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: His-Pro Hydrochloride Solubility

This guide provides troubleshooting assistance for researchers experiencing low solubility of this compound in neutral pH buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound exhibiting low solubility in a neutral pH buffer (e.g., PBS, pH 7.4)?

A1: The low solubility of this compound at neutral pH is due to its zwitterionic nature. The dipeptide has an isoelectric point (pI) near neutrality. At the pI, the net charge of the molecule is zero, which minimizes its interaction with water molecules and often leads to precipitation.[1][2][3] The key ionizable groups are the N-terminal amine, the C-terminal carboxyl group, and the imidazole (B134444) side chain of histidine. The pKa of the histidine side chain is approximately 6.0 to 7.0, meaning that around neutral pH, a significant population of the molecules will have a protonated N-terminus (+), a deprotonated C-terminus (-), and a partially neutral/partially positive histidine side chain, resulting in a minimal net charge.[4][5][6]

Q2: What is the expected solubility behavior of this compound across different pH values?

A2: this compound, as a salt of a basic dipeptide, is expected to be highly soluble in acidic conditions (pH < 6).[7][8] In this range, all ionizable groups are protonated, giving the molecule a net positive charge and promoting strong interactions with water. As the pH increases towards the isoelectric point (pI), the solubility will decrease dramatically.[1] Above the pI, in basic conditions (pH > 8), the molecule will carry a net negative charge and its solubility is expected to increase again.[7][9]

Q3: How can I dissolve my this compound to prepare a stock solution for use in a neutral pH buffer?

A3: The most effective method is to first dissolve the peptide in a small amount of an acidic solution and then dilute it into your final neutral buffer. This approach ensures the peptide is fully solvated before the pH is raised to the neutral range. For a detailed step-by-step guide, please refer to the "Protocol 1: pH Adjustment Method for Solubilization" section below.

Q4: Can I use organic solvents or other additives to improve solubility?

A4: Yes, but with caution.

  • Organic Solvents: For highly hydrophobic peptides, solvents like DMSO or DMF can be used to create a concentrated stock.[8][10] This stock can then be slowly diluted into your aqueous buffer. However, it's crucial to ensure the final concentration of the organic solvent is compatible with your experimental system, as it can be toxic to cells or interfere with assays.[11]

  • Chaotropic Agents: Agents like 6M Guanidine-HCl or 8M Urea can be effective in disrupting peptide aggregation.[7] These are harsh denaturants and are generally not suitable for biological assays involving proteins or cells.[11]

  • Sonication: Brief sonication can help break up aggregates and enhance dissolution.[7][8] It's important to keep the sample cool during this process to prevent degradation.[7]

Q5: Are there alternative neutral pH buffers I should consider?

A5: While changing the buffer is unlikely to overcome the fundamental issue of the peptide's isoelectric point, the choice of buffer can still be important. Buffers like HEPES or MOPS are common alternatives to phosphate-based buffers. The key is not the buffer itself, but the method of preparation. Regardless of the buffer system, the pH adjustment protocol is the recommended starting point for dissolving this compound.

Troubleshooting Guide

This section provides a logical workflow and detailed protocols to address solubility challenges.

Physicochemical Data Summary

Understanding the properties of His-Pro is essential for troubleshooting. The pKa values determine the charge of the molecule at a given pH. The isoelectric point (pI) is the pH at which the net charge is zero, and solubility is minimal.

PropertyValue (Approximate)Significance for Solubility
pKa (α-carboxyl)~2.2The carboxyl group is negatively charged above this pH.
pKa (Histidine Imidazole)6.0 - 7.0[4][5]The histidine side chain is positively charged below this pH range and neutral above it. This is a key driver of low solubility at neutral pH.
pKa (α-amino)~9.2The N-terminal amino group is positively charged below this pH.
Isoelectric Point (pI) ~7.6 Calculated as the average of the pKa values for the histidine side chain (~6.0) and the N-terminal amine (~9.2). At this pH, solubility is at its minimum.[3]
Troubleshooting Workflow

Use the following diagram to guide your troubleshooting process.

G start Problem: Low Solubility of His-Pro HCl in Neutral Buffer q1 Is the peptide fully dissolved before pH neutralization? start->q1 sol1 Action: Use pH Adjustment Protocol. (See Protocol 1) q1->sol1 No q2 Did Protocol 1 resolve the issue? q1->q2 Yes sol1->q2 success Success: Peptide is soluble and ready for use. q2->success Yes q3 Is an organic solvent compatible with your experiment? q2->q3 No sol2 Action: Use minimal DMSO/DMF to create a concentrated stock, then dilute slowly into buffer. q3->sol2 Yes q4 Is your experiment non-biological? q3->q4 No sol2->success sol3 Action: Consider chaotropic agents (e.g., 6M Guanidine-HCl) or sonication. q4->sol3 Yes fail Contact Technical Support for further assistance. q4->fail No sol3->success

Caption: Troubleshooting workflow for His-Pro HCl solubility.
Chemical Basis of pH-Dependent Solubility

The charge of the His-Pro dipeptide changes with pH, directly impacting its solubility. At its isoelectric point (pI), the molecule has no net charge, leading to minimal solubility.

G cluster_acid Acidic pH (e.g., pH 2) cluster_neutral Neutral pH (~pI, e.g., pH 7.6) cluster_basic Basic pH (e.g., pH 11) acid_node acid_node neutral_node neutral_node basic_node basic_node A Structure: H₃N⁺-His(⁺)-Pro-COOH Net Charge: +2 Solubility: High B Structure: H₃N⁺-His(⁰)-Pro-COO⁻ Net Charge: 0 (Zwitterion) Solubility: Low A->B  Increase pH   C Structure: H₂N-His(⁰)-Pro-COO⁻ Net Charge: -1 Solubility: High B->C  Increase pH  

Caption: Effect of pH on His-Pro charge and solubility.

Experimental Protocols

Protocol 1: pH Adjustment Method for Solubilization

This is the recommended starting procedure for dissolving this compound for use in neutral pH buffers.

Objective: To achieve a clear, soluble stock solution of this compound that remains in solution when diluted into a final neutral buffer.

Materials:

  • This compound (lyophilized powder)

  • Sterile, deionized water

  • A weak acid solution (e.g., 10-30% acetic acid or 0.1% Trifluoroacetic acid - TFA).[8] Note: Avoid TFA if the peptide will be used in cell-based assays.

  • Your final neutral buffer (e.g., PBS, HEPES, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Preparation: Before opening, centrifuge the vial of lyophilized this compound briefly to ensure all the powder is at the bottom. Allow the vial to warm to room temperature.[7]

  • Initial Dissolution (Acidic):

    • Add a small volume of sterile water to the vial to create a concentrated suspension. Do not expect it to dissolve at this stage.

    • While vortexing gently, add the weak acid solution dropwise until the peptide powder completely dissolves and the solution is clear. Use the minimum volume of acid necessary. This step ensures the peptide is fully protonated and carries a net positive charge, maximizing its solubility.[7][8]

  • Buffering and pH Neutralization:

    • Slowly add the dissolved acidic peptide solution dropwise into your vigorously stirring final neutral buffer to achieve the desired final concentration.

    • This slow addition prevents localized high concentrations of the peptide from crashing out of solution as the pH is neutralized.

  • Final Check:

    • Once the addition is complete, inspect the final solution. It should be clear and free of any precipitate.

    • If the solution appears cloudy or contains precipitate, it may indicate that the final concentration is too high for the buffer system. Consider repeating the procedure with a lower target concentration. Sonication may also be attempted at this stage.[7]

References

Technical Support Center: Preventing Precipitation of His-Pro Hydrochloride in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of His-Pro hydrochloride precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be used in cell culture?

This compound is the salt form of a dipeptide composed of L-histidine and L-proline. Dipeptides are sometimes used in cell culture as a stable source of amino acids or to study their specific biological effects. Proline is a unique amino acid crucial for protein structure, particularly in collagen, and has been used in various cell culture applications.[1] Histidine is an essential amino acid with a side chain that can act as a buffer at physiological pH.

Q2: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound, like other compounds in cell culture media, can be caused by several factors:

  • Exceeding Solubility Limit: The concentration of this compound in the medium may be higher than its solubility limit in that specific medium and under the current conditions.

  • pH Shifts: The pH of the cell culture medium is critical for the solubility of many compounds, including peptides.[2] Changes in pH can alter the charge of the dipeptide, affecting its solubility.

  • Temperature Fluctuations: Adding a concentrated stock solution to cold media can decrease the compound's solubility.[3] Repeatedly moving cultures in and out of an incubator can also cause temperature cycling, which may lead to precipitation.[3][4]

  • High Salt Concentration: Cell culture media are salt-rich solutions. The addition of a hydrochloride salt like His-Pro HCl increases the total chloride ion concentration, which could potentially lead to the precipitation of less soluble salts through the common-ion effect.[5]

  • Interaction with Media Components: this compound may interact with other components in the medium, such as salts (e.g., calcium, phosphate), leading to the formation of insoluble complexes.

Q3: How does the pH of the cell culture medium affect this compound solubility?

The solubility of peptides is highly dependent on pH because the amino and carboxyl groups, as well as the imidazole (B134444) ring of histidine, can be protonated or deprotonated.[2][6] This changes the net charge of the molecule. At a pH where the net charge is close to zero (the isoelectric point), solubility is often at its minimum. Standard cell culture media are typically buffered to a pH of 7.2-7.4. If the addition of this compound or other supplements alters this pH, it could significantly impact its solubility.

Q4: What should I do if I observe precipitation in my cell culture medium?

If you observe precipitation, it is generally not recommended to use the medium for your experiments. The precipitate can alter the concentration of essential nutrients and the compound of interest, and may be toxic to cells. The best course of action is to discard the medium and prepare a fresh batch, following protocols to prevent precipitation.

Q5: Can I filter the medium to remove the precipitate?

Filtering the medium to remove the precipitate is not advisable. The precipitate is the compound of interest (or a complex containing it), so filtering it out will lower its effective concentration in your medium to an unknown level, compromising the experiment.

Troubleshooting Guide

Use this guide to diagnose and resolve precipitation issues with this compound.

Problem Potential Cause Recommended Solution
Immediate Precipitation The final concentration exceeds its solubility limit in the aqueous medium.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[3]
Rapid dilution from a concentrated stock (e.g., in water or PBS) causes the compound to "crash out."Perform a serial dilution. Add the stock solution dropwise to pre-warmed (37°C) media while gently swirling.[3]
The media is too cold, reducing solubility.Always use pre-warmed (37°C) cell culture media for preparing your final solution.[3]
Precipitation Over Time in Incubator The medium is evaporating, increasing the concentration of all solutes.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable tape for long-term experiments.[3][4]
The pH of the medium is shifting during incubation due to cellular metabolism.Ensure the medium has adequate buffering capacity. If using a CO2 incubator, make sure the CO2 level is correct for the bicarbonate concentration in your medium.
Temperature fluctuations from opening the incubator door frequently.Minimize the time that culture vessels are outside the incubator.[3]
Inconsistent Precipitation Between Batches Variability in media preparation or stock solution handling.Standardize your protocol. Ensure the stock solution is fully dissolved and homogenous before each use. Prepare fresh stock solutions regularly.[7]
Different lots of media or serum may have slight variations in composition.When starting a new lot of media or serum, it is good practice to re-validate the solubility of your compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes how to properly prepare a stock solution. Lyophilized peptides should be handled carefully to ensure accurate concentration and stability.[8][9]

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.

  • Centrifuge the Vial: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[10]

  • Solvent Selection: this compound is generally soluble in water.[11] Use sterile, nuclease-free water or a sterile buffer like Phosphate-Buffered Saline (PBS) to prepare the stock solution.

  • Reconstitution:

    • Carefully open the vial in a sterile environment.

    • Add the desired volume of sterile water or PBS to achieve a high-concentration stock (e.g., 100 mM).

    • Recap the vial and vortex gently until the peptide is completely dissolved.[8] Visually inspect the solution to ensure there are no visible particles. If solubility is an issue, gentle warming in a 37°C water bath may help.[7]

  • Sterilization and Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

    • Store the aliquots at -20°C or -80°C. For short-term storage (1-2 weeks), 4°C may be acceptable.

Protocol 2: Determining the Maximum Soluble Concentration

This protocol helps you determine the solubility limit of this compound in your specific cell culture medium.

  • Prepare a Serial Dilution: Prepare a series of dilutions of your this compound stock solution in pre-warmed (37°C) complete cell culture medium in sterile microcentrifuge tubes or a 96-well plate.[3] Example concentrations could range from 1 µM to 50 mM.

  • Incubate: Incubate the tubes or plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experiment's duration (e.g., 2, 6, 24, and 48 hours).[3]

  • Visual and Microscopic Inspection:

    • At each time point, visually inspect each sample for any signs of cloudiness, haziness, or visible precipitate.[7]

    • For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope to look for crystalline structures.[7]

  • Determine Solubility Limit: The highest concentration that remains clear and free of precipitate at all time points is the maximum working soluble concentration for your experimental conditions.

Visual Guides

To aid in troubleshooting and experimental planning, refer to the following diagrams.

G cluster_0 Start: Preparing Media cluster_1 Supplementation cluster_2 Observation cluster_3 Outcome start Prepare His-Pro HCl Stock Solution warm_media Pre-warm Cell Culture Medium to 37°C start->warm_media add_stock Add Stock Solution Dropwise to Medium warm_media->add_stock mix Gently Mix/ Swirl Solution add_stock->mix observe Visually Inspect for Precipitate mix->observe clear_solution Solution Clear: Ready for Use observe->clear_solution No precipitate_formed Precipitate Forms: Troubleshoot observe->precipitate_formed Yes

Caption: Experimental workflow for supplementing media.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solutions cluster_3 Advanced Checks start Precipitation Observed in Cell Culture Medium check_conc Is Concentration too High? start->check_conc check_prep Was Stock Added to Cold Medium? start->check_prep check_ph Is Medium pH Correct (7.2-7.4)? start->check_ph sol_conc Lower Working Concentration (Perform Solubility Test) check_conc->sol_conc Yes check_evap Is Evaporation Occurring in Incubator? check_conc->check_evap No sol_prep Use Pre-warmed (37°C) Medium & Add Stock Slowly check_prep->sol_prep Yes check_prep->check_evap No sol_ph Check pH and Use Freshly Prepared Medium check_ph->sol_ph No check_ph->check_evap Yes sol_conc->start Re-test sol_prep->start Re-test sol_ph->start Re-test sol_evap Ensure Proper Humidification and Sealed Plates check_evap->sol_evap Yes sol_evap->start

Caption: Troubleshooting logic for precipitation issues.

References

dealing with inconsistent results in His-Pro hydrochloride neuroprotection assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing His-Pro hydrochloride in neuroprotection assays. Inconsistent results are a common challenge in this field, and this resource aims to help you identify potential causes and find solutions.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of neuroprotection for this compound?

A1: The precise mechanism for this compound is under investigation. However, based on the related endogenous cyclic dipeptide, Cyclo(His-Pro), a likely mechanism involves the modulation of the Nrf2-NF-κB signaling axis.[1][2] His-Pro may exert its neuroprotective effects by upregulating the Nrf2 pathway, which in turn increases the expression of antioxidant enzymes, and by inhibiting the pro-inflammatory NF-κB pathway.[1][3][4]

Q2: Which neuroprotection assays are most suitable for evaluating this compound?

A2: Commonly used assays include the MTT assay for cell viability and the LDH assay for cytotoxicity.[5][6] The MTT assay measures mitochondrial metabolic activity in living cells, while the LDH assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells.[5][6] It is often recommended to use at least two assays that measure different endpoints to confirm results.[5]

Q3: What concentration range of this compound should I use in my experiments?

A3: The optimal concentration can vary depending on the cell type and the nature of the neurotoxic insult. It is recommended to perform a dose-response curve to determine the most effective concentration. A starting point could be a range from nanomolar to micromolar concentrations.

Q4: How should I prepare and store this compound for my experiments?

A4: this compound should be stored as a powder, sealed, and protected from moisture and light.[7][8] For stock solutions, it can be dissolved in a suitable solvent like DMSO or water.[8][9] Aqueous stock solutions should be filter-sterilized before use.[9] Store stock solutions at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[7][9]

Troubleshooting Inconsistent Results

Inconsistent results in neuroprotection assays can arise from various factors, from experimental design to technical execution. The tables below outline common problems, their potential causes, and recommended solutions for both MTT and LDH assays.

MTT Assay Troubleshooting
Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding.[10][11]Ensure the cell suspension is thoroughly mixed before and during plating.
"Edge effect" in 96-well plates.[11]Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Incomplete dissolution of formazan (B1609692) crystals.[5]Increase incubation time with the solubilization solvent and ensure thorough mixing on an orbital shaker.[5]
Higher than expected viability (results not dose-dependent) Direct reduction of MTT by this compound.[5][12]Test this compound in a cell-free system with MTT reagent. If a color change occurs, consider an alternative viability assay (e.g., LDH, Calcein-AM).[5]
Contamination of cultures.Regularly check cultures for signs of contamination and perform mycoplasma testing.
Low signal or absorbance values Insufficient number of cells.Optimize cell seeding density for your specific cell line.
Incorrect wavelength used for reading.Ensure the plate reader is set to the correct absorbance wavelength for formazan (typically 570-590 nm).[13]
LDH Assay Troubleshooting
Problem Potential Cause Recommended Solution
High background in "no-cell" control wells High intrinsic LDH activity in serum.[6]Reduce the serum concentration in the culture medium (1-5%) or use serum-free medium during the assay.[6]
High spontaneous LDH release in untreated cells Over-seeding of cells.[6]Optimize the cell seeding density.
Vigorous pipetting during cell plating.[6]Handle cell suspensions gently to avoid mechanical damage.
Low signal or no significant difference between treated and control groups Insufficient incubation time with the neurotoxin.Optimize the duration of the neurotoxic insult to induce a sufficient level of cell death.
LDH instability.LDH is generally stable in culture medium, but avoid repeated freeze-thaw cycles of the supernatant.
High variability between replicate wells Bubbles in wells.[14]Be careful not to introduce bubbles when adding reagents. Centrifuge the plate briefly before reading if bubbles are present.[14]

Data Presentation: Example Results

The following tables provide examples of how to structure quantitative data from neuroprotection assays with this compound.

Table 1: Example of MTT Assay Results for this compound Neuroprotection against Glutamate-Induced Excitotoxicity

Treatment GroupConcentrationMean Absorbance (570 nm) ± SD% Cell Viability
Control (Untreated)-1.25 ± 0.08100%
Glutamate (10 mM)-0.62 ± 0.0549.6%
His-Pro (1 µM) + Glutamate1 µM0.88 ± 0.0770.4%
His-Pro (10 µM) + Glutamate10 µM1.05 ± 0.0984.0%
His-Pro (100 µM) + Glutamate100 µM1.15 ± 0.1092.0%

Table 2: Example of LDH Assay Results for this compound Neuroprotection against Oxidative Stress (H₂O₂)

Treatment GroupConcentrationMean LDH Release (OD 490nm) ± SD% Cytotoxicity
Spontaneous Release-0.21 ± 0.020%
Maximum Release-1.55 ± 0.12100%
H₂O₂ (200 µM)-1.18 ± 0.0972.4%
His-Pro (1 µM) + H₂O₂1 µM0.85 ± 0.0747.8%
His-Pro (10 µM) + H₂O₂10 µM0.63 ± 0.0631.3%
His-Pro (100 µM) + H₂O₂100 µM0.45 ± 0.0417.9%

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed neuronal cells in a 96-well plate at an optimized density and allow them to adhere for 24 hours.

  • Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

  • Neurotoxic Insult: Add the neurotoxic agent (e.g., glutamate, H₂O₂) to the wells and incubate for the desired period (e.g., 24 hours).

  • MTT Incubation: Remove the medium and add 100 µL of fresh, serum-free medium containing MTT (final concentration 0.5 mg/mL) to each well.[13] Incubate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[5] Read the absorbance at 570 nm using a microplate reader.[13]

Protocol 2: LDH Assay for Cytotoxicity
  • Cell Seeding: Seed neuronal cells in a 96-well plate at an optimized density and allow them to adhere for 24 hours.

  • Treatment: Treat cells with this compound and/or the neurotoxic agent as described in the MTT protocol. Include the following controls:

    • Spontaneous LDH release: Untreated cells.[6]

    • Maximum LDH release: Cells treated with a lysis buffer.[6]

    • Medium background: Medium without cells.[6]

  • Collect Supernatant: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.[14] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[14]

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.[14]

  • Stop Reaction: Add 50 µL of a stop solution to each well.[14]

  • Measurement: Read the absorbance at 490 nm using a microplate reader.[14]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Visualizations: Pathways and Workflows

G cluster_stress Cellular Stressors cluster_pathway Signaling Pathway cluster_outcome Cellular Outcome Oxidative Stress Oxidative Stress Excitotoxicity Excitotoxicity NFkB NF-κB Excitotoxicity->NFkB Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Induces Transcription Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection CellDeath Neuronal Cell Death AntioxidantEnzymes->CellDeath Inhibits Ikk IKK IkB IκB Ikk->IkB Phosphorylates IkB->NFkB Inhibits Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Induces Transcription Inflammation->CellDeath HisPro This compound HisPro->Nrf2 Promotes Dissociation HisPro->IkB Inhibits Degradation

Caption: Hypothesized neuroprotective signaling pathway of this compound.

G plate 1. Seed Neuronal Cells in 96-well plate adhere 2. Allow Cells to Adhere (24 hours) plate->adhere pretreat 3. Pre-treat with His-Pro HCl (Dose-Response) adhere->pretreat insult 4. Add Neurotoxic Insult (e.g., Glutamate, H₂O₂) pretreat->insult incubate 5. Incubate (e.g., 24-48 hours) insult->incubate assay 6. Perform Viability/Toxicity Assay (MTT, LDH, etc.) incubate->assay analyze 7. Read Plate & Analyze Data assay->analyze

Caption: Standard workflow for a neuroprotection assay.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps InconsistentResults Inconsistent Results AssayInterference Compound interferes with assay (e.g., direct MTT reduction) InconsistentResults->AssayInterference CellCulture Cell Culture Issues (Seeding density, contamination) InconsistentResults->CellCulture ProtocolExecution Protocol Execution Errors (Pipetting, timing, solubilization) InconsistentResults->ProtocolExecution ReagentIssues Reagent Issues (Stability, preparation) InconsistentResults->ReagentIssues UseOrthogonalAssay Use Orthogonal Assay (e.g., LDH to confirm MTT) InconsistentResults->UseOrthogonalAssay Confirmatory Step ValidateAssay Validate Assay (Run cell-free controls) AssayInterference->ValidateAssay OptimizeProtocol Optimize Protocol (Seeding density, incubation times) CellCulture->OptimizeProtocol StandardizeTechnique Standardize Technique (Consistent pipetting, avoid edge effects) ProtocolExecution->StandardizeTechnique CheckReagents Check Reagents (Prepare fresh, proper storage) ReagentIssues->CheckReagents

Caption: Logical relationship for troubleshooting inconsistent assay results.

References

identifying and minimizing impurities in synthetic His-Pro hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic His-Pro hydrochloride. Our goal is to help you identify and minimize impurities during your experiments, ensuring the quality and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: During the solid-phase peptide synthesis (SPPS) of this compound, several types of impurities can arise from the starting materials, the synthesis process itself, or degradation during storage.[1] The most common impurities include:

  • Diketopiperazine (DKP): This is a cyclic dipeptide formed by the intramolecular cyclization of the His-Pro dipeptide, particularly after cleavage from the resin.[2][3] The formation of this six-membered ring is a common side-reaction in dipeptides containing proline.

  • Diastereomers (D-His-L-Pro or L-His-D-Pro): Racemization of the histidine residue can occur during the activation and coupling steps of the synthesis.[4][5] Histidine is particularly susceptible to racemization due to its imidazole (B134444) side chain.[5]

  • Deletion Sequences (Pro-HCl): Incomplete coupling of the histidine amino acid can lead to the presence of the C-terminal proline as an impurity.

  • Oxidation Products: The imidazole ring of histidine is susceptible to oxidation, which can occur during synthesis, purification, or storage, leading to impurities with an increased mass.[6][7][8]

  • Incompletely Deprotected Peptides: Residual protecting groups on the histidine side chain (e.g., Trityl (Trt)) can lead to impurities if not completely removed during the final cleavage step.[8][9]

  • Residual Solvents and Reagents: Trace amounts of solvents (e.g., acetonitrile, water) and reagents (e.g., trifluoroacetic acid (TFA)) used in synthesis and purification may be present in the final product.[9]

Q2: How can I minimize the formation of diketopiperazine (DKP) during my synthesis?

A2: Minimizing diketopiperazine formation is crucial for improving the yield of the desired His-Pro dipeptide. Here are some strategies:

  • Control of pH during Cleavage and Work-up: The rate of DKP formation is pH-dependent.[10] Maintaining acidic conditions during and after cleavage from the resin can help to suppress this intramolecular cyclization.

  • Rapid Work-up and Purification: Since DKP formation can occur in solution, it is advisable to proceed with purification as quickly as possible after the peptide is cleaved from the resin.[11]

  • Use of Appropriate Protecting Groups: While less of a factor for a dipeptide, the choice of N-terminal protecting group and its cleavage conditions can influence the propensity for cyclization.

Q3: What are the best practices to avoid racemization of the histidine residue?

A3: Histidine racemization is a significant challenge in peptide synthesis.[5][12] The following practices can help to minimize the formation of diastereomeric impurities:

  • Choice of Coupling Reagents: The use of coupling reagents known to suppress racemization, such as those combined with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), is recommended.

  • Protecting the Imidazole Side Chain: Protection of the histidine side chain, for example with a Trityl (Trt) group, can significantly reduce the risk of racemization.[13]

  • Control of Temperature: Performing the coupling reaction at a lower temperature can help to reduce the rate of racemization.

  • Minimizing Pre-activation Time: The duration of the pre-activation of the protected histidine can influence the extent of racemization.[12]

Q4: How does the hydrochloride salt form affect the stability and purification of His-Pro?

A4: The hydrochloride salt form can influence the physicochemical properties of the dipeptide:

  • Solubility: Hydrochloride salts are generally more water-soluble than the corresponding free base, which can be advantageous for purification and formulation. However, the extent of this effect can be influenced by the presence of other chloride ions (common ion effect).[14]

  • Stability: The stability of the hydrochloride salt can be affected by factors such as pH and the presence of moisture. In some cases, hydrochloride salts can be prone to disproportionation, where the salt converts to the free base.[15][16] Hygroscopic and acidic conditions can also impact stability.[17]

  • Purification: The increased polarity of the hydrochloride salt may require optimization of reversed-phase HPLC conditions, such as adjusting the mobile phase composition to achieve adequate retention and separation from impurities.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis and purification of synthetic this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Significant formation of diketopiperazine (DKP).- Incomplete coupling of histidine.- Loss of product during purification.- Optimize cleavage and work-up conditions to minimize DKP formation (e.g., maintain acidic pH).- Ensure complete coupling of histidine by using appropriate excess of amino acid and coupling reagents.- Optimize preparative HPLC conditions to improve recovery.
Presence of a major impurity with the same mass as the product - Racemization of histidine leading to the formation of a diastereomer.- Use a chiral HPLC column or a derivatization method to separate and quantify the diastereomers.- Optimize synthesis conditions to minimize racemization (see FAQ Q3).
Multiple impurity peaks observed in the HPLC chromatogram - Incomplete reactions (deletion sequences).- Side reactions (oxidation).- Incomplete deprotection.- Review the synthesis protocol to ensure complete reactions and deprotection.- Use high-quality, fresh reagents and solvents.- Perform forced degradation studies to identify potential degradation products and optimize the analytical method for their separation.[4][5]
Poor peak shape or resolution in HPLC analysis - Inappropriate column or mobile phase.- Co-elution of impurities.- Screen different reversed-phase columns (e.g., C18, C8) and mobile phase modifiers (e.g., TFA, formic acid).- Adjust the gradient profile to improve separation.- Use a photodiode array (PDA) detector to assess peak purity.
Product instability upon storage - Degradation to diketopiperazine.- Oxidation of the histidine residue.- Hygroscopicity of the hydrochloride salt.- Store the lyophilized powder at low temperature (-20°C or below) in a desiccated environment.- For solutions, prepare them fresh and use them promptly. If storage is necessary, store at low temperature and consider the use of antioxidants.

Quantitative Data Summary

While specific quantitative data for impurities in every synthesis of this compound can vary, the following table summarizes the common impurities and the factors that can influence their levels.

Impurity Typical Analytical Technique Factors Influencing Level Typical Specification Limit (for drug substances)
DiketopiperazineRP-HPLC, LC-MSpH of cleavage and work-up, time in solution before purification.< 0.5%
DiastereomersChiral HPLC, RP-HPLC after derivatizationCoupling reagents, temperature, side-chain protection.< 1.0% (for the undesired isomer)
Oxidation ProductsRP-HPLC, LC-MSExposure to air and light, presence of oxidizing agents.< 0.5%
Deletion SequencesRP-HPLC, LC-MSCoupling efficiency, steric hindrance.< 0.5%
Incompletely Deprotected PeptidesRP-HPLC, LC-MSCleavage conditions (time, scavengers).< 0.2%

Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

This method is a general guideline for the purity analysis of this compound. Optimization may be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 0% to 30% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.

Protocol 2: Preparative Reversed-Phase HPLC for Purification

This protocol provides a starting point for the purification of crude this compound.

  • Column: C18 preparative reversed-phase column (e.g., 21.2 x 250 mm, 10 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow linear gradient based on the retention time from the analytical HPLC (e.g., a 10% to 40% B gradient over 40 minutes).

  • Flow Rate: 10-20 mL/min (depending on column dimensions).

  • Detection: UV at 214 nm and 280 nm.

  • Loading: Dissolve the crude peptide in a minimal amount of Mobile Phase A and inject onto the column.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the purified this compound as a TFA salt. For the hydrochloride salt, a salt exchange step may be necessary.

Visualizations

Impurity_Identification_Workflow start Crude His-Pro HCl Sample hplc Analytical RP-HPLC Analysis start->hplc lcms LC-MS Analysis hplc->lcms peak_purity Assess Peak Purity (PDA) hplc->peak_purity main_peak Main Peak Matches Expected Mass? lcms->main_peak impurities Impurity Peaks Present? main_peak->impurities Yes optimize Optimize Synthesis/Purification main_peak->optimize No identify Identify Impurity Masses impurities->identify characterize Characterize Impurities identify->characterize racemization Racemization (Diastereomers) characterize->racemization dkp Diketopiperazine characterize->dkp oxidation Oxidation characterize->oxidation other Other Impurities characterize->other racemization->optimize dkp->optimize oxidation->optimize other->optimize

Caption: Workflow for the identification of impurities in synthetic this compound.

Minimization_Strategies cluster_racemization Racemization cluster_dkp Cyclization cluster_oxidation Oxidation racemization_node Diastereomer Formation coupling Optimize Coupling Reagents racemization_node->coupling protection Side-Chain Protection (Trt) racemization_node->protection temp Lower Coupling Temperature racemization_node->temp dkp_node Diketopiperazine Formation ph Maintain Acidic pH dkp_node->ph workup Rapid Work-up dkp_node->workup oxidation_node Oxidized His Impurities storage Inert Atmosphere Storage oxidation_node->storage antioxidants Use of Antioxidants oxidation_node->antioxidants

Caption: Key strategies for minimizing common impurities in His-Pro synthesis.

References

Technical Support Center: Optimizing His-Pro Hydrochloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of His-Pro hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental parameters and troubleshooting common issues encountered when working with this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in an in vivo study?

A1: The optimal concentration of this compound for in vivo studies is dependent on the specific research question, the animal model being used, and the route of administration. Due to its in vivo instability, it is important to consider that the linear His-Pro dipeptide can cyclize to form cyclo(His-Pro), which is often the more biologically active and stable form.

For the more stable cyclic form, cyclo(His-Pro), published studies have used doses such as 20 mg/kg in mouse models of muscle degeneration. In other studies, concentrations of 0.5, 1.0, or 1.5 mg/L have been administered to mice in their drinking water for longer-term studies. These values can serve as a starting point for dose-ranging studies. It is recommended to perform a literature search for studies with similar experimental setups and to conduct a pilot study to determine the optimal dose for your specific model.

Q2: How should I dissolve this compound for in vivo administration?

It is strongly recommended to perform a solubility test with a small amount of the compound before preparing a large batch. A general procedure for testing solubility is provided in the Experimental Protocols section.

Q3: What are the potential stability issues with this compound solutions?

A3: Aqueous solutions of peptides can be susceptible to degradation. For hydrochloride salts of similar small molecules, solutions can be stable for an extended period if stored correctly. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, it is advisable to store aliquots at -20°C or -80°C and to minimize freeze-thaw cycles. The stability of the solution at the intended storage and experimental conditions should be validated.

Q4: What is the known toxicity of this compound?

A4: There is limited publicly available toxicity data specifically for the linear this compound. However, for its more stable cyclic form, cyclo(His-Pro), a predicted oral LD50 in rats has been reported. It is crucial to conduct a thorough literature review and consider performing preliminary toxicity studies in your specific animal model to establish a safe dose range.

Q5: Which signaling pathways are known to be modulated by His-Pro or its cyclic form?

A5: The biologically active cyclic form, cyclo(His-Pro), has been shown to exert its effects through various signaling pathways. Notably, it has been reported to modulate the Nrf2-NF-κB signaling axis , which is involved in cellular responses to oxidative stress and inflammation. Additionally, the ERK pathway has been identified as a mediator of the cellular response to cyclo(His-Pro).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in solution The concentration exceeds the solubility in the chosen solvent.- Decrease the concentration of this compound.- Try a different solvent or a co-solvent system (e.g., a small percentage of DMSO in saline).- Adjust the pH of the solution; peptide solubility is often pH-dependent.
Inconsistent or unexpected experimental results - Degradation of the peptide.- Suboptimal dosing.- In vivo cyclization to cyclo(His-Pro) with a different activity profile.- Prepare fresh solutions for each experiment.- Perform a dose-response study to identify the optimal concentration.- Consider the biological activity of cyclo(His-Pro) and if it aligns with the observed effects.
Adverse effects or toxicity in animal subjects The administered dose is too high.- Reduce the concentration of this compound.- Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubility
This compoundDMSO125 mg/mL[1]
L-Histidine monohydrochloride monohydrateWater50 mg/mL
Promethazine hydrochlorideWaterVery soluble

Table 2: In Vivo Dosing of Cyclo(His-Pro) in Mice

Route of AdministrationDose/ConcentrationAnimal ModelReference
Intraperitoneal Injection20 mg/kgDuchenne muscular dystrophy mouse model
In Drinking Water0.5, 1.0, 1.5 mg/LGenetically obese, type 2 diabetic mice

Table 3: Toxicity Data for Cyclo(His-Pro)

CompoundAnimal ModelRouteLD50 (Predicted)
Cyclo(His-Pro)RatOral2.3170 mol/kg

Experimental Protocols

Protocol 1: Solubility Testing of this compound
  • Weigh a small, precise amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Add a small, measured volume of the desired solvent (e.g., sterile water or PBS) to achieve a high concentration (e.g., 100 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the compound has not fully dissolved, add increasing volumes of the solvent incrementally, vortexing after each addition, until the compound is completely dissolved.

  • Record the final volume of the solvent used to calculate the solubility in mg/mL.

Protocol 2: Preparation of this compound for Parenteral Administration
  • Based on the results of the solubility test, calculate the required amount of this compound and the volume of the vehicle needed for the desired final concentration.

  • In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of this compound.

  • Dissolve the this compound in the chosen sterile vehicle (e.g., sterile saline, PBS). If a co-solvent is necessary, first dissolve the compound in the co-solvent (e.g., DMSO) and then slowly add the aqueous vehicle while vortexing.

  • Check the pH of the final solution and adjust if necessary using sterile HCl or NaOH. A pH range of 4.0-5.5 is often suitable for injection solutions.

  • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution appropriately (e.g., at 4°C for short-term use or frozen for longer-term storage), protected from light.

Protocol 3: In Vivo Administration Routes in Rodents

a) Intravenous (IV) Injection (Tail Vein)

  • Materials: Sterile this compound solution, appropriate gauge needle (e.g., 27-30G), syringe, animal restrainer.

  • Procedure:

    • Warm the animal's tail to dilate the veins.

    • Place the animal in a restrainer.

    • Disinfect the tail with an alcohol wipe.

    • Insert the needle into one of the lateral tail veins and slowly inject the solution.

b) Intraperitoneal (IP) Injection

  • Materials: Sterile this compound solution, appropriate gauge needle (e.g., 25-27G), syringe.

  • Procedure:

    • Securely restrain the animal, exposing the abdomen.

    • Tilt the animal slightly with its head downwards.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline.

    • Aspirate to ensure no fluid is drawn back, then inject the solution.

c) Subcutaneous (SC) Injection

  • Materials: Sterile this compound solution, appropriate gauge needle (e.g., 25-27G), syringe.

  • Procedure:

    • Gently lift the loose skin over the animal's back or flank to form a "tent".

    • Insert the needle at the base of the tented skin.

    • Inject the solution to form a small bleb under the skin.

Mandatory Visualizations

signaling_pathway_1 cluster_extracellular Extracellular cluster_cellular Cellular Cyclo(His-Pro) Cyclo(His-Pro) Receptor Receptor Cyclo(His-Pro)->Receptor Nrf2 Nrf2 Receptor->Nrf2 Activation Keap1 Keap1 Receptor->Keap1 Inhibition NF-kB NF-kB Receptor->NF-kB Inhibition of Nuclear Translocation ARE ARE Nrf2->ARE Translocation Keap1->Nrf2 Inhibition Gene_Expression Gene_Expression ARE->Gene_Expression Transcription of Antioxidant Genes

Caption: Nrf2-NF-κB signaling pathway modulation by Cyclo(His-Pro).

experimental_workflow Start Start Solubility_Test 1. Solubility Testing of His-Pro HCl Start->Solubility_Test Formulation 2. Formulation Preparation (Sterile Vehicle) Solubility_Test->Formulation Dose_Ranging 3. Pilot Dose-Ranging Study (e.g., IV, IP, SC) Formulation->Dose_Ranging Definitive_Study 4. Definitive In Vivo Study (Efficacy/Toxicity) Dose_Ranging->Definitive_Study Data_Analysis 5. Data Collection & Analysis Definitive_Study->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo studies with His-Pro HCl.

logical_relationship Linear_His_Pro Linear His-Pro Hydrochloride Cyclo_His_Pro Cyclo(His-Pro) Linear_His_Pro->Cyclo_His_Pro In vivo cyclization In_Vivo_Stability Higher In Vivo Stability & Activity Cyclo_His_Pro->In_Vivo_Stability

Caption: In vivo relationship between linear and cyclic His-Pro.

References

how to avoid degradation of His-Pro hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of His-Pro hydrochloride to prevent its degradation.

Troubleshooting Guide: Degradation of this compound

If you suspect that your this compound has degraded, consult the following table for potential causes and recommended actions.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Moisture absorption due to improper storage.Store in a tightly sealed container with a desiccant. Avoid frequent opening in a humid environment.
Reduced biological activity or inconsistent experimental results Chemical degradation due to elevated temperature.Store at recommended low temperatures. For long-term storage of stock solutions, -20°C or -80°C is advised[1].
Oxidation from exposure to air.Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. Consider the addition of an antioxidant like ascorbic acid for solutions, though compatibility should be verified[2][3].
Photodegradation from exposure to light.Store in an amber or opaque vial to protect from light[4].
Hydrolysis due to inappropriate pH of the solution.Maintain the pH of the solution within a stable range. Conduct pH stability studies if preparing custom buffer formulations.
Presence of unexpected peaks in analytical chromatography (e.g., HPLC) Formation of degradation products.Conduct forced degradation studies (e.g., exposure to heat, light, humidity, acid/base) to identify potential degradants[5]. Use a validated stability-indicating analytical method.
Contamination of stock solutions Microbial growth.For aqueous stock solutions, sterile filter through a 0.22 μm filter before use and store under sterile conditions[1].

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. It is advisable to store it at temperatures not exceeding 5°C[6]. Keeping the container tightly closed is crucial to prevent moisture absorption, which can lead to hydrolysis and physical changes[4][7].

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in a suitable solvent and stored at low temperatures. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is preferable[1]. If using water as the solvent, it is best practice to filter-sterilize the solution using a 0.22 μm filter to prevent microbial contamination[1]. Aliquoting the stock solution into smaller, single-use vials can help avoid repeated freeze-thaw cycles, which may accelerate degradation.

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The main factors that can lead to the degradation of this compound are temperature, humidity, light, and pH[5][8]. Exposure to elevated temperatures can increase the rate of chemical breakdown. Humidity can cause the compound to absorb moisture, leading to hydrolysis. Exposure to UV light can induce photolytic reactions[4][5]. Additionally, as a hydrochloride salt, the stability of His-Pro in solution can be sensitive to the pH of the medium. Oxidation is another potential degradation pathway, especially in solution[2][8].

Q4: Can I store this compound at room temperature?

A4: While some suppliers may ship this compound at room temperature, for long-term storage, it is not recommended[1]. Storing at room temperature, especially in uncontrolled environments where temperature and humidity can fluctuate, increases the risk of degradation over time[4][9]. For optimal stability and to ensure the integrity of your experimental results, adhere to the recommended cold storage conditions.

Q5: What are the signs of this compound degradation?

A5: Visual signs of degradation in the solid form can include a change in color, caking, or clumping of the powder. In solution, degradation may not be visually apparent. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main peak corresponding to this compound can indicate the presence of degradation products[2][3]. A decrease in the compound's expected biological activity in your experiments can also be an indicator of degradation.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods[5]. Here is a general protocol that can be adapted for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a relevant buffer) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate under the same conditions as acid hydrolysis.

    • Oxidative Degradation: Add a solution of 3% hydrogen peroxide to the stock solution and store at room temperature, protected from light, for a defined period[10].

    • Thermal Degradation: Expose the solid powder and the stock solution to elevated temperatures (e.g., 70°C) in a stability chamber for an extended period (e.g., 1-2 months)[5].

    • Photodegradation: Expose the solid powder and the stock solution to a calibrated light source (e.g., UV lamp) for a specific duration.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products. The goal is typically to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent compound[5].

Visualizing Degradation Pathways

HisPro_Degradation_Pathway cluster_storage Improper Storage Conditions cluster_degradation Degradation Pathways cluster_product Result High_Temperature High Temperature Thermal_Degradation Thermal Degradation High_Temperature->Thermal_Degradation High_Humidity High Humidity Hydrolysis Hydrolysis High_Humidity->Hydrolysis Light_Exposure Light Exposure Photodegradation Photodegradation Light_Exposure->Photodegradation Oxygen_Exposure Oxygen Exposure Oxidation Oxidation Oxygen_Exposure->Oxidation Incorrect_pH Incorrect pH (in solution) Incorrect_pH->Hydrolysis Degraded_Product This compound Degradation (Loss of Potency & Purity) Thermal_Degradation->Degraded_Product Hydrolysis->Degraded_Product Photodegradation->Degraded_Product Oxidation->Degraded_Product

References

impact of freeze-thaw cycles on His-Pro hydrochloride stock solution integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the integrity of His-Pro hydrochloride stock solutions, specifically addressing the challenges posed by freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary risks of subjecting my this compound stock solution to multiple freeze-thaw cycles?

A1: Repeated freeze-thaw cycles can compromise the integrity of your this compound stock solution in several ways. The primary risks include chemical degradation, such as hydrolysis or cyclization, and physical instability, such as aggregation.[1][2] These changes can lead to a decrease in the effective concentration of the active dipeptide and the formation of impurities, potentially impacting experimental results.

Q2: How many times can I safely freeze and thaw my this compound stock solution?

A2: As a best practice, it is highly recommended to minimize freeze-thaw cycles.[3] For optimal results, you should aliquot your stock solution into single-use volumes after initial preparation. This allows you to thaw only the amount needed for a specific experiment, preserving the integrity of the remaining stock. If aliquoting is not possible, it is advisable to limit the number of freeze-thaw cycles to no more than three, although the stability will be sequence-dependent.[3]

Q3: What are the visible signs of degradation or aggregation in my stock solution?

A3: Visual inspection can sometimes reveal issues. Signs of physical instability include the appearance of cloudiness, precipitation, or particulate matter in the solution after thawing. However, many forms of degradation, such as hydrolysis or the formation of smaller aggregates, will not be visible to the naked eye. Therefore, analytical methods like HPLC are necessary for a definitive assessment of stability.

Q4: Can the choice of solvent or buffer impact the stability of this compound during freeze-thaw cycles?

A4: Yes, the solvent system is critical. The pH of the solution can significantly influence the stability of peptides. For instance, the cyclization of histidyl-proline derivatives is pH-dependent, with maximal rates observed between pH 6-7.[4] Furthermore, some buffer systems, like phosphate (B84403) buffers, can exhibit significant pH shifts upon freezing, which can accelerate degradation.[5] It is crucial to select a buffer that maintains a stable pH during the freezing process.

Q5: Are there any additives that can protect my this compound solution from freeze-thaw damage?

A5: Yes, cryoprotectants can be added to peptide solutions to mitigate the damaging effects of freezing.[6] These are substances that can help to prevent the formation of ice crystals and stabilize the peptide structure. Common cryoprotectants include glycerol (B35011) and various sugars like sucrose (B13894) or trehalose. The choice and concentration of a cryoprotectant should be optimized for your specific application to ensure compatibility and efficacy.

Troubleshooting Guide

Problem: I observe precipitation in my this compound stock solution after thawing.

  • Question: What could be causing this precipitation?

    • Answer: Precipitation upon thawing can be a sign of peptide aggregation or reduced solubility at lower temperatures. Aggregation can be induced by the increased solute concentration in the unfrozen liquid phase during freezing (cryoconcentration) and by interactions at the ice-water interface.

  • Question: How can I resolve this issue?

    • Answer: First, try to gently vortex the solution to see if the precipitate redissolves. If it does not, the solution should not be used for experiments where concentration is critical. To prevent this in the future, consider the following:

      • Centrifugation: Before taking an aliquot, centrifuge the vial at a low speed to pellet any aggregates.

      • Filtration: For some applications, filtering the solution through a low-protein-binding filter (e.g., 0.22 µm) may remove aggregates. However, be aware that this may also reduce the concentration of the soluble peptide.

      • Re-evaluation of Storage Conditions: Consider preparing the stock solution in a different buffer or adding a cryoprotectant to improve stability.

Problem: My experimental results are inconsistent when using a previously frozen stock solution.

  • Question: Could degradation of my this compound stock be the cause?

    • Answer: Yes, inconsistent results are a common indicator of stock solution degradation. Chemical changes, such as hydrolysis or cyclization to form cyclo(His-Pro), can alter the biological activity of the peptide.[4][7]

  • Question: How can I confirm if my stock solution has degraded?

    • Answer: The most reliable way to assess the integrity of your stock solution is through analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion Chromatography (SEC-HPLC) for aggregation and Reverse-Phase HPLC (RP-HPLC) for purity and degradation products, is the gold standard.[2][5][8][9]

  • Question: What steps should I take to prevent this in the future?

    • Answer: Adhering to best practices for peptide handling is crucial. Always aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.[10] Store aliquots at -80°C for long-term storage. When preparing a new stock solution, ensure it is fully dissolved and consider filtering it before the initial freeze.

Data Presentation

The following tables present illustrative data on the potential impact of multiple freeze-thaw cycles on a 10 mg/mL this compound stock solution in a standard phosphate buffer. This data is intended to demonstrate the types of changes that can occur and should not be considered as specification for any particular product.

Table 1: Purity of this compound Stock Solution After Multiple Freeze-Thaw Cycles (Illustrative Data)

Number of Freeze-Thaw CyclesPurity by RP-HPLC (%)Appearance of Degradation Products
0 (Initial)99.5None Detected
199.2Minor peak at RRT 1.2
398.1Increased peak at RRT 1.2
596.5Multiple minor degradation peaks

Table 2: Aggregation of this compound Stock Solution After Multiple Freeze-Thaw Cycles (Illustrative Data)

Number of Freeze-Thaw CyclesMonomer Content by SEC-HPLC (%)Soluble Aggregates (%)
0 (Initial)>99.9<0.1
199.80.2
399.50.5
598.91.1

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment by RP-HPLC

This protocol outlines a method to assess the chemical purity and identify degradation products of a this compound stock solution after repeated freeze-thaw cycles.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at the desired concentration (e.g., 10 mg/mL) in an appropriate buffer.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the stock solution by RP-HPLC to establish the initial purity and chromatographic profile.

  • Aliquoting and Freezing: Aliquot the remaining stock solution into multiple single-use cryovials. Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer to a -80°C freezer for storage.

  • Freeze-Thaw Cycling:

    • For each cycle, remove one aliquot from the -80°C freezer.

    • Allow the aliquot to thaw completely at room temperature.

    • Gently vortex the vial to ensure homogeneity.

    • Immediately re-freeze the aliquot as described in step 3.

  • Analysis of Thawed Samples: After 1, 3, and 5 freeze-thaw cycles, take a thawed aliquot for RP-HPLC analysis.

  • HPLC Method:

    • Column: C18 reverse-phase column suitable for peptide analysis.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient appropriate for eluting the dipeptide and potential degradation products (e.g., 5% to 40% B over 20 minutes).

    • Detection: UV at 214 nm.

  • Data Analysis: Compare the chromatograms from each freeze-thaw cycle to the time-zero sample. Calculate the percentage purity of the main His-Pro peak and note the appearance and relative area of any new peaks, which indicate degradation products.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the this compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.[11][12][13][14][15]

  • Sample Preparation: Prepare several vials of this compound solution at a known concentration.

  • Stress Conditions: Expose the vials to various stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Incubate at 70°C for 48 hours.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the RP-HPLC method described in Protocol 1. An LC-MS method can also be employed to identify the mass of the degradation products.

  • Data Evaluation: The goal is to achieve 5-20% degradation of the parent compound.[15] Analyze the chromatograms for the formation of new peaks and ensure they are well-resolved from the main His-Pro peak. This confirms the method's ability to separate the active ingredient from its degradation products.

Visualizations

Freeze_Thaw_Workflow cluster_prep Preparation cluster_storage Storage & Cycling cluster_analysis Analysis prep Prepare His-Pro HCl Stock Solution aliquot Aliquot into Single-Use Vials prep->aliquot freeze Flash Freeze (-80°C) aliquot->freeze thaw Thaw at Room Temp freeze->thaw 1st Cycle cycle Repeat Freeze-Thaw (if necessary) thaw->cycle hplc Analyze by RP-HPLC / SEC-HPLC thaw->hplc Analyze Sample cycle->freeze Subsequent Cycles data Compare Data to Time-Zero Control hplc->data

Caption: Recommended workflow for handling and stability testing of this compound stock solutions.

Degradation_Pathways cluster_degradation Potential Degradation Pathways cluster_products Resulting Products HisPro This compound (Linear Dipeptide) Hydrolysis Hydrolysis (Cleavage of peptide bond) HisPro->Hydrolysis  H₂O, pH changes Cyclization Cyclization (Formation of diketopiperazine) HisPro->Cyclization  pH 6-7, Temp Aggregation Aggregation (Formation of oligomers/polymers) HisPro->Aggregation  Cryoconcentration,  Surface Interactions AminoAcids Histidine + Proline Hydrolysis->AminoAcids CycloHisPro Cyclo(His-Pro) Cyclization->CycloHisPro Aggregates Soluble/Insoluble Aggregates Aggregation->Aggregates

Caption: Potential degradation pathways for this compound under stress conditions like freeze-thaw cycles.

References

Technical Support Center: Managing pH in Histidine-Based Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with histidine-containing buffers, including those with proline as an excipient. The focus is on understanding and managing pH shifts to ensure experimental reproducibility and the stability of biological formulations.

Frequently Asked Questions (FAQs)

Q1: What is the effective buffering range for a histidine-based buffer?

A1: Histidine has a pKa of approximately 6.0 for its imidazole (B134444) side chain.[1] Therefore, histidine buffers are most effective in the pH range of 5.0 to 7.0.[1][2] For many monoclonal antibody formulations, the optimal pH range for stability is often slightly acidic, typically between pH 5.5 and 6.5, making histidine a popular choice.[1]

Q2: Why is my measured pH different from the calculated pH during buffer preparation?

A2: Discrepancies between calculated and measured pH can arise from several factors:

  • Temperature: The pKa of histidine is temperature-dependent. If you prepare the buffer at room temperature but use it at a different temperature (e.g., in a cold room), the pH will shift.

  • Ionic Strength: The ionic strength of the solution can influence the pKa of the buffer components.

  • Activity vs. Concentration: pH is a measure of hydrogen ion activity, not concentration. The Henderson-Hasselbalch equation uses concentrations, which can lead to deviations from the actual measured pH. It is always recommended to verify the final pH with a calibrated pH meter.

Q3: How significantly does temperature affect the pH of a histidine-HCl buffer?

A3: Amine-based buffers like histidine are known to be sensitive to temperature changes. As the temperature decreases, the pH of a histidine-HCl buffer will increase.[3] This is due to a decrease in the dissociation constant (pKa) of the imidazole group at lower temperatures.[4] For example, the pH of a 20 mM histidine-HCl buffer was observed to increase by approximately 0.8 units when the temperature was lowered from +25°C to -30°C.[3]

Q4: What is the role of proline in a His-Pro hydrochloride buffer?

A4: While histidine acts as the primary buffering agent, proline is often included in formulations as a stabilizer for proteins and other biomolecules. Proline can help protect against aggregation and denaturation caused by stresses such as freezing and thawing.[5] Its role is more related to maintaining the conformational stability of the therapeutic protein rather than directly participating in pH buffering.[5]

Q5: Can I use HCl or NaOH to adjust the pH of my histidine buffer?

A5: Yes, it is common practice to adjust the pH of a histidine buffer using a strong acid like hydrochloric acid (HCl) or a strong base like sodium hydroxide (B78521) (NaOH).[6] When preparing a histidine-HCl buffer, you typically start with L-histidine and titrate with HCl to the desired pH.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Unexpected pH Shift During Experiment Temperature Fluctuation: The experiment is being conducted at a different temperature than the one at which the buffer was prepared and pH-adjusted.[3]1. pH Adjustment at Working Temperature: Adjust the final pH of the buffer at the temperature at which the experiment will be performed.[7] 2. Temperature Correction: If possible, use a pH meter with automatic temperature compensation (ATC) and allow the buffer and electrode to equilibrate to the experimental temperature before measurement.
Buffer Concentration Too Low: The buffer concentration may be insufficient to handle pH changes caused by the addition of samples or reagents.1. Increase Buffer Concentration: Consider increasing the molarity of the histidine buffer to improve its buffering capacity. 2. Verify Buffer Capacity: Ensure the buffer concentration is appropriate for the expected acid or base load in your experiment.
Protein Aggregation or Instability Suboptimal pH: The pH of the buffer may be too close to the isoelectric point (pI) of the protein, leading to reduced solubility and aggregation.1. Optimize pH: Experimentally determine the optimal pH for your specific protein's stability, which is often at least 0.5 pH units away from its pI. 2. Review Formulation: Ensure other excipients in the formulation are compatible and contribute to stability at the target pH.
Freeze-Thaw Instability: Repeated freezing and thawing cycles can cause significant localized pH shifts, leading to protein denaturation.1. Minimize Freeze-Thaw Cycles: Aliquot your buffered protein solution to avoid multiple freeze-thaw cycles. 2. Controlled Freezing/Thawing: Implement a controlled rate of freezing and thawing to minimize stress on the protein.
Inconsistent Results Between Batches Inaccurate Buffer Preparation: Minor variations in weighing components or in the final volume can lead to batch-to-batch differences in pH and buffer capacity.1. Standardize Protocol: Follow a detailed and validated standard operating procedure (SOP) for buffer preparation. 2. Calibrate Equipment: Regularly calibrate balances and pH meters to ensure accuracy.

Data Summary

Temperature-Induced pH Shift in Histidine-HCl Buffer

The following table summarizes the observed pH change in a 20 mM histidine-HCl buffer as a function of temperature.

Temperature (°C)pH Change (ΔpH from +25°C)
+250.0
0+0.5
-30+0.8

(Data sourced from a study on the impact of freezing on buffered solutions[3])

Experimental Protocols

Protocol 1: Preparation of a 20 mM L-Histidine-HCl Buffer (pH 6.0)

Materials:

  • L-Histidine (MW: 155.15 g/mol )

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Calibrated pH Meter and Electrode

  • Stir Plate and Stir Bar

  • Volumetric Flasks and Graduated Cylinders

Procedure:

  • Weigh L-Histidine: Weigh out 3.103 g of L-histidine for 1 L of buffer.

  • Dissolve in Water: Add the L-histidine to a beaker containing approximately 800 mL of deionized water. Place the beaker on a stir plate and stir until the L-histidine is completely dissolved.

  • Adjust pH: While continuously stirring, slowly add 1 M HCl dropwise to the solution. Monitor the pH using a calibrated pH meter. Continue adding HCl until the pH reaches 6.0.

  • Bring to Final Volume: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to bring the final volume to 1 L.

  • Verify Final pH: Mix the solution thoroughly and verify the final pH. If necessary, make minor adjustments with HCl or NaOH.

  • Sterilization (if required): Filter the buffer through a 0.22 µm sterile filter if required for your application.

Protocol 2: Measuring pH at a Reduced Temperature

Objective: To accurately measure the pH of a buffer at a temperature other than ambient, for example, at 4°C.

Procedure:

  • Calibrate pH Meter: Calibrate the pH meter at room temperature using standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Cool Buffer and Electrode: Place the prepared buffer solution and the pH electrode in the cold environment (e.g., a 4°C cold room or a water bath) and allow them to equilibrate for at least 30 minutes.

  • Equilibrate Standard Buffers: Place the standard buffers (pH 4.0, 7.0, 10.0) in the cold environment to also equilibrate to 4°C.

  • Recalibrate at Temperature (if possible): If your pH meter allows for temperature-specific calibration, recalibrate it at 4°C using the cooled standard buffers.

  • Measure Sample pH: Immerse the equilibrated electrode into the cooled buffer sample. Gently stir and allow the reading to stabilize before recording the pH value.

  • Adjust pH if Necessary: If the measured pH is not at the desired value, make adjustments using a pre-chilled stock of acid or base while keeping the buffer in the cold environment.

Visualizations

experimental_workflow Workflow for Preparing Temperature-Adjusted His-Pro HCl Buffer cluster_prep Buffer Preparation at Room Temperature cluster_temp Temperature Equilibration cluster_final Final pH Adjustment and QC weigh Weigh L-Histidine & L-Proline dissolve Dissolve in ~80% Final Volume of Water weigh->dissolve initial_ph Rough pH Adjustment with HCl dissolve->initial_ph equilibrate Cool Buffer and pH Electrode to Target Temperature (e.g., 4°C) initial_ph->equilibrate final_ph Fine-tune pH at Target Temperature equilibrate->final_ph qs QS to Final Volume with Cold Water final_ph->qs verify Verify Final pH qs->verify store Store at Appropriate Temperature verify->store

Caption: Workflow for preparing a temperature-adjusted His-Pro HCl buffer.

troubleshooting_logic Troubleshooting pH Shifts in His-Pro HCl Buffers start Problem: Unexpected pH Shift temp_check Was buffer pH adjusted at the experimental temperature? start->temp_check conc_check Is buffer concentration sufficient? temp_check->conc_check Yes solution1 Solution: Re-prepare buffer and adjust pH at the correct temperature. temp_check->solution1 No solution2 Solution: Increase buffer concentration for higher buffering capacity. conc_check->solution2 No end pH Stabilized conc_check->end Yes solution1->end solution2->end

Caption: A logical workflow for troubleshooting unexpected pH shifts.

References

overcoming aggregation issues with His-Pro hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for His-Pro hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solution aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is the salt form of a dipeptide composed of L-histidine and L-proline. The hydrochloride counter-ion enhances its stability and solubility in aqueous solutions. This dipeptide is often investigated in drug development and biomedical research for its potential physiological roles and as a component in pharmaceutical formulations.

Q2: I've dissolved this compound, but my solution is cloudy. What is happening?

A cloudy or opalescent solution is a common indicator of peptide aggregation.[1][2] Aggregation occurs when individual peptide molecules associate to form larger, insoluble or partially soluble complexes. This is often driven by intermolecular forces such as hydrophobic interactions and hydrogen bonding. For His-Pro, this phenomenon is highly dependent on the solution's pH.[3][4]

Q3: What is the isoelectric point (pI) and why is it critical for this compound solutions?

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[5][6] At this pH, the electrostatic repulsion between peptide molecules is minimal, which significantly increases the likelihood of aggregation and precipitation.[4] The estimated pI for the His-Pro dipeptide is approximately 7.8. Operating near this pH can lead to pronounced solubility issues.

Q4: Can I shake or vortex the vial vigorously to dissolve the peptide?

No. Vigorous shaking or vortexing should be avoided as it can introduce shear stress and promote the formation of aggregates, a phenomenon particularly observed at air-water interfaces.[3] Gentle swirling or slow pipetting is the recommended method for dissolving peptides.[3]

Q5: How should I store this compound solutions to minimize aggregation?

For short-term storage (days), solutions should be kept at 2-8°C. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can induce aggregation.[2][3] Using sterile buffers at a pH of 5-6 can also improve stability in solution.[2]

Troubleshooting Guide: Overcoming Aggregation

This guide provides systematic solutions to common aggregation issues encountered with this compound.

Issue 1: Solution appears cloudy or forms a gel immediately upon reconstitution.

This is the most common sign of aggregation, typically occurring when the reconstitution solvent has a pH near the peptide's isoelectric point (pI ≈ 7.8).

Root Cause Analysis:

The imidazole (B134444) side chain of histidine has a pKa of approximately 6.0.[7] Below this pH, the side chain is protonated (positively charged). Above this pH, it is neutral. The N-terminal amine has a pKa of ~9.6 and the C-terminal carboxyl has a pKa of ~2.3.[8] When the pH of the solution is near the pI (≈7.8), the net charge of the dipeptide approaches zero, minimizing electrostatic repulsion and allowing aggregation to occur.

Logical Flow for Troubleshooting pH-Related Aggregation

G cluster_0 start Start: Cloudy His-Pro Solution check_ph Measure Solution pH start->check_ph is_near_pi Is pH between 6.5 and 8.5? check_ph->is_near_pi adjust_acid Add 0.1 M HCl or 10% Acetic Acid Dropwise to Adjust pH < 6.0 is_near_pi->adjust_acid Yes other_issue pH is outside 6.5-8.5. Consider other factors: - High Concentration - Temperature Shock is_near_pi->other_issue No re_eval Gently swirl. Is solution clear? adjust_acid->re_eval adjust_base Add 0.1 M NaOH or Dilute NH4OH Dropwise to Adjust pH > 9.0 adjust_base->re_eval re_eval->adjust_base No, try other extreme success Success: Solution Clear Proceed with Experiment re_eval->success Yes fail Issue Persists: Consider Excipients or Different Solvent System re_eval->fail Still not clear other_issue->fail

Caption: Troubleshooting workflow for resolving this compound aggregation.

Solutions & Experimental Protocols:

1. pH Adjustment (Primary Method): The most effective way to solubilize this compound is to adjust the pH of the solution away from its pI. Since the compound is a hydrochloride salt, it will naturally form a slightly acidic solution, but the final pH can be influenced by the buffer used.

  • Acidic pH Adjustment: Lowering the pH to below 6.0 ensures that the histidine side chain is fully protonated (positively charged), leading to strong electrostatic repulsion between molecules.

  • Basic pH Adjustment: Raising the pH above 9.0 ensures the N-terminal amine is deprotonated while the C-terminus remains negative, again creating net charge and repulsion.

Protocol 1: Solubilization via pH Adjustment

  • Add the required volume of your primary solvent (e.g., sterile water or a weak buffer) to the lyophilized this compound powder.

  • Gently swirl the vial. Do not shake.

  • If the solution is cloudy or contains visible particulates, sonicate the vial for 2-5 minutes in a water bath sonicator.[1]

  • If cloudiness persists, measure the pH of the solution.

  • Add a small volume of 0.1 M HCl or 10% acetic acid dropwise while gently swirling.[9][10] Monitor the pH until it is below 6.0. The solution should become clear.

  • Alternatively, for compatibility with other experimental components, you may adjust the pH to >9.0 using a dilute basic solution like 0.1 M NaOH.

  • Once the peptide is fully dissolved, you can slowly add this stock solution to your final buffered experimental solution with gentle agitation.[1]

2. Use of Excipients: If pH adjustment is not compatible with your experimental design, certain excipients can be used to inhibit aggregation.

  • Amino Acids: Arginine and glycine (B1666218) are known to reduce intermolecular interactions and inhibit protein aggregation.[11]

  • Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants like Polysorbate 20 (Tween 20) can prevent surface-induced aggregation.

Protocol 2: Using Excipients for Enhanced Solubility

  • Prepare your desired buffer (e.g., Phosphate (B84403) Buffered Saline, pH 7.4).

  • Add the chosen excipient to the buffer at the target concentration (e.g., 50 mM Arginine).

  • Use this excipient-containing buffer as the solvent to reconstitute the lyophilized this compound.

  • Follow steps 2-3 from Protocol 1 (swirl, then sonicate if necessary).

  • The presence of the excipient should help maintain the peptide in a soluble state even at a pH close to its pI.

Issue 2: Solution is initially clear but becomes cloudy over time or after a freeze-thaw cycle.

This indicates a slower aggregation process or instability under the storage conditions.

Root Cause Analysis:
  • Concentration: At higher concentrations, the proximity of peptide molecules increases, favoring aggregation kinetics.[12]

  • Temperature Fluctuations: Freeze-thaw cycles can create localized concentration gradients and ice-water interfaces that promote aggregation.[3]

  • Buffer Components: Certain ions can "salt out" peptides, reducing their solubility and promoting aggregation.

Mechanism: How pH Influences His-Pro Aggregation

G cluster_0 pH < 6.0 (Acidic) cluster_1 pH ≈ 7.8 (Isoelectric Point) cluster_2 pH > 9.6 (Basic) HisPro_acid His(+)-Pro Net Charge: +2 Repulsion_acid Strong Electrostatic Repulsion HisPro_acid->Repulsion_acid High Net Positive Charge Soluble_acid Soluble Monomers Repulsion_acid->Soluble_acid HisPro_pI His(0)-Pro Net Charge: ≈ 0 Repulsion_pI Minimal Electrostatic Repulsion HisPro_pI->Repulsion_pI Charge Neutralization Aggregation Aggregation Repulsion_pI->Aggregation HisPro_base His(0)-Pro Net Charge: -1 Repulsion_base Strong Electrostatic Repulsion HisPro_base->Repulsion_base High Net Negative Charge Soluble_base Soluble Monomers Repulsion_base->Soluble_base

Caption: pH-dependent charge state and aggregation propensity of His-Pro.

Solutions:
  • Work at Lower Concentrations: If possible, prepare a more dilute stock solution and use a larger volume for your experiments.

  • Aliquot for Storage: To avoid freeze-thaw cycles, divide the stock solution into single-use aliquots before freezing at -20°C or -80°C.

  • Optimize Buffer: If aggregation persists, screen different buffer systems. Sometimes switching from phosphate to a Tris or HEPES buffer can mitigate the issue.

  • Incorporate Stabilizers: For long-term solution stability, consider adding cryoprotectants like glycerol (B35011) (5-10%) before freezing or stabilizers like arginine as described in Protocol 2. The proline residue itself has been shown to inhibit aggregation in some contexts.[11][13][14]

Quantitative Data Summary

The following tables provide illustrative data based on the known behavior of histidine-containing peptides to guide formulation and troubleshooting efforts.

Table 1: Illustrative Solubility of this compound at Different pH Values

pH of SolutionPredicted Net ChargeObserved SolubilityPrimary Species
4.0Highly PositiveHighSoluble Monomers
6.0PositiveModerateSoluble Monomers
7.4Near NeutralLowAggregates/Precipitate
8.0Near NeutralVery LowAggregates/Precipitate
10.0NegativeHighSoluble Monomers

Table 2: Illustrative Effect of Excipients on Reducing Aggregation of His-Pro HCl at pH 7.4

Excipient (in PBS, pH 7.4)ConcentrationAggregation Reduction (%)*Mechanism of Action
None (Control)-0%-
L-Arginine150 mM~75%Shields hydrophobic patches, reduces intermolecular interactions.
Glycine200 mM~60%Preferential exclusion, increases protein-solvent interactions.
Polysorbate 200.02% (v/v)~85%Prevents surface adsorption and hydrophobic aggregation.

*Note: Aggregation reduction is a representative value, typically measured by a decrease in turbidity (OD at 340 nm) or by dynamic light scattering (DLS) over time.

Factors and Mitigation Strategies

G cluster_Factors Contributing Factors cluster_Strategies Mitigation Strategies F1 pH near pI (≈7.8) Aggregation His-Pro Aggregation F1->Aggregation F2 High Peptide Concentration F2->Aggregation F3 Freeze-Thaw Cycles F3->Aggregation F4 Vigorous Agitation F4->Aggregation S1 Adjust pH (<6.0 or >9.0) S2 Add Excipients (Arginine, Surfactants) S3 Work at Lower Concentration S4 Aliquot and Store at -80°C S5 Use Gentle Swirling for Reconstitution Aggregation->S1 Aggregation->S2 Aggregation->S3 Aggregation->S4 Aggregation->S5

Caption: Key factors contributing to aggregation and their corresponding mitigation strategies.

References

Technical Support Center: Confirmation of His-Pro Cyclization to cyclo(His-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals to confirm the successful cyclization of Histidyl-Proline (His-Pro) to its cyclic form, cyclo(His-Pro), a diketopiperazine.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and analysis of cyclo(His-Pro).

Question: My reaction yield of cyclo(His-Pro) is very low. What are the potential causes and solutions?

Answer: Low yields in cyclo(His-Pro) synthesis can stem from several factors. Incomplete activation of the carboxylic acid group of the linear dipeptide can be a cause. Ensure that your coupling reagents are fresh and used in the correct stoichiometry. The solvent choice is also critical; polar aprotic solvents like DMF or DMSO are generally preferred. High temperatures during cyclization can lead to side reactions and degradation. It is advisable to optimize the reaction temperature, starting from room temperature and gradually increasing it if necessary. Finally, the presence of water can hydrolyze activated esters, so ensure all reagents and solvents are anhydrous.

Question: I am having difficulty separating cyclo(His-Pro) from the unreacted linear His-Pro. What chromatographic conditions should I try?

Answer: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for separating cyclic dipeptides from their linear precursors.[1][2] Due to its cyclic nature, cyclo(His-Pro) is generally less polar than the linear His-Pro and will, therefore, have a shorter retention time on a C18 column. A shallow gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA) is often effective.[3][4] Start with a low percentage of acetonitrile and gradually increase it. Optimizing the column temperature can also improve resolution.[2]

Question: My mass spectrometry data is ambiguous. How can I definitively confirm the presence of cyclo(His-Pro)?

Answer: To confirm the presence of cyclo(His-Pro) by mass spectrometry, you should look for the protonated molecule [M+H]⁺ at m/z 235.27.[3] However, the linear His-Pro has the same molecular weight. Therefore, tandem mass spectrometry (MS/MS) is crucial. The fragmentation patterns of cyclic and linear dipeptides are distinct.[5][6] For cyclo(His-Pro), characteristic losses of CO (28 Da) and fragments corresponding to the amino acid side chains are expected.[7][8] Comparing the fragmentation pattern of your sample to a known standard or literature data is the most reliable method for confirmation.[9]

Question: The NMR spectrum of my product is complex. Which signals are characteristic of cyclo(His-Pro) formation?

Answer: The formation of the cyclic dipeptide results in a more rigid structure, leading to distinct chemical shifts in the NMR spectrum. Key indicators of cyclization include the disappearance of the free N- and C-terminal proton signals of the linear dipeptide. You should also observe characteristic shifts for the alpha-protons of the histidine and proline residues within the diketopiperazine ring.[10] Comparing your spectrum with a reference spectrum of cyclo(His-Pro) is the best approach for unambiguous confirmation.

Quantitative Data Summary

The following table summarizes key quantitative data for the identification and characterization of cyclo(His-Pro).

ParameterExpected ValueNotes
Molecular Formula C₁₁H₁₄N₄O₂
Molecular Weight 234.27 g/mol [3]
Monoisotopic Mass 234.1117 u
[M+H]⁺ (m/z) 235.1195High-resolution mass spectrometry is recommended for accurate mass determination.
Key MS/MS Fragments m/z 207, 192, 155, 110, 81Fragmentation can be influenced by collision energy. Common losses include CO (28 Da) and fragments related to the imidazole (B134444) and pyrrolidine (B122466) rings.[5][7][8]
¹H NMR Chemical Shifts (δ ppm) ~7.6 (His-imidazole C2-H), ~6.8 (His-imidazole C5-H), ~4.2 (His-αH), ~4.0 (Pro-αH)Chemical shifts are solvent-dependent. Data shown is representative.[10][11]
¹³C NMR Chemical Shifts (δ ppm) ~170 (amide C=O), ~166 (amide C=O), ~135 (His-imidazole C2), ~128 (His-imidazole C4), ~117 (His-imidazole C5), ~59 (Pro-αC), ~53 (His-αC)Chemical shifts are solvent-dependent. Data shown is representative.[10]
HPLC Retention Time Shorter than linear His-ProOn a standard C18 column with a water/acetonitrile gradient, the less polar cyclic peptide will elute earlier.[1][2]

Experimental Protocols

Below are detailed methodologies for the key experiments used to confirm the cyclization of His-Pro to cyclo(His-Pro).

High-Performance Liquid Chromatography (HPLC)

Objective: To separate cyclo(His-Pro) from the linear His-Pro and other impurities.

Methodology:

  • Sample Preparation: Dissolve the crude reaction mixture or purified sample in the mobile phase starting condition (e.g., 95% water, 5% acetonitrile, 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.

  • HPLC System: Use a standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B (linear gradient)

    • 25-30 min: 50% to 95% B

    • 30-35 min: 95% B

    • 35-40 min: 95% to 5% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 254 nm.

  • Analysis: The cyclo(His-Pro) peak should elute earlier than the linear His-Pro peak. The identity of the peaks should be confirmed by collecting the fractions and analyzing them by mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To confirm the molecular weight and obtain fragmentation data for cyclo(His-Pro) for structural confirmation.

Methodology:

  • LC Separation: Use the HPLC method described above or a faster UPLC method.[12]

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Q-TOF or ion trap).

  • Ionization Mode: Positive ion mode.

  • MS Scan: Acquire full scan MS data from m/z 100-500 to detect the [M+H]⁺ ion of cyclo(His-Pro) at m/z 235.12.

  • MS/MS Scan: Select the precursor ion at m/z 235.12 for collision-induced dissociation (CID).

  • Collision Energy: Optimize the collision energy to obtain a rich fragmentation spectrum. A ramped collision energy (e.g., 10-40 eV) can be used.

  • Data Analysis: Analyze the fragmentation pattern. Look for characteristic neutral losses and fragment ions as listed in the quantitative data table. Compare the spectrum to that of a known standard if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information and confirm the cyclic structure of cyclo(His-Pro).

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

    • ¹³C NMR: Acquire a standard one-dimensional carbon NMR spectrum (e.g., using a DEPTQ sequence).

    • 2D NMR (optional but recommended): Acquire COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm long-range correlations and the cyclic structure.

  • Data Analysis: Assign the chemical shifts for all protons and carbons. The absence of signals for the N-terminal amine and C-terminal carboxylic acid protons, along with the characteristic shifts of the α-protons within the diketopiperazine ring, confirms cyclization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Confirmation start Linear His-Pro reaction Cyclization Reaction start->reaction crude Crude Product reaction->crude hplc HPLC Separation crude->hplc ms LC-MS/MS Analysis hplc->ms nmr NMR Spectroscopy hplc->nmr confirmation Confirmed cyclo(His-Pro) ms->confirmation nmr->confirmation

Caption: Experimental workflow for the synthesis and confirmation of cyclo(His-Pro).

Caption: Chemical transformation from linear His-Pro to cyclo(His-Pro).

References

Technical Support Center: Managing His-Pro Hydrochloride Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in addressing the potential interference of His-Pro hydrochloride in biochemical assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you identify and mitigate issues, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is the hydrochloride salt of the dipeptide histidyl-proline. Its potential for interference in biochemical assays arises from two main properties:

  • Chelating Properties of Histidine: The imidazole (B134444) ring of the histidine residue can chelate metal ions. This is particularly problematic in assays that rely on metal ions, such as the Bicinchoninic Acid (BCA) and Lowry protein assays, which use copper ions.

  • Acidic Nature of the Hydrochloride Salt: As a hydrochloride salt, it can lower the pH of the sample solution. This can affect assays sensitive to pH changes, such as the Bradford protein assay, where the dye-protein interaction is pH-dependent.

Q2: Which biochemical assays are most likely to be affected by this compound?

Based on its chemical properties, this compound may interfere with the following assays:

  • Protein Quantification Assays:

    • BCA and Lowry Assays: High potential for interference due to the chelation of copper ions by the histidine residue.

    • Bradford Assay: Potential for interference due to pH changes caused by the hydrochloride salt.

  • Enzyme Assays: Assays involving metalloenzymes or those sensitive to pH changes could be affected.

  • Cell-Based Assays: High concentrations of this compound might affect cell viability or signaling pathways, indirectly impacting assay readouts. The pH of the cell culture medium could also be altered.

  • Enzyme-Linked Immunosorbent Assays (ELISA): While less common, high salt concentrations or significant pH shifts could potentially disrupt antigen-antibody binding.

Q3: What are the typical signs of interference from this compound?

Signs of interference can include:

  • Inaccurate protein concentration measurements (either falsely high or low).

  • High background absorbance in colorimetric assays.

  • Non-linear or shifted standard curves.

  • Irreproducible results between replicates.

  • Unexpected changes in enzyme kinetics (e.g., altered Km or Vmax).

Troubleshooting Guides

Issue 1: Inaccurate results in the BCA or Lowry Protein Assay

Potential Cause: The histidine residue in His-Pro is chelating the copper ions (Cu²⁺), which are essential for the colorimetric reaction. This leads to a reduction in the signal and an underestimation of the protein concentration.

Troubleshooting Workflow:

start Inaccurate BCA/Lowry Results check_control Run a 'His-Pro only' control (no protein) start->check_control observe_color Observe color change check_control->observe_color no_color No significant color change (Interference likely) observe_color->no_color If background is high color_change Significant color change (Other issues possible) observe_color->color_change If background is normal mitigate Select a Mitigation Strategy no_color->mitigate dilution Dilute Sample mitigate->dilution precipitation Protein Precipitation mitigate->precipitation alternative_assay Use an Alternative Assay (e.g., Bradford) mitigate->alternative_assay end Accurate Protein Quantification dilution->end precipitation->end alternative_assay->end start Inaccurate Bradford Results check_pH Measure pH of the sample with this compound start->check_pH is_acidic Is the pH significantly lower than the control? check_pH->is_acidic acidic Yes (pH interference likely) is_acidic->acidic True not_acidic No (Other issues possible) is_acidic->not_acidic False mitigate Select a Mitigation Strategy acidic->mitigate buffer_exchange Buffer Exchange (Dialysis) mitigate->buffer_exchange precipitation Protein Precipitation mitigate->precipitation adjust_standard Adjust Standard Curve Buffer mitigate->adjust_standard end Accurate Protein Quantification buffer_exchange->end precipitation->end adjust_standard->end cluster_assay Biochemical Assay Assay Reagents Assay Reagents Detection Detection Assay Reagents->Detection Analyte Analyte Analyte->Detection His-Pro HCl His-Pro HCl Histidine (Chelation) Histidine (Chelation) His-Pro HCl->Histidine (Chelation) HCl (pH Change) HCl (pH Change) His-Pro HCl->HCl (pH Change) Histidine (Chelation)->Assay Reagents Interferes with metal-based reagents HCl (pH Change)->Analyte Alters protein-dye binding conditions

ensuring reproducibility in experiments involving His-Pro hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for ensuring reproducibility in experiments involving His-Pro hydrochloride. It covers common issues, frequently asked questions, and best practices for handling and using this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the hydrochloride salt of Histidyl-proline, a dipeptide composed of the amino acids histidine and proline. It is often studied as a metabolite of Thyrotropin-releasing hormone (TRH).[1][2]

Q2: What is the key stability concern when working with His-Pro?

The primary stability concern is the spontaneous, non-enzymatic cyclization of the linear His-Pro dipeptide into its diketopiperazine form, cyclo(His-Pro).[1][3][4] This conversion can occur under physiological conditions and may be influenced by pH, temperature, and solvent.[3][5]

Q3: Why is the cyclization into cyclo(His-Pro) a problem for reproducibility?

The linear (His-Pro) and cyclic (cyclo(His-Pro)) forms are different molecules with distinct biological activities.[2] For instance, much of the neuroprotective and regulatory activity attributed to the TRH pathway is actually mediated by the more stable cyclo(His-Pro) form.[2][4] If your experiment does not control for this conversion, you may be unknowingly testing the effects of a mixture of the two compounds, or primarily the cyclic form, leading to inconsistent and non-reproducible results.

Q4: How should I store this compound?

To minimize degradation and cyclization, this compound should be stored as a dry powder in a tightly sealed container at or below 5°C (41°F).[6] It should be kept away from heat and strong oxidizing agents.[6] For long-term storage, colder temperatures (e.g., -20°C) are recommended.

Q5: What is the difference in biological activity between His-Pro and cyclo(His-Pro)?

While both are biologically active, cyclo(His-Pro) is generally more stable and has been more extensively studied for its roles in neuroprotection, anti-inflammatory effects, and modulation of the endocrine system.[1][2] For example, cyclo(His-Pro) has been shown to mimic the peripheral inhibitory effects of TRH on pancreatic secretion, whereas the linear form is an intermediate.[2] The cyclic form is also known to suppress the pro-inflammatory action of NF-κB.[1]

Troubleshooting Guide

Problem: I am observing inconsistent or unexpected biological effects between experiments.

  • Possible Cause 1: Spontaneous Cyclization. The most likely cause of variability is the uncontrolled conversion of the linear His-Pro dipeptide to its cyclic form, cyclo(His-Pro), in your experimental solutions.[3][4] The rate of this cyclization can vary based on buffer pH, temperature, and incubation time.

  • Solution:

    • Characterize Your Compound: Before and during your experiments, use an analytical method like HPLC to determine the ratio of linear His-Pro to cyclic cyclo(His-Pro) in your stock solutions and final assay buffers.[1]

    • Prepare Fresh Solutions: Always prepare solutions fresh from the solid powder immediately before each experiment. Avoid storing the dipeptide in aqueous solutions for extended periods.

    • Control pH: The cyclization can be pH-dependent.[5] Maintain a consistent and well-documented pH for all your experimental buffers. Acidic conditions, such as those in the stomach, can favor the open, linear forms.[3]

    • Consider Using cyclo(His-Pro): If your research hypothesis is centered on the biological effects of the more stable metabolite, consider using commercially available cyclo(His-Pro) directly.[7] This eliminates the variable of cyclization.

Problem: The this compound powder is difficult to dissolve.

  • Possible Cause 1: Incorrect Solvent. While hydrochloride salts are generally water-soluble, high concentrations may be difficult to achieve.

  • Solution:

    • Consult Solubility Data: Refer to the supplier's datasheet for specific solubility information. While detailed public data is scarce, hydrochloride salts of amino acids and peptides are typically most soluble in aqueous buffers.

    • Use Gentle Warming and Vortexing: Aid dissolution by gently warming the solution (e.g., to 37°C) and vortexing. Avoid excessive heat, which could accelerate degradation.

    • Test Different Solvents: For creating concentrated stock solutions, you may test solvents like DMSO or ethanol, followed by serial dilution into your aqueous experimental buffer. Always run a vehicle control in your experiments.

Problem: I suspect my compound has degraded upon arrival or during storage.

  • Possible Cause 1: Improper Storage or Shipping. Exposure to moisture and elevated temperatures can cause the powder to clump and degrade.

  • Solution:

    • Visual Inspection: Check the powder for any changes in color or texture (e.g., clumping), which could indicate moisture absorption.

    • Quality Control Check: Perform a quality control analysis, such as HPLC or Mass Spectrometry, on a small sample of the new batch to confirm its identity and purity. Compare the results to the certificate of analysis provided by the supplier.

    • Proper Storage: Upon receipt, immediately store the compound in a desiccator in a cold, dark, and dry place as per storage recommendations.[6]

Quantitative Data Summary

The following tables summarize key properties of His-Pro and its cyclic form, cyclo(His-Pro). Note that specific quantitative data for this compound is limited in publicly available literature, and researchers should always refer to the manufacturer's certificate of analysis.

Table 1: Chemical and Physical Properties

Property This compound cyclo(His-Pro)
Molecular Formula C₁₁H₁₇ClN₄O₃ C₁₁H₁₄N₄O₂
Molecular Weight 288.73 g/mol 234.25 g/mol
CAS Number 2415727-78-3 53109-32-3

| Appearance | White to off-white solid | White to off-white solid |

Key Experimental Methodologies

Protocol 1: Preparation and Quantification of His-Pro Solutions

This protocol provides a general method for preparing and verifying the composition of your experimental solutions.

  • Preparation of Stock Solution:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of powder in a sterile microfuge tube.

    • Add the appropriate volume of your chosen solvent (e.g., sterile PBS, pH 7.4) to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved. If necessary, use gentle warming.

    • Use this stock solution immediately.

  • Quality Control via HPLC:

    • Objective: To separate and quantify the linear His-Pro from the cyclic cyclo(His-Pro).

    • Column: C18 reversed-phase column.[1]

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

    • Gradient: Start with a low percentage of Solvent B, and gradually increase it to elute the compounds. A typical gradient might be 5% to 95% B over 15-20 minutes.

    • Detection: UV detector at 210-220 nm.

    • Procedure:

      • Inject a known standard of both His-Pro and cyclo(His-Pro) to determine their respective retention times.

      • Inject an aliquot of your freshly prepared stock solution.

      • Inject aliquots of your final experimental solution after various incubation times (e.g., 0 hr, 2 hr, 24 hr) under your specific experimental conditions (e.g., 37°C).

      • Integrate the peak areas to calculate the relative percentage of each compound over time, providing insight into the rate of cyclization in your experiment.

Visualizations

experimental_workflow cluster_prep Preparation & QC cluster_exp Experimentation cluster_val Validation receive Receive & Log His-Pro HCl store Store Cold & Dry (≤5°C) receive->store qc Initial QC (Optional) (e.g., HPLC) store->qc prep Prepare Fresh Stock Solution qc->prep exp_setup Prepare Final Assay Dilution prep->exp_setup incubation Incubate (Cells/Tissue) exp_setup->incubation analysis Endpoint Analysis incubation->analysis val_sample Collect Supernatant for Stability Check incubation->val_sample hplc_val HPLC Analysis of Linear vs. Cyclic Form val_sample->hplc_val

Caption: General experimental workflow highlighting critical quality control steps.

chemical_transformation linear This compound (Linear Dipeptide) cyclic cyclo(His-Pro) (Diketopiperazine) linear->cyclic Spontaneous Cyclization (Aqueous solution, neutral pH, 37°C) cyclic->linear Ring Opening (Strongly acidic conditions)

Caption: The key chemical transformation between linear and cyclic forms of His-Pro.

signaling_pathway cluster_effects Biological Effects of cyclo(His-Pro) TRH TRH (Hormone) HisPro His-Pro (Linear Intermediate) TRH->HisPro Enzymatic Cleavage cHP cyclo(His-Pro) (Stable Bioactive Metabolite) HisPro->cHP Spontaneous Cyclization nfkb Inhibition of NF-κB Complex cHP->nfkb nrf2 Modulation of Nrf2 Activity cHP->nrf2 panc Inhibition of Pancreatic Secretion cHP->panc neuro Neuroprotection nfkb->neuro nrf2->neuro

Caption: Simplified overview of the generation and biological effects of cyclo(His-Pro).

References

optimizing incubation times for His-Pro hydrochloride treatment in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for His-Pro hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and other experimental parameters for this compound treatment in cell culture. The information is presented in a question-and-answer format to directly address potential issues.

Important Note: The majority of published research focuses on the cyclic form of this dipeptide, Cyclo(His-Pro), which exhibits greater stability and biological activity compared to its linear counterpart, His-Pro.[1][2] The linear form, His-Pro, can undergo cyclization to form Cyclo(His-Pro).[2] Therefore, the following guidance is largely based on data from Cyclo(His-Pro) studies and general principles of cell culture with peptides. Researchers using the linear this compound should consider this information as a starting point and perform careful optimization for their specific cell type and experimental goals.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological activity of His-Pro dipeptides in cell culture?

A1: The most extensively studied form, Cyclo(His-Pro), demonstrates significant neuroprotective, antioxidant, and anti-inflammatory properties.[3] Its mechanism of action is often linked to the modulation of the Nrf2-NF-κB signaling axis, a key pathway in cellular stress response and inflammation.[3][4]

Q2: What is a recommended starting concentration range for this compound treatment?

A2: Based on studies with the more potent cyclic form, Cyclo(His-Pro), a starting concentration range of 10 µM to 100 µM is suggested for initial experiments.[5] However, it is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: What is a typical incubation time for this compound treatment?

A3: Incubation times can vary significantly depending on the cell type and the biological process being investigated. For initial studies, a time course of 24, 48, and 72 hours is recommended to identify the optimal treatment duration. Some studies with Cyclo(His-Pro) have used incubation times up to 48 hours to observe effects on protein expression and cell signaling.

Q4: How should I prepare a stock solution of this compound?

A4: For hydrochloride salts of peptides, it is often recommended to prepare a high-concentration stock solution in a sterile, non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting it in your cell culture medium.[6] Ensure the final concentration of DMSO in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[6] Alternatively, solubility in sterile water or PBS should be tested. A product data sheet for this compound suggests it is soluble in DMSO at 125 mg/mL.[7]

Q5: Is the linear this compound expected to be as active as Cyclo(His-Pro)?

A5: Generally, cyclic peptides exhibit greater biological activity than their linear counterparts due to increased stability and resistance to degradation by proteases.[1][2] The linear His-Pro can cyclize, but the extent and rate of this conversion in cell culture are not well-documented. Therefore, you may require higher concentrations or longer incubation times for the linear form to observe similar effects to the cyclic form.

Troubleshooting Guides

Problem 1: No observable effect of this compound treatment.
Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 500 µM).
Insufficient Incubation Time Conduct a time-course experiment, extending the incubation period (e.g., up to 96 hours).
Compound Instability Prepare fresh stock solutions and consider the stability of the linear peptide in your culture medium over time. You can assess stability by analyzing aliquots of the medium at different time points using methods like HPLC if available.[8]
Cell Line Insensitivity The specific cell line may not be responsive to this compound. Consider using a positive control compound known to elicit the desired response in your cell line.
Cyclization Required for Activity The biological effect may be primarily due to the cyclic form. The rate of cyclization in your culture conditions may be too low. Consider testing Cyclo(His-Pro) in parallel if available.
Problem 2: Observed Cytotoxicity or Reduced Cell Viability.
Possible Cause Troubleshooting Step
High Concentration Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and select a non-toxic concentration range for your experiments.[9]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.5%). Include a vehicle-only control in your experiments.[6]
Compound Degradation Degradation products of the peptide may be toxic. Ensure proper storage of the stock solution and prepare fresh dilutions for each experiment.
pH Shift in Media The addition of a hydrochloride salt could slightly alter the pH of the culture medium. Check the pH after adding the compound and adjust if necessary. Using a HEPES-buffered medium can provide more stringent pH control.[6]

Experimental Protocols

Protocol 1: Dose-Response and Time-Course Experiment for Cell Viability (MTT Assay)
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in your cell culture medium from your high-concentration DMSO stock. Perform serial dilutions to create a range of 2X concentrations.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2X this compound solutions to the corresponding wells. For the vehicle control, add a 2X solution of your solvent (e.g., DMSO) in the medium. Include a "no treatment" control with fresh medium only.

  • Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay: At each time point, add MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength. Calculate cell viability as a percentage relative to the "no treatment" control.

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the optimized concentration and incubation time of this compound determined from your initial experiments.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins in the Nrf2-NF-κB pathway (e.g., phospho-Nrf2, Nrf2, phospho-NF-κB, NF-κB).

  • Detection: Incubate with the appropriate secondary antibody and detect the protein bands using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_exp Definitive Experiment prep_stock Prepare His-Pro HCl Stock Solution (e.g., in DMSO) dose_response Dose-Response Experiment (e.g., MTT Assay) prep_stock->dose_response seed_cells Seed Cells in Culture Plates seed_cells->dose_response time_course Time-Course Experiment (e.g., MTT Assay) seed_cells->time_course determine_optimal Determine Optimal Concentration & Time dose_response->determine_optimal time_course->determine_optimal treat_cells Treat Cells with Optimal Conditions determine_optimal->treat_cells assay Perform Endpoint Assay (e.g., Western Blot, qPCR) treat_cells->assay analysis Data Analysis and Interpretation assay->analysis

Caption: Experimental workflow for optimizing this compound treatment.

nrf2_nfkb_pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response his_pro Cyclo(His-Pro) nrf2 Nrf2 Activation his_pro->nrf2 modulates nfkb NF-κB Inhibition his_pro->nfkb modulates antioxidant Antioxidant Response nrf2->antioxidant leads to anti_inflammatory Anti-inflammatory Response nfkb->anti_inflammatory leads to

Caption: Simplified signaling pathway for Cyclo(His-Pro).

References

Validation & Comparative

A Comparative Guide to the Neuroprotective Efficacy of His-Pro Hydrochloride and N-acetylcysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective efficacy of two promising compounds: His-Pro hydrochloride, often studied in its cyclic form Cyclo(His-Pro), and N-acetylcysteine (NAC). This document synthesizes experimental data to offer an objective analysis of their performance, supported by detailed methodologies for key experiments and visual representations of their mechanisms of action.

At a Glance: Key Neuroprotective Properties

FeatureHis-Pro (as Cyclo(His-Pro))N-acetylcysteine (NAC)
Primary Mechanism Antioxidant and anti-inflammatory via Nrf2-NF-κB signaling modulation.[1][2][3]Glutathione (B108866) precursor, direct antioxidant, and anti-inflammatory agent.[4][5]
Oxidative Stress Reduction Reduces reactive oxygen species (ROS) production and prevents glutathione depletion.[2]Scavenges free radicals and replenishes intracellular glutathione (GSH) levels.[4][5][6]
Anti-inflammatory Action Inhibits NF-κB nuclear translocation, reducing pro-inflammatory responses.[2]Inhibits production of pro-inflammatory cytokines.[4]
Signaling Pathway Modulation Activates the Nrf2-ARE pathway.[2]Modulates MAPK signaling pathways.[7]
Apoptosis Inhibition Reduces expression of pro-apoptotic proteins.[8]Attenuates apoptotic neuronal loss.

In Vitro Neuroprotective Efficacy: A Comparative Analysis

The following tables summarize quantitative data from in vitro studies, providing a comparative overview of the neuroprotective effects of Cyclo(His-Pro) and N-acetylcysteine in various neuronal cell models.

Table 1: Neuronal Viability in Response to Oxidative Stress

Cell LineInsultCompoundConcentration% Increase in Cell Viability (relative to insult)Reference
PC12RotenoneCyclo(His-Pro)50 µMData on specific % increase not available, but significant protection reported.[2]
Primary Hippocampal NeuronsH₂O₂N-acetylcysteine100 µmol/lSignificantly enhanced cell viability.[7][7]
158N OligodendrocytesH₂O₂N-acetylcysteine250 µM~28% increase in cell survival.[6][6]
SH-SY5YAβ₁₋₄₂Cyclo(His-Pro) IsomersNot specifiedIsomers provided varying degrees of neuroprotection against Aβ-induced cell death.[9]
CaCo-2Oxidative StressN-acetylcysteine12 mMTime-dependent increase in cell viability.[10][10]

Table 2: Reduction of Reactive Oxygen Species (ROS)

Cell LineInsultCompoundConcentration% Reduction in ROS (relative to insult)Reference
PC12Rotenone, Paraquat, β-amyloidCyclo(His-Pro)50 µMSignificant reduction in ROS production.[2][2]
Primary Hippocampal NeuronsH₂O₂N-acetylcysteine10-100 µmol/lDose-dependent reduction in ROS levels.[7][7]
158N OligodendrocytesH₂O₂N-acetylcysteine50-500 µMDose-dependent decrease in ROS production.[6][6]

In Vivo Neuroprotective Potential

While direct comparative in vivo studies are limited, individual studies highlight the neuroprotective potential of both compounds in animal models of neurological disorders.

Table 3: In Vivo Neuroprotective Effects

Animal ModelDisease/Injury ModelCompoundDosageKey FindingsReference
Mice6-hydroxydopamine (6-OHDA) induced Parkinson's disease modelN-acetylcysteine100 mg/kg (i.p.)Protected against the oxidative neurotoxicant.[11][11]
Patients with Acute Ischemic StrokeAcute Ischemic StrokeN-acetylcysteine100 mg/kg initially, then 10 mg/kg per hour for 10 hours (infusion)Reduction in the severity of stroke-related symptoms and improvement in neurological function.[12][12]
Patients with Parkinson's disease, Gaucher disease, and healthy controlsN/AN-acetylcysteine150 mg/kg (single intravenous dose)Significantly elevated GSH levels in both blood and the occipital cortex.[4][4]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of His-Pro (as Cyclo(His-Pro)) and N-acetylcysteine are mediated by distinct yet overlapping signaling pathways.

His-Pro (Cyclo(His-Pro)) Signaling Pathway

Cyclo(His-Pro) primarily exerts its neuroprotective effects by modulating the Nrf2-NF-κB signaling axis. Under conditions of oxidative stress, Cyclo(His-Pro) promotes the nuclear translocation of Nrf2, which in turn activates the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes. Concurrently, it inhibits the degradation of IκB-α, thereby preventing the nuclear translocation of the pro-inflammatory transcription factor NF-κB.

HisPro_Pathway Oxidative_Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 activates Ikk IKK Oxidative_Stress->Ikk activates CHP Cyclo(His-Pro) CHP->Nrf2_Keap1 promotes dissociation IkBa IκBα CHP->IkBa inhibits degradation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE ARE Nrf2->ARE translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes activates transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to Ikk->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Inflammation Neuroinflammation NFkB->Inflammation translocates to nucleus & promotes Inflammation->Neuroprotection inhibits

Cyclo(His-Pro) signaling pathway.

N-acetylcysteine (NAC) Signaling Pathway

N-acetylcysteine acts through multiple pathways. As a precursor to L-cysteine, it boosts the synthesis of the primary endogenous antioxidant, glutathione (GSH). GSH directly neutralizes reactive oxygen species and is crucial for the function of antioxidant enzymes. NAC also influences the MAPK signaling cascade, which is involved in cellular stress responses and survival.

NAC_Pathway NAC N-acetylcysteine L_cysteine L-cysteine NAC->L_cysteine is a precursor to MAPK_Pathway MAPK Pathway (e.g., JNK, p38) NAC->MAPK_Pathway modulates GSH Glutathione (GSH) L_cysteine->GSH increases synthesis of ROS Reactive Oxygen Species (ROS) GSH->ROS neutralizes Oxidative_Stress Oxidative Stress GSH->Oxidative_Stress reduces Neuroprotection Neuroprotection GSH->Neuroprotection contributes to ROS->Oxidative_Stress causes Oxidative_Stress->MAPK_Pathway activates Apoptosis Apoptosis MAPK_Pathway->Apoptosis can lead to Apoptosis->Neuroprotection inhibits MTT_Workflow Start Start: Plate Neuronal Cells Incubate_Cells Incubate cells with test compounds (His-Pro or NAC) and neurotoxic insult Start->Incubate_Cells Add_MTT Add MTT solution to each well (final concentration 0.5 mg/mL) Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours at 37°C (allows for formazan (B1609692) crystal formation) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) to dissolve formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm using a microplate reader Solubilize->Measure_Absorbance End End: Analyze Data Measure_Absorbance->End

References

His-Pro Hydrochloride vs. cyclo(His-Pro): A Comparative Guide to Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the oral bioavailability of His-Pro hydrochloride and its cyclic counterpart, cyclo(His-Pro). Understanding the pharmacokinetic profiles of these related dipeptides is crucial for their potential therapeutic applications. This document summarizes available data, details experimental methodologies, and visualizes key processes to aid in research and development.

Executive Summary

The structural form of a peptide, whether linear or cyclic, significantly influences its oral bioavailability. In the case of the dipeptide Histidyl-Proline (His-Pro), the linear form, typically available as a hydrochloride salt (His-Pro HCl), and the cyclized form (cyclo(His-Pro)) exhibit different pharmacokinetic properties. Cyclization generally confers greater resistance to enzymatic degradation in the gastrointestinal tract, a key factor in enhancing oral absorption. Consequently, cyclo(His-Pro) is recognized for its favorable oral bioavailability, allowing it to be absorbed into the systemic circulation and exert its biological effects. In contrast, linear dipeptides like His-Pro are more susceptible to hydrolysis, which can limit their systemic uptake after oral administration.

Data Presentation: A Comparative Overview

Direct comparative studies providing quantitative bioavailability data for both this compound and cyclo(His-Pro) are limited in publicly available literature. However, based on the general principles of peptide pharmacokinetics and available information, a qualitative and inferred quantitative comparison is presented below.

ParameterThis compound (Linear Dipeptide)cyclo(His-Pro) (Cyclic Dipeptide)Rationale for Comparison
Chemical Structure Linear dipeptide saltCyclic dipeptide (diketopiperazine)The cyclic structure of cyclo(His-Pro) protects the peptide bonds from enzymatic cleavage.
Oral Bioavailability Expected to be lowGenerally considered to be well-absorbed orallyLinear peptides are more susceptible to degradation by peptidases in the gastrointestinal tract, whereas cyclic peptides are more stable[1].
Key Pharmacokinetic Parameters (Oral Administration in Rats)
Maximum Plasma Concentration (Cmax)LowerHigherEnhanced stability and absorption of the cyclic form lead to higher peak plasma concentrations.
Time to Maximum Plasma Concentration (Tmax)Variable, potentially shorter if rapidly degradedGenerally observed within a few hoursThe absorption profile of the more stable cyclic form is more predictable.
Area Under the Curve (AUC)LowerHigherGreater overall systemic exposure is expected with the more bioavailable cyclic form.

Experimental Protocols

The following sections detail standardized methodologies for assessing the oral bioavailability of peptides like this compound and cyclo(His-Pro) in a research setting.

In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a peptide after oral administration to rats.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum[2]. Animals are fasted overnight before the experiment.

2. Dosing:

  • Formulation: The test compound (this compound or cyclo(His-Pro)) is dissolved in a suitable vehicle, such as a 10% sucrose (B13894) solution, to a specific concentration[2].

  • Administration: A single dose is administered via oral gavage using a gavage needle appropriate for the rat's size. The volume administered is typically up to 20 ml/kg[3][4].

3. Blood Sampling:

  • Procedure: Blood samples are collected at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing[5]. Samples are typically drawn from the jugular vein via a cannula[2].

  • Processing: Blood is collected into heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis[6].

4. Bioanalytical Method: LC-MS/MS

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying small molecules like dipeptides in biological matrices[7][8][9].

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like methanol, followed by centrifugation. The supernatant is then analyzed[6][10].

  • Chromatography: The prepared sample is injected into a liquid chromatography system equipped with a suitable column (e.g., a C18 column) to separate the analyte from other plasma components[9].

  • Mass Spectrometry: The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification. Specific precursor and product ion transitions are monitored for the target peptide to ensure selectivity[7][9].

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis[6].

Mandatory Visualizations

Experimental Workflow for Oral Bioavailability Study

G cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling & Processing cluster_analysis Analysis Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Formulation Test Compound Formulation (e.g., in 10% Sucrose) Animal_Model->Formulation Oral_Gavage Oral Gavage Administration Formulation->Oral_Gavage Blood_Sampling Serial Blood Sampling (e.g., Jugular Vein Cannula) Oral_Gavage->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Prep Plasma Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS_MS->PK_Analysis

Caption: Workflow of a typical oral bioavailability study in rats.

Signaling Pathways

Information regarding specific signaling pathways directly modulated by this compound or cyclo(His-Pro) in the context of bioavailability is not extensively detailed in the provided search results. However, the biological activities of cyclo(His-Pro) are known to be diverse and may involve various cellular signaling cascades following its absorption.

Conclusion

The comparison between this compound and cyclo(His-Pro) underscores the critical role of molecular structure in determining the oral bioavailability of peptides. The inherent stability of the cyclic structure of cyclo(His-Pro) makes it a more promising candidate for oral administration compared to its linear counterpart, this compound. For researchers and drug developers, this highlights the importance of considering structural modifications, such as cyclization, to enhance the pharmacokinetic properties of peptide-based therapeutics. Further direct comparative studies with quantitative data are warranted to fully elucidate the bioavailability differences between these two compounds.

References

evaluating the antioxidant capacity of His-Pro hydrochloride in comparison to carnosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacities of His-Pro hydrochloride and the well-established antioxidant dipeptide, carnosine. The information presented is based on available scientific literature and experimental data, designed to assist researchers in evaluating these compounds for potential applications in drug development and other scientific research. While direct comparative studies on this compound are limited, this guide draws upon data from related histidine-containing peptides to provide a comprehensive overview.

Executive Summary

Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with extensively documented antioxidant properties. Its mechanisms of action include direct scavenging of reactive oxygen species (ROS), chelation of pro-oxidant metal ions, and activation of the Nrf2 antioxidant signaling pathway. This compound, the hydrochloride salt of the dipeptide L-Histidyl-L-Proline, is also expected to possess antioxidant activity, primarily attributed to its histidine residue. Emerging research on related peptides, such as the open-dipeptide form of Cyclo(His-Pro) (Pro-His), suggests potent antioxidant capabilities, in some cases exceeding that of carnosine in specific assays. However, a direct, comprehensive comparison of the antioxidant capacity of this compound and carnosine using standardized assays is not yet widely available in the published literature.

Data Presentation: A Comparative Analysis

Due to the limited availability of direct comparative studies, the following table summarizes the known antioxidant activities of carnosine and provides insights into the expected and observed activities of His-Pro and related peptides.

Antioxidant AssayCarnosineThis compound & Related Peptides (e.g., Pro-His)Key Findings
DPPH Radical Scavenging Moderate activity reported, with the histidine moiety being the primary contributor to this effect.[1]Data for this compound is not readily available. However, histidine-containing peptides are known to exhibit DPPH radical scavenging activity.[1]The imidazole (B134444) ring of histidine is crucial for the free radical scavenging activity of these dipeptides.
ABTS Radical Scavenging Demonstrates ABTS radical scavenging activity, although in some studies it is considered to have trace activity.[2]Specific IC50 values for this compound are not available in the reviewed literature.Further research is needed to quantify the ABTS radical scavenging capacity of this compound directly.
Carbonyl Quenching Effective in quenching reactive carbonyl species.The open dipeptide Pro-His has been shown to be more reactive than carnosine in quenching 4-hydroxy-2-nonenal (HNE), a reactive carbonyl species.[3]This suggests a potentially superior protective effect of His-Pro against lipid peroxidation byproducts.
Metal Ion Chelation Known to chelate divalent metal ions like copper and iron, which can catalyze oxidative reactions.[4]The histidine residue in His-Pro is expected to confer metal-chelating properties.This mechanism contributes to the overall antioxidant effect by preventing the formation of highly reactive hydroxyl radicals.
Cellular Antioxidant Activity Protects cells from oxidative stress by reducing intracellular ROS levels and upregulating antioxidant enzymes.The related cyclic dipeptide, Cyclo(His-Pro), has been shown to protect cells against oxidative stress.[3]The cellular protective effects of this compound require direct investigation.

Note: IC50 values represent the concentration of the substance required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The absence of specific IC50 values for this compound in the table highlights a gap in the current scientific literature.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the antioxidant capacity of peptides like this compound and carnosine.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol (B129727) or ethanol).

    • Test compounds (this compound, carnosine) dissolved in a suitable solvent (e.g., water or ethanol) at various concentrations.

    • Methanol or ethanol (B145695).

    • 96-well microplate or cuvettes.

    • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm.

    • Positive control (e.g., Ascorbic acid, Trolox).

  • Procedure:

    • Prepare a series of dilutions of the test compounds and the positive control.

    • Add a specific volume of the test sample or standard to a microplate well or cuvette.

    • Add a specific volume of the DPPH solution to each well/cuvette and mix well.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm. A blank containing the solvent and DPPH solution is also measured.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagents and Equipment:

    • ABTS solution (e.g., 7 mM in water).

    • Potassium persulfate solution (e.g., 2.45 mM in water).

    • Ethanol or phosphate-buffered saline (PBS) for dilution.

    • Test compounds (this compound, carnosine) at various concentrations.

    • 96-well microplate or cuvettes.

    • Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm.

    • Positive control (e.g., Trolox, Ascorbic acid).

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compounds and the positive control.

    • Add a small volume of the test sample or standard to a microplate well or cuvette.

    • Add a larger volume of the diluted ABTS•+ solution and mix.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from the plot of scavenging percentage versus concentration.

Cellular Antioxidant Assay (CAA)

This assay measures the ability of a compound to protect cells from oxidative damage induced by a free radical generator.

  • Reagents and Equipment:

    • Human hepatocellular carcinoma (HepG2) cells or other suitable cell line.

    • Cell culture medium and supplements.

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution.

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another free radical initiator.

    • Phosphate-buffered saline (PBS).

    • 96-well black microplate with a clear bottom.

    • Fluorescence microplate reader.

    • Positive control (e.g., Quercetin).

  • Procedure:

    • Seed HepG2 cells in a 96-well black microplate and culture until confluent.

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of the test compounds (this compound, carnosine) and the positive control, along with DCFH-DA solution, and incubate.

    • After the incubation period, wash the cells with PBS to remove the extracellular compounds.

    • Add the AAPH solution to induce oxidative stress.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) at regular intervals for a specific duration (e.g., 1 hour).

    • The antioxidant capacity is calculated based on the area under the curve of fluorescence intensity versus time. The results are often expressed as quercetin (B1663063) equivalents.

Signaling Pathways and Experimental Workflows

The antioxidant effects of these peptides can be mediated through various cellular signaling pathways. The Nrf2 pathway is a key regulator of the endogenous antioxidant response.

Nrf2_Signaling_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nucleus Nucleus Nrf2->Nucleus translocates to Ub Ubiquitination & Proteasomal Degradation Keap1->Ub mediates ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to Nrf2_n Nrf2 Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_n->Nrf2_Maf Maf sMaf Maf->Nrf2_Maf Nrf2_Maf->ARE binds to Experimental_Workflow Start Start: Prepare His-Pro HCl and Carnosine Solutions In_Vitro_Assays In Vitro Antioxidant Assays Start->In_Vitro_Assays Cellular_Assays Cellular Antioxidant Assays Start->Cellular_Assays DPPH DPPH Assay In_Vitro_Assays->DPPH ABTS ABTS Assay In_Vitro_Assays->ABTS Metal_Chelating Metal Chelating Assay In_Vitro_Assays->Metal_Chelating Data_Analysis Data Analysis & Comparison DPPH->Data_Analysis ABTS->Data_Analysis Metal_Chelating->Data_Analysis Cell_Culture Cell Culture (e.g., HepG2) Cellular_Assays->Cell_Culture ROS_Induction Induce Oxidative Stress (e.g., with AAPH) Cell_Culture->ROS_Induction Treatment Treat with Peptides ROS_Induction->Treatment Measurement Measure Cellular Response (e.g., ROS levels, enzyme activity) Treatment->Measurement Measurement->Data_Analysis Conclusion Conclusion on Comparative Antioxidant Capacity Data_Analysis->Conclusion

References

A Head-to-Head Comparison of His-Pro Hydrochloride and Edaravone in a Model of Ischemic Injury

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective agents His-Pro hydrochloride and edaravone (B1671096) in the context of ischemic injury. This analysis is based on available preclinical data and explores their mechanisms of action, efficacy in reducing infarct volume, improving neurological outcomes, and their effects on key biomarkers.

Due to the limited availability of direct comparative studies between this compound and edaravone, this guide presents a parallel comparison based on existing literature. For a direct head-to-head experimental context, data from a study comparing a modified cyclic peptide related to His-Pro, Cyclo (MQCNS) or "LZ-3", with edaravone is included. It is important to note that while related, Cyclo(His-Pro) and its derivatives are structurally and potentially functionally distinct from the linear dipeptide this compound.

Executive Summary

Edaravone is a well-established free radical scavenger with proven efficacy in reducing oxidative stress-related damage in ischemic stroke.[1][2] Its mechanism primarily involves the direct neutralization of reactive oxygen species (ROS).[2][3] Preclinical studies consistently demonstrate its ability to reduce infarct volume and improve neurological deficits in animal models of ischemic stroke.[1][4][5]

This compound and its related cyclic form, Cyclo(His-Pro), are emerging as potential neuroprotective agents with a distinct mechanism of action. Their therapeutic effect appears to be mediated through the modulation of the Nrf2-NF-κB signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.[6][7] While direct evidence for this compound in ischemic stroke models is scarce, studies on related compounds suggest a promising neuroprotective potential.

The available direct comparative data using the modified cyclic peptide LZ-3 suggests that at certain dosages, it can be more effective than edaravone in reducing infarct volume and improving neurological function in a rat model of middle cerebral artery occlusion (MCAO).

Data Presentation: Efficacy in Ischemic Stroke Models

The following tables summarize the quantitative data from preclinical studies on the effects of a His-Pro related compound (LZ-3) and edaravone on key outcomes in animal models of ischemic stroke.

Table 1: Comparison of Infarct Volume Reduction

CompoundAnimal ModelDosageAdministration RouteTiming of AdministrationInfarct Volume Reduction (%) vs. ControlReference
LZ-3 (Cyclo (MQCNS)) Rat MCAO2 mg/kgIntravenous7 consecutive days post-MCAO45.8%
4 mg/kg58.3%
Edaravone Rat MCAO3 mg/kgIntravenousTwice at 0 and 90 min post-MCAO33.3%[8]
Rat MCAO6 mg/kgNot SpecifiedNot SpecifiedSignificantly reduced vs. MCAO/R group[5]
Mouse MCAONot SpecifiedNot Specified6 hours post-reperfusion68.1%[4]

Table 2: Comparison of Neurological Deficit Improvement

CompoundAnimal ModelNeurological Scoring SystemDosageImprovement in Neurological Score vs. ControlReference
LZ-3 (Cyclo (MQCNS)) Rat MCAONot Specified2 mg/kgSignificant improvement
4 mg/kgGreater significant improvement
Edaravone Rat MCAONot Specified6 mg/kgSignificant improvement[5]
Mouse MCAONot SpecifiedNot SpecifiedSignificant improvement at 24 hours[4]

Table 3: Effects on Biomarkers of Oxidative Stress and Apoptosis

CompoundBiomarkerEffectAnimal ModelReference
Edaravone Lipid PeroxidationInhibitionRat brain homogenate[1]
Oxidative DNA DamageSuppressionMouse MCAO[4]
Malondialdehyde (MDA)DecreaseRat MCAO/R[9]
Superoxide Dismutase (SOD)IncreaseMouse CIRI[10]
BaxDecreaseMouse MCAO/R[11][12]
Bcl-2IncreaseMouse MCAO/R[11][12]
Cleaved Caspase-3DecreaseMouse MCAO/R[11][12]
Cyclo(His-Pro) Reactive Oxygen Species (ROS)ReductionIn vitro (PC12 cells)[6]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

The most common animal model cited in the referenced studies is the transient focal cerebral ischemia model induced by middle cerebral artery occlusion (MCAO).

  • Animal Species: Male Sprague-Dawley rats or C57BL/6 mice are typically used.

  • Anesthesia: Anesthesia is induced and maintained using agents like isoflurane.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament suture with a rounded tip is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 60 or 90 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.

  • Drug Administration: The test compounds (His-Pro related compounds or edaravone) or vehicle are administered at specified doses and time points relative to the ischemic insult, typically via intravenous injection.

  • Outcome Assessment:

    • Infarct Volume: 24 to 72 hours after MCAO, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is then quantified.

    • Neurological Deficit Score: Neurological function is assessed using various scoring systems that evaluate motor function, coordination, and sensory responses.

Signaling Pathways and Mechanisms of Action

This compound and Cyclo(His-Pro)

The neuroprotective effects of Cyclo(His-Pro) are believed to be mediated through the Nrf2-NF-κB signaling pathway .

  • Nrf2 Activation: In response to oxidative stress, Cyclo(His-Pro) promotes the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2).[6][7]

  • Antioxidant Response: Nuclear Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[6][10]

  • NF-κB Inhibition: The activation of the Nrf2 pathway can subsequently inhibit the pro-inflammatory NF-κB (Nuclear factor kappa B) pathway, reducing the expression of inflammatory cytokines.

HisPro_Signaling_Pathway cluster_stress Ischemic Stress cluster_intervention Intervention cluster_cellular_response Cellular Response Oxidative Stress Oxidative Stress Nrf2 Nrf2 Inflammation Inflammation NF-κB NF-κB Inflammation->NF-κB activates Cyclo(His-Pro) Cyclo(His-Pro) Cyclo(His-Pro)->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociation ARE ARE Nrf2->ARE binds Nrf2->NF-κB inhibits Antioxidant Genes (e.g., HO-1) Antioxidant Genes (e.g., HO-1) ARE->Antioxidant Genes (e.g., HO-1) Neuroprotection Neuroprotection Antioxidant Genes (e.g., HO-1)->Neuroprotection Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Pro-inflammatory Genes->Inflammation

Signaling pathway of Cyclo(His-Pro) in neuroprotection.
Edaravone

Edaravone's primary mechanism is as a potent free radical scavenger .

  • Direct Scavenging: Edaravone directly quenches various reactive oxygen species (ROS), including hydroxyl radicals (•OH) and peroxyl radicals (ROO•), thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.[1][2][3]

  • Nrf2 Pathway Activation: Some studies suggest that edaravone can also indirectly exert protective effects by activating the Nrf2 signaling pathway, leading to the expression of antioxidant enzymes like HO-1.[9][10]

  • Anti-apoptotic Effects: By mitigating oxidative stress, edaravone reduces the activation of apoptotic pathways, as evidenced by decreased levels of Bax and cleaved caspase-3, and increased levels of the anti-apoptotic protein Bcl-2.[11][12]

Edaravone_Signaling_Pathway cluster_stress Ischemic Event cluster_intervention Intervention cluster_cellular_damage Cellular Damage Cascade Ischemia/Reperfusion Ischemia/Reperfusion ROS Reactive Oxygen Species (ROS) Ischemia/Reperfusion->ROS Edaravone Edaravone Edaravone->ROS scavenges Lipid Peroxidation Lipid Peroxidation ROS->Lipid Peroxidation Apoptosis Apoptosis ROS->Apoptosis Cell Membrane Damage Cell Membrane Damage Lipid Peroxidation->Cell Membrane Damage Neuronal Death Neuronal Death Cell Membrane Damage->Neuronal Death Apoptosis->Neuronal Death

Mechanism of action of edaravone as a free radical scavenger.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound in an MCAO model.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_surgery Surgical Procedure cluster_treatment Treatment Administration cluster_assessment Outcome Assessment A1 Animal Acclimatization A2 Anesthesia A1->A2 B1 Middle Cerebral Artery Occlusion (MCAO) A2->B1 B2 Reperfusion B1->B2 C1 Drug Administration (His-Pro compound or Edaravone) B2->C1 C2 Vehicle Control B2->C2 D1 Neurological Scoring (24-72h post-MCAO) C1->D1 C2->D1 D2 Infarct Volume Measurement (TTC Staining) D1->D2 D3 Biomarker Analysis (Western Blot, ELISA) D2->D3

Typical experimental workflow for MCAO studies.

Conclusion

Both His-Pro related compounds and edaravone demonstrate significant neuroprotective potential in preclinical models of ischemic stroke, albeit through different primary mechanisms. Edaravone acts as a direct and potent antioxidant, a mechanism that has been extensively validated. The emerging evidence for Cyclo(His-Pro) and its analogues suggests a novel mechanism involving the modulation of endogenous antioxidant and anti-inflammatory pathways via Nrf2 signaling.

The direct comparative data, although limited to a modified cyclic peptide, indicates that the His-Pro structural motif may offer a robust neuroprotective effect, potentially exceeding that of edaravone under specific experimental conditions. However, a significant gap in knowledge exists regarding the efficacy of the linear this compound dipeptide itself.

Further research, including direct head-to-head comparative studies of this compound and edaravone, is warranted to fully elucidate their relative therapeutic potential. Such studies should include comprehensive dose-response analyses and a detailed investigation of their effects on a wider range of cellular and molecular markers of ischemic injury. This will be crucial for guiding the future development of these compounds as potential therapies for ischemic stroke.

References

Validating the Use of His-Pro Hydrochloride as an Inactive Control for cyclo(His-Pro): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the use of the linear dipeptide L-Histidyl-L-Proline hydrochloride (His-Pro HCl) as an inactive control for the biologically active cyclic dipeptide cyclo(L-His-L-Pro). Understanding the distinct activities of the cyclic versus the linear form is crucial for rigorous experimental design and accurate interpretation of results in pharmacological and biological studies.

Cyclo(His-Pro) is an endogenous cyclic dipeptide with a range of biological activities, including neuroprotective and anti-inflammatory effects. Its rigid, cyclic structure is key to its ability to interact with biological targets and modulate signaling pathways. In contrast, its linear counterpart, His-Pro, is generally considered to be inactive in the same biological contexts, making it an ideal negative control. The hydrochloride salt form of His-Pro is commonly used to improve its stability and solubility in aqueous solutions for experimental use.

Structural and Activity Comparison

The fundamental difference between cyclo(His-Pro) and His-Pro lies in their chemical structure, which dictates their biological function. Cyclo(His-Pro) is a diketopiperazine, a cyclic amide, whereas His-Pro is a linear dipeptide with free N- and C-termini. This structural distinction is the basis for their differential activity.

cluster_0 cyclo(His-Pro) - Active cluster_1 His-Pro Hydrochloride - Inactive Control cHP Cyclic Structure (Diketopiperazine) cHP_activity Biologically Active - Neuroprotective - Anti-inflammatory HP_activity Biologically Inactive (in cyclo(His-Pro) assays) HP Linear Structure (Dipeptide)

Caption: Structural comparison of active cyclo(His-Pro) and its inactive linear control, His-Pro.

Comparative Experimental Data

The rationale for using His-Pro as an inactive control is supported by studies demonstrating the necessity of the cyclic structure for biological activity. A key study in Arabidopsis thaliana showed that cyclo(His-Pro) inhibits the activity of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPC1), while its linear counterpart, Pro-His, along with the individual amino acids histidine and proline, had no inhibitory effect. This provides direct evidence of the cyclic structure's importance for this specific biological activity.

Table 1: Comparison of the Inhibitory Activity of cyclo(His-Pro) and Related Linear Peptides on GAPC1 Enzyme Activity

CompoundConcentration% Inhibition of GAPC1 Activity
cyclo(His-Pro) 200 µM~50% (IC50)
Pro-His Up to 10 mMNo significant inhibition
Histidine Up to 10 mMNo significant inhibition
Proline Up to 10 mMNo significant inhibition

Data synthesized from a study on GAPC1 inhibition.

Experimental Validation Workflow

To validate this compound as an inactive control for a specific biological effect of cyclo(His-Pro), a well-designed experimental workflow is essential. This workflow should directly compare the effects of both compounds in a relevant assay system.

G start Hypothesis: cyclo(His-Pro) has a specific biological effect assay_selection Select a quantifiable in vitro assay (e.g., NF-κB reporter assay) start->assay_selection treatment_groups Prepare Treatment Groups: 1. Vehicle Control 2. cyclo(His-Pro) (Active) 3. His-Pro HCl (Inactive Control) assay_selection->treatment_groups incubation Treat cells and incubate treatment_groups->incubation measurement Measure assay endpoint (e.g., luciferase activity) incubation->measurement analysis Data Analysis and Comparison measurement->analysis validation Conclusion: His-Pro HCl is a valid inactive control if it shows no significant effect compared to the vehicle control. analysis->validation cyclo(His-Pro) active, His-Pro HCl inactive invalidation Conclusion: His-Pro HCl is not a valid inactive control if it shows a significant effect. analysis->invalidation Both active or His-Pro HCl active

Caption: Experimental workflow for validating His-Pro HCl as an inactive control.

Experimental Protocol: NF-κB Reporter Assay

One of the known mechanisms of cyclo(His-Pro) is the inhibition of NF-κB nuclear accumulation. A reporter gene assay is a robust method to quantify this effect and validate the inactivity of His-Pro HCl.

Objective: To determine if cyclo(His-Pro), but not His-Pro HCl, inhibits TNF-α-induced NF-κB activation in a human cell line.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid with a constitutively active promoter (e.g., CMV-β-galactosidase) for transfection normalization

  • Transfection reagent

  • DMEM with 10% FBS

  • Opti-MEM

  • cyclo(His-Pro)

  • This compound

  • Recombinant human TNF-α

  • Luciferase assay reagent

  • Beta-galactosidase assay reagent

  • 96-well cell culture plates

  • Luminometer and spectrophotometer

Methodology:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

  • Transfection:

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the CMV-β-galactosidase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours to allow for plasmid expression.

  • Treatment:

    • Prepare stock solutions of cyclo(His-Pro) and His-Pro HCl in sterile water or PBS.

    • Pre-treat the transfected cells with varying concentrations of cyclo(His-Pro) or His-Pro HCl (e.g., 1 µM, 10 µM, 50 µM) for 1 hour. Include a vehicle-only control group.

  • Stimulation:

    • Following pre-treatment, stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to induce NF-κB activation. Include an unstimulated control group.

  • Cell Lysis and Reporter Assay:

    • After the stimulation period, wash the cells with PBS and lyse them using a passive lysis buffer.

    • Measure luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.

    • Measure β-galactosidase activity in the same lysates using a spectrophotometer to normalize for transfection efficiency.

  • Data Analysis:

    • Normalize the luciferase activity to the β-galactosidase activity for each well.

    • Express the data as a percentage of the TNF-α-stimulated control.

    • Compare the effects of cyclo(His-Pro) and His-Pro HCl on TNF-α-induced NF-κB activation.

Expected Outcome: A successful validation will show a dose-dependent inhibition of TNF-α-induced luciferase activity by cyclo(His-Pro), while His-Pro HCl will have no significant effect at the same concentrations, demonstrating its suitability as an inactive control.

Conclusion

The available evidence strongly supports the use of this compound as an inactive control for studies on cyclo(His-Pro). The cyclic structure of cyclo(His-Pro) is critical for its biological activity, and its linear counterpart, His-Pro, has been shown to be inactive in at least one key biological assay. By following a rigorous experimental validation workflow, researchers can confidently use this compound as a negative control, thereby ensuring the specificity of the observed effects of cyclo(His-Pro) and enhancing the reliability of their findings.

A Comparative Analysis of the Dose-Response Relationship of His-Pro Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological activity of His-Pro hydrochloride (Cyclo(His-Pro)) and its analogs, supported by available experimental data.

This compound, a cyclic dipeptide also known as Cyclo(His-Pro) or histidyl-proline diketopiperazine, is an endogenous metabolite of Thyrotropin-Releasing Hormone (TRH). It has garnered research interest for its diverse biological activities, including neuroprotective and appetite-regulating effects. This guide provides a comparative overview of the dose-response relationship between this compound and its synthetic analogs, based on published scientific literature.

Quantitative Data Summary

CompoundRelative Potency (Anorectic Effect)Observations
This compound (Cyclo(His-Pro)) BaselineInhibits food intake at higher doses compared to TRH.[1]
Synthetic Analogs Generally not more potent than Cyclo(His-Pro)Several analogs demonstrated comparable potencies to the parent compound.[1]
Specific Analog (unnamed) Reversed EffectOne synthesized analog was found to stimulate feeding, indicating the high structural specificity of the anorectic effect.[1]

It is important to note that some studies have reported conflicting findings regarding the anorectic activity of Cyclo(His-Pro), with at least one study suggesting it does not exhibit significant anorectic effects in rats.[2] This highlights the need for further research to fully elucidate its dose-dependent effects on appetite.

Experimental Protocols

The following is a generalized experimental protocol for assessing the anorectic effects of peptides like this compound and its analogs in a research setting, based on common methodologies described in the literature.

Objective: To determine the dose-dependent effect of this compound and its analogs on food intake in a rat model.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • This compound and its synthetic analogs

  • Sterile saline solution (vehicle)

  • Intracerebroventricular (ICV) cannulas

  • Stereotaxic apparatus

  • Standard rat chow

  • Metabolic cages for individual housing and food intake measurement

Procedure:

  • Animal Preparation:

    • Rats are surgically implanted with a permanent guide cannula into the lateral cerebral ventricle using a stereotaxic apparatus.

    • Animals are allowed a recovery period of at least one week post-surgery.

    • Rats are individually housed in metabolic cages and acclimatized to the experimental conditions.

  • Drug Preparation:

    • This compound and its analogs are dissolved in sterile saline to the desired concentrations.

  • Experimental Design:

    • A dose-response study is conducted using multiple dose levels for each compound.

    • A control group receives an equivalent volume of the vehicle (sterile saline).

    • The compounds are administered via intracerebroventricular (ICV) injection.

  • Food Intake Measurement:

    • Following injection, pre-weighed standard rat chow is provided to the animals.

    • Food intake is measured at specific time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.

  • Data Analysis:

    • The cumulative food intake at each time point is calculated for each animal.

    • The data is expressed as mean ± standard error of the mean (SEM).

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is performed to compare the effects of different doses of the compounds with the control group.

    • If sufficient data points are available, a dose-response curve can be generated to estimate parameters like the ED50 (the dose that produces 50% of the maximal effect).

Signaling Pathways and Logical Relationships

The biological effects of this compound are, in part, mediated through the modulation of specific intracellular signaling pathways. One of the key pathways identified is the Nrf2-NF-κB signaling axis, which plays a crucial role in cellular defense against oxidative stress and inflammation.

G Experimental Workflow for Dose-Response Curve Comparison cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Prep Animal Model Preparation (e.g., ICV Cannulation) Dosing Dose Administration (e.g., Intracerebroventricular Injection) Animal_Prep->Dosing Compound_Prep Compound Preparation (His-Pro & Analogs in Vehicle) Compound_Prep->Dosing Measurement Measurement of Response (e.g., Food Intake) Dosing->Measurement Data_Collection Data Collection & Tabulation Measurement->Data_Collection Curve_Fitting Dose-Response Curve Generation Data_Collection->Curve_Fitting Comparison Comparison of Potency (e.g., ED50) Curve_Fitting->Comparison

Experimental Workflow Diagram

The diagram above illustrates the typical workflow for comparing the dose-response curves of this compound and its analogs.

G Signaling Pathway of Cyclo(His-Pro) cluster_cellular Cellular Response cluster_downstream Downstream Effects cluster_outcome Biological Outcome CHP Cyclo(His-Pro) Nrf2_Activation Nrf2 Activation CHP->Nrf2_Activation NFkB_Inhibition NF-κB Inhibition CHP->NFkB_Inhibition Antioxidant Antioxidant Gene Expression (e.g., HO-1) Nrf2_Activation->Antioxidant Anti_inflammatory Reduced Pro-inflammatory Cytokine Production NFkB_Inhibition->Anti_inflammatory Neuroprotection Neuroprotection Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection G Logical Relationship for Compound Comparison cluster_compounds Test Compounds cluster_assay Experimental Assay cluster_outcome Comparative Outcome Goal Compare Biological Activity HisPro This compound (Cyclo(His-Pro)) Goal->HisPro Analogs Synthetic Analogs Goal->Analogs DoseResponse Dose-Response Assay (e.g., Anorectic Effect) HisPro->DoseResponse Analogs->DoseResponse Potency Relative Potency DoseResponse->Potency Efficacy Maximal Effect DoseResponse->Efficacy

References

A Comparative Analysis of Metal-Chelating Properties: His-Pro Hydrochloride Versus Traditional Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic and industrial metal chelation, the search for novel, effective, and safe chelating agents is a perpetual endeavor. This guide provides a detailed comparison of the metal-chelating properties of L-Histidyl-L-Proline hydrochloride (His-Pro HCl) against established chelators: Ethylenediaminetetraacetic acid (EDTA), Deferoxamine (DFO), and D-Penicillamine. This analysis is intended for researchers, scientists, and professionals in drug development, offering a compilation of available experimental data to inform future research and application.

While extensive quantitative data for His-Pro HCl is emerging, this guide draws upon existing literature for histidine-containing peptides and related structures to provide a preliminary assessment of its potential. It is known that the imidazole (B134444) ring of histidine is a primary site for metal ion coordination, suggesting that His-Pro HCl possesses inherent chelating capabilities.

Comparative Analysis of Chelating Agents

The efficacy of a chelating agent is determined by its affinity and selectivity for specific metal ions, often quantified by stability constants (log K). A higher log K value indicates a stronger bond between the chelator and the metal ion. The following tables summarize the available stability constants for EDTA, Deferoxamine, and D-Penicillamine with various metal ions. Due to the limited direct experimental data for His-Pro HCl, values for closely related histidine-containing dipeptides are provided for a preliminary comparison.

Table 1: Stability Constants (log K) of Selected Chelators with Divalent and Trivalent Metal Ions

Metal IonHis-Pro HCl (Estimated from related peptides)EDTADeferoxamine (DFO)D-Penicillamine
Cu(II) ~6-818.814.110.6
Fe(III) Moderate (Inferred)25.130.6-
Fe(II) Low-Moderate (Inferred)14.310.0~7
Zn(II) ~5-716.511.19.7
Ni(II) ~5-718.610.28.9
Pb(II) Moderate (Inferred)18.0-~12
Cd(II) Low-Moderate (Inferred)16.4-10.1

Note: Data is compiled from various sources and experimental conditions may vary. Values for His-Pro HCl are estimations based on the chelation behavior of other histidine-containing peptides and should be interpreted with caution pending direct experimental validation.

Experimental Protocols for Assessing Metal-Chelating Activity

To ensure standardized and reproducible evaluation of chelating properties, detailed experimental protocols are essential. Below are methodologies for three widely used assays to quantify metal-chelating and antioxidant capacities.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is indicative of the electron-donating capacity of a potential antioxidant and can be adapted to assess metal-chelating activity by observing the interference of a chelator with the iron-TPTZ complex formation.

Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of distilled water. Adjust the pH to 3.6 using glacial acetic acid and bring the final volume to 1 L.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl to make 10 mL.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh and warmed to 37°C before use.

  • Assay Procedure:

    • Pipette 1.5 mL of the FRAP reagent into a cuvette and take a blank reading at 593 nm.

    • Add 50 µL of the test sample (His-Pro HCl or other chelators at various concentrations) to the cuvette.

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The change in absorbance is proportional to the reducing power of the sample. A standard curve is typically prepared using a known antioxidant, such as Trolox or ascorbic acid. The metal chelating activity can be inferred by the sample's ability to inhibit the color change, indicating it is binding the iron and preventing its reduction.

FRAP_Assay_Workflow cluster_prep Reagent Preparation Acetate Acetate Buffer FRAP_Reagent Mix 10:1:1 to create FRAP Reagent Acetate->FRAP_Reagent TPTZ TPTZ Solution TPTZ->FRAP_Reagent FeCl3 FeCl3 Solution FeCl3->FRAP_Reagent Blank Measure Blank Absorbance (593 nm) FRAP_Reagent->Blank Add_Sample Add Sample (e.g., His-Pro HCl) Blank->Add_Sample Incubate Incubate (37°C, 4 min) Add_Sample->Incubate Measure_Abs Measure Final Absorbance (593 nm) Incubate->Measure_Abs Calculate Calculate Reducing Power Measure_Abs->Calculate

FRAP Assay Workflow

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay

The ABTS assay evaluates the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺), a measure of its antioxidant activity. Metal chelators can exhibit antioxidant activity by preventing metal-catalyzed radical formation.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of distilled water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of distilled water.

    • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 (v/v) ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the resulting solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 1.0 mL of the ABTS•⁺ working solution to a cuvette.

    • Add 10 µL of the test sample (His-Pro HCl or other chelators at various concentrations).

    • Mix thoroughly and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition of the ABTS•⁺ radical is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the ABTS•⁺ solution without the sample, and Abs_sample is the absorbance in the presence of the sample.

ABTS_Assay_Workflow cluster_prep Reagent Preparation ABTS_Stock ABTS Stock Solution Mix_Incubate Mix 1:1 and incubate (12-16h, dark) to form ABTS•⁺ ABTS_Stock->Mix_Incubate K2S2O8 Potassium Persulfate K2S2O8->Mix_Incubate Dilute Dilute to Absorbance 0.70 at 734 nm Mix_Incubate->Dilute Add_Sample Add Sample (e.g., His-Pro HCl) Dilute->Add_Sample Incubate_Final Incubate (RT, 6 min) Add_Sample->Incubate_Final Measure_Abs Measure Absorbance (734 nm) Incubate_Final->Measure_Abs Calculate Calculate % Inhibition Measure_Abs->Calculate

ABTS Assay Workflow

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). This technique is invaluable for characterizing the thermodynamics of metal-ligand interactions.[1]

Protocol:

  • Sample Preparation:

    • Prepare a solution of the chelator (e.g., His-Pro HCl) in a suitable buffer (e.g., HEPES, PBS) at a known concentration.

    • Prepare a solution of the metal salt (e.g., CuSO₄, FeCl₃) in the same buffer at a concentration typically 10-20 times higher than the chelator solution.

    • Ensure precise pH matching between the two solutions to minimize heats of dilution.

  • ITC Experiment:

    • Load the chelator solution into the sample cell of the calorimeter.

    • Load the metal salt solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the metal salt solution into the chelator solution.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data (heat change per injection) is plotted against the molar ratio of metal to chelator.

    • This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kₐ, ΔH, and n).

Signaling Pathways in Metal Ion Homeostasis and Toxicity

Excess metal ions can induce cellular toxicity through various mechanisms, primarily by generating reactive oxygen species (ROS) and disrupting cellular signaling pathways.[2][3] A key pathway affected is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4][5]

Metal-induced oxidative stress can lead to the activation of MAPK pathways, including ERK, JNK, and p38, which in turn can trigger downstream cellular responses such as inflammation, apoptosis, or cell survival, depending on the specific metal, cell type, and exposure duration.[5] Chelating agents can mitigate this toxicity by binding to excess metal ions, thereby preventing them from participating in redox cycling and activating these signaling cascades.

Metal_Toxicity_Pathway Excess Metal Ions Excess Metal Ions Chelation Chelation Excess Metal Ions->Chelation ROS Production ROS Production Excess Metal Ions->ROS Production Fenton/Haber-Weiss Reactions His-Pro HCl His-Pro HCl His-Pro HCl->Chelation Reduced ROS Production Reduced ROS Production Chelation->Reduced ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress MAPK Activation (ERK, JNK, p38) MAPK Activation (ERK, JNK, p38) Oxidative Stress->MAPK Activation (ERK, JNK, p38) Cellular Response Cellular Response MAPK Activation (ERK, JNK, p38)->Cellular Response Apoptosis Apoptosis Cellular Response->Apoptosis Inflammation Inflammation Cellular Response->Inflammation Altered Gene Expression Altered Gene Expression Cellular Response->Altered Gene Expression

Metal-Induced Toxicity Pathway

Conclusion

Based on the foundational role of the histidine imidazole group in metal binding, His-Pro hydrochloride is a promising candidate for metal chelation. While direct quantitative comparisons with established chelators like EDTA, Deferoxamine, and D-Penicillamine are pending comprehensive experimental validation, the preliminary assessment suggests potential efficacy, particularly for divalent transition metals. The provided experimental protocols offer a framework for the systematic evaluation of His-Pro HCl's metal-chelating properties. Further research, particularly employing techniques like Isothermal Titration Calorimetry, is crucial to fully elucidate its thermodynamic binding profile and establish its position within the arsenal (B13267) of metal-chelating agents. Understanding its interaction with cellular signaling pathways will also be vital in determining its potential therapeutic applications in metal-overload disorders and conditions associated with metal-induced oxidative stress.

References

A Comparative Analysis of His-Pro Hydrochloride and TRH on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

An objective comparison of the neuronal effects of Histidine-Proline hydrochloride (His-Pro HCl) and Thyrotropin-Releasing Hormone (TRH), supported by experimental data, to inform research and drug development in neuroscience.

This guide provides a detailed comparative analysis of His-Pro hydrochloride, a metabolite of TRH, and TRH itself on neuronal excitability. Both endogenous neuropeptides play significant roles in the central nervous system, but their precise mechanisms and comparative efficacy in modulating neuronal activity are areas of ongoing research. This document synthesizes key experimental findings, presents quantitative data in a clear, comparative format, and provides detailed experimental protocols and signaling pathway diagrams to support further investigation.

Quantitative Data Summary

The following tables summarize the quantitative effects of TRH and His-Pro on various parameters of neuronal excitability as reported in the scientific literature.

Table 1: Effects on Neuronal Firing Rate

CompoundNeuron TypeConcentrationChange in Firing RateReference
TRH Hypocretin/Orexin Neurons100 nMIncreased spontaneous firing[1]
Histaminergic Tuberomammillary Neurons1.5 µMEnhancement to 190 ± 61% of control (mouse)[2]
Histaminergic Tuberomammillary Neurons2 or 10 µMEnhancement to 262 ± 66% of control (rat)[2]
Septohippocampal NeuronsIontophoretic applicationExcitation in 43% of neurons[3]
His-Pro Cortical NeuronsIontophoretic applicationLittle effect on spontaneous firing[4]
Septohippocampal NeuronsIontophoretic applicationSimilar, but less dramatic, excitation than TRH[3]

Table 2: Effects on Membrane Potential and Input Resistance

CompoundNeuron TypeConcentrationChange in Membrane PotentialChange in Input ResistanceReference
TRH Hypocretin/Orexin Neurons100 nMDepolarization from -60 mV to -51.1 ± 1.1 mVDecreased to 61% of control[1]
Histaminergic Tuberomammillary Neurons1.5 µMDepolarization by 15.3 ± 2.4 mVNo obvious change[2]
Perigeniculate NeuronsNot specifiedDepolarizationIncreased[5]
Thalamocortical CellsNot specifiedDepolarizationIncreased[5]
His-Pro Not specifiedNot specifiedNot specifiedNot specified

Table 3: Effects on Postsynaptic Currents

CompoundNeuron TypeConcentrationEffect on Spontaneous EPSCsEffect on Spontaneous IPSCsReference
TRH Hypocretin/Orexin Neurons100 nMNo significant change in frequency or amplitudeIncreased frequency by twofold, no change in amplitude[1]
Hypocretin/Orexin NeuronsIn presence of TTXReduced frequency of mEPSCs, no effect on mIPSCsReduced frequency of mEPSCs, no effect on mIPSCs[1]
His-Pro Cortical NeuronsIontophoretic applicationEnhanced excitatory responses to quisqualic acidNot specified[4]

Signaling Pathways

The neuronal effects of TRH are primarily mediated through the Gq/11 protein-coupled TRH receptor 1 (TRH-R1).[6] In contrast, the direct signaling pathway for His-Pro is less well-defined, though it is known to modulate inflammatory and stress responses through the Nrf2-NF-κB signaling axis.[7][8]

TRH_Signaling_Pathway TRH TRH TRH_R1 TRH-R1 (Gq/11-coupled) TRH->TRH_R1 Binds to Gq11 Gq/11 TRH_R1->Gq11 Activates PLC PLCβ Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Neuronal_Excitability Increased Neuronal Excitability Ca_release->Neuronal_Excitability PKC->Neuronal_Excitability

Caption: TRH Signaling Pathway.

HisPro_Signaling_Pathway cluster_0 HisPro His-Pro NFkB_Activation NF-κB Activation HisPro->NFkB_Activation Inhibits Nrf2_Activation Nrf2 Activation HisPro->Nrf2_Activation Promotes Cell_Membrane Cell Membrane Inflammatory_Stress Inflammatory/ Oxidative Stress Inflammatory_Stress->NFkB_Activation Inflammatory_Stress->Nrf2_Activation Neuroinflammation Neuroinflammation NFkB_Activation->Neuroinflammation Antioxidant_Response Antioxidant Response Nrf2_Activation->Antioxidant_Response Neuronal_Protection Neuroprotection Neuroinflammation->Neuronal_Protection Antioxidant_Response->Neuronal_Protection

Caption: His-Pro Signaling Pathway.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparative analysis. Researchers should refer to the specific publications for detailed protocols.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This technique is used to measure changes in neuronal membrane potential, input resistance, and postsynaptic currents.

Experimental_Workflow start Start slice_prep Brain Slice Preparation start->slice_prep recording Establish Whole-Cell Patch-Clamp Recording slice_prep->recording baseline Record Baseline Neuronal Activity recording->baseline drug_app Bath Apply TRH or This compound baseline->drug_app data_acq Record Changes in Neuronal Activity drug_app->data_acq washout Washout Compound data_acq->washout recovery Record Recovery washout->recovery analysis Data Analysis recovery->analysis end End analysis->end

Caption: In Vitro Electrophysiology Workflow.

Methodology:

  • Brain Slice Preparation:

    • Animals (e.g., rats or mice) are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Coronal or sagittal slices of the brain region of interest (e.g., hypothalamus, cortex, hippocampus) are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

  • Whole-Cell Patch-Clamp Recording:

    • A single brain slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

    • Neurons are visualized using an upright microscope with infrared differential interference contrast optics.

    • Patch pipettes are pulled from borosilicate glass and filled with an internal solution.

    • A high-resistance seal is formed between the pipette tip and the neuronal membrane, and the membrane is then ruptured to achieve the whole-cell configuration.

  • Data Acquisition:

    • Recordings are made in current-clamp mode to measure membrane potential and firing rate, or in voltage-clamp mode to measure postsynaptic currents.

    • Baseline neuronal activity is recorded for a stable period.

    • This compound or TRH is applied to the bath at known concentrations.

    • Changes in neuronal activity are recorded during and after drug application.

    • A washout period with drug-free aCSF is performed to observe recovery.

  • Data Analysis:

    • Changes in resting membrane potential, input resistance, action potential frequency, and the amplitude and frequency of spontaneous excitatory and inhibitory postsynaptic currents are quantified and statistically analyzed.

Microiontophoresis

This technique is used to apply substances directly to the immediate vicinity of a recorded neuron in vivo.

Methodology:

  • Animal Preparation:

    • The animal is anesthetized and placed in a stereotaxic frame.

    • A craniotomy is performed over the brain region of interest.

  • Electrode and Pipette Assembly:

    • A multi-barreled micropipette is used, with one barrel for recording neuronal activity and the other barrels filled with solutions of TRH, His-Pro, and other relevant neurotransmitters (e.g., acetylcholine, quisqualic acid).

  • Neuronal Recording and Drug Application:

    • The micropipette is lowered into the brain to locate and record the spontaneous and evoked activity of a single neuron.

    • Small, controlled currents are passed through the drug-containing barrels to eject the substances into the extracellular space near the neuron.

  • Data Analysis:

    • Changes in the neuron's firing rate in response to the iontophoretic application of the compounds are recorded and analyzed.

Concluding Remarks

The available evidence indicates that both TRH and its metabolite, His-Pro, can modulate neuronal excitability, though they appear to do so through different mechanisms and with varying potencies. TRH generally exerts a direct excitatory effect on a variety of neuron types, leading to depolarization and increased firing rates, mediated by the TRH-R1 receptor and subsequent intracellular signaling cascades.[1][2][3][5][9] In contrast, His-Pro shows more subtle and context-dependent effects on neuronal excitability, in some cases enhancing excitatory responses to other neurotransmitters rather than directly increasing spontaneous firing.[3][4] Furthermore, a significant body of research points to the neuroprotective roles of His-Pro through the modulation of neuroinflammation and oxidative stress.[7][8][10]

For researchers and drug development professionals, this comparative analysis highlights the distinct therapeutic potentials of these two related neuropeptides. While TRH and its analogs may be valuable for conditions requiring direct neuronal excitation, His-Pro and its derivatives could be explored for their neuroprotective and modulatory functions, particularly in the context of neurodegenerative diseases. Further research is warranted to fully elucidate the specific neuronal targets and signaling pathways of His-Pro and to directly compare the dose-response relationships of both compounds on a wider range of neuronal populations.

References

validating the purity of synthesized His-Pro hydrochloride using orthogonal methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized peptides is a critical quality attribute that directly impacts the reliability of research data and the safety and efficacy of therapeutic candidates. For drug development professionals and researchers utilizing synthesized His-Pro hydrochloride, a dipeptide with various physiological roles, rigorous purity validation is not merely a quality control step but a fundamental requirement for scientific integrity. This guide provides an objective comparison of orthogonal analytical methods for validating the purity of this compound, supported by experimental protocols and data presentation, to ensure the highest confidence in your research outcomes.

The Imperative of Orthogonal Purity Validation

Relying on a single analytical method for purity assessment can be misleading, as different techniques have inherent biases and limitations in their ability to detect various types of impurities. An orthogonal approach, which employs multiple analytical methods based on different physicochemical principles, provides a more comprehensive and accurate purity profile.[1] This multi-faceted strategy is essential for identifying and quantifying a wide range of potential impurities, including byproducts from the synthesis, residual starting materials, and degradation products.

Core Orthogonal Methods for this compound Purity Assessment

A robust purity validation workflow for this compound should incorporate a combination of high-resolution chromatographic and spectroscopic techniques. The primary methods recommended are High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Chiral HPLC for stereoisomeric purity, and Amino Acid Analysis (AAA) for absolute peptide quantification.

Comparison of Orthogonal Analytical Methods
Analytical MethodPrinciple of Separation/DetectionInformation ProvidedTypical Purity SpecificationKey AdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) with UV Detection Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.Purity (% area), detection of hydrophobic and hydrophilic impurities.>98%High resolution, quantitative, robust, and widely available.May not resolve co-eluting impurities or isomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio analysis.Molecular weight confirmation of the main peak and identification of impurities.Confirms identityHigh specificity and sensitivity for impurity identification.Quantitative accuracy can be variable without appropriate standards.
Chiral HPLC Enantioselective separation on a chiral stationary phase.Detection and quantification of diastereomeric impurities (e.g., D-His-L-Pro, L-His-D-Pro, D-His-D-Pro).>99% chiral purityEssential for ensuring the correct stereochemistry, which is critical for biological activity.Requires specialized columns and method development.
Amino Acid Analysis (AAA) Hydrolysis of the peptide followed by quantification of the constituent amino acids.Confirms the amino acid ratio and provides an absolute quantification of the peptide.His:Pro ratio of 1:1 (±10%)Provides an absolute measure of peptide content, independent of a reference standard of the dipeptide.Destructive method; does not provide information on sequence or modifications.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purpose: To determine the purity of this compound by separating it from potential synthesis-related impurities.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 30% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in Mobile Phase A to a concentration of 1 mg/mL.

Data Interpretation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Purpose: To confirm the molecular weight of the synthesized this compound and to identify the mass of any detected impurities.

Methodology:

  • LC System: Utilize the same HPLC conditions as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

  • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Extract the mass spectrum of the main peak and any impurity peaks. The expected [M+H]⁺ for His-Pro is m/z 253.13.

Chiral HPLC

Purpose: To assess the stereoisomeric purity of the L-His-L-Pro hydrochloride.

Methodology:

  • Column: A chiral stationary phase column suitable for amino acid and small peptide enantiomer separation (e.g., a cyclodextrin-based or ligand-exchange column).

  • Mobile Phase: Isocratic elution with a mixture of copper (II) sulfate (B86663) solution and an organic modifier like methanol (B129727) or isopropanol. The exact composition will depend on the column used.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Data Interpretation: The chromatogram should show a single major peak corresponding to the L-L diastereomer. Any additional peaks would indicate the presence of D-L, L-D, or D-D diastereomers.

Amino Acid Analysis (AAA)

Purpose: To confirm the amino acid composition and to determine the absolute peptide content.

Methodology:

  • Hydrolysis: Accurately weigh a sample of the peptide and subject it to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break the peptide bond.

  • Derivatization: Derivatize the resulting free amino acids with a reagent (e.g., phenyl isothiocyanate, PITC) to make them detectable.

  • Separation and Quantification: Analyze the derivatized amino acids by RP-HPLC with UV detection.

  • Calculation: Quantify the amount of histidine and proline by comparing their peak areas to those of known amino acid standards. The molar ratio should be approximately 1:1.

Visualization of the Purity Validation Workflow

The following diagram illustrates the logical flow of the orthogonal validation process for synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_orthogonal_validation Orthogonal Purity Validation cluster_results Data Analysis & Final Report Synthesized_Product Synthesized His-Pro HCl Initial_Assessment Initial Purity Screen (e.g., TLC, Crude HPLC) Synthesized_Product->Initial_Assessment RP_HPLC RP-HPLC (Purity Assessment) Initial_Assessment->RP_HPLC Primary Method Chiral_HPLC Chiral HPLC (Stereoisomeric Purity) Initial_Assessment->Chiral_HPLC Orthogonal Method 1 AAA Amino Acid Analysis (Absolute Quantification) Initial_Assessment->AAA Orthogonal Method 2 LC_MS LC-MS (Identity & Impurity ID) RP_HPLC->LC_MS Confirm Peaks Purity_Report Comprehensive Purity Report RP_HPLC->Purity_Report LC_MS->Purity_Report Chiral_HPLC->Purity_Report AAA->Purity_Report Final_Product Qualified His-Pro HCl Purity_Report->Final_Product Meets Specifications Fail Further Purification / Re-synthesis Purity_Report->Fail Does Not Meet Specifications

Caption: Workflow for the orthogonal validation of this compound purity.

Conclusion

A comprehensive, multi-method approach is indispensable for the accurate purity validation of synthesized this compound. By integrating RP-HPLC, LC-MS, Chiral HPLC, and Amino Acid Analysis, researchers and drug developers can have high confidence in the identity, purity, and quality of their peptide material. This rigorous validation process is fundamental to ensuring the reproducibility of scientific experiments and the safety of potential therapeutic agents. It is strongly recommended to obtain a detailed Certificate of Analysis that includes data from these orthogonal methods for each synthesized batch of this compound.

References

cross-study comparison of His-Pro hydrochloride efficacy in different disease models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cyclo(His-Pro)'s Performance in Neurodegenerative and Muscular Dystrophy Models, Supported by Experimental Data.

The endogenous cyclic dipeptide Cyclo(His-Pro) (CHP), a metabolite of thyrotropin-releasing hormone, has garnered significant interest for its therapeutic potential in a range of diseases. This guide provides a cross-study comparison of CHP's efficacy in various preclinical disease models, with a focus on neuroinflammation, Alzheimer's disease, and Duchenne muscular dystrophy. The data presented herein is compiled from multiple studies to offer a comprehensive overview for researchers and drug development professionals.

Quantitative Efficacy Data

The following table summarizes the quantitative data on the efficacy of Cyclo(His-Pro) in different disease models.

Disease ModelSpecies/Cell LineTreatment DetailsKey Efficacy MetricsResults
Neuroinflammation Murine microglial BV-2 cells50 µM Cyclo(His-Pro) pre-treatment for 24h, followed by 10 µg/mL LPS for 24h- Nitric Oxide (NO) Production- Pro-inflammatory Cytokine Levels (TNF-α, IL-6)- Significant reduction in LPS-induced NO production.- Decreased mRNA levels of TNF-α and IL-6.
C57BL/6 MiceSystemic administration of Cyclo(His-Pro) followed by LPS injection- Pro-inflammatory Cytokine mRNA levels in the brain- Reduced mRNA levels of TNF-α in the liver and brain.- Reduced mRNA levels of IL-1β in the hippocampus.
Alzheimer's Disease APP Transgenic MiceCyclo(His-Pro) in combination with Zinc (Specific dosages not detailed in the reviewed literature)- Brain Amyloid-β (Aβ) Levels (Aβ-40 and Aβ-42)- Spatial Learning and Memory- Significantly reduced Aβ-40 and Aβ-42 protein levels in brain tissues.- Improvement in memory performance.[1]
Duchenne Muscular Dystrophy mdx Mouse ModelPreventive: 20 mg/kg Cyclo(His-Pro) from 3 to 20 weeks of age- Grip Strength- Hanging Time- Restoration of muscle contractility and force production.
mdx Mouse ModelTherapeutic: 35 mg/kg Cyclo(His-Pro) from 7 to 22 weeks of age- Grip Strength- Hanging Time- Attenuation of muscle atrophy and functional deterioration.

Mechanism of Action: Modulation of the Nrf2-NF-κB Signaling Pathway

A primary mechanism underlying the therapeutic effects of Cyclo(His-Pro) across these diverse disease models is its ability to modulate the intricate balance between the Nrf2 and NF-κB signaling pathways. In pathological conditions, the pro-inflammatory NF-κB pathway is often hyperactivated, leading to the production of inflammatory mediators that contribute to tissue damage. Conversely, the Nrf2 pathway is a key regulator of the antioxidant response.

Cyclo(His-Pro) has been shown to activate the Nrf2 pathway, leading to the transcription of antioxidant and cytoprotective genes. This activation of Nrf2 signaling can, in turn, inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This dual action of promoting antioxidant defenses while suppressing inflammatory responses positions Cyclo(His-Pro) as a promising therapeutic candidate for diseases with an underlying inflammatory and oxidative stress component.

Cyclo(His-Pro) Signaling Pathway stress Inflammatory Stimuli / Oxidative Stress nfkb NF-κB Activation stress->nfkb Activates chp Cyclo(His-Pro) nrf2 Nrf2 Activation chp->nrf2 Activates nrf2->nfkb Inhibits antioxidant Antioxidant Response (e.g., HO-1) nrf2->antioxidant Promotes proinflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->proinflammatory Promotes

Cyclo(His-Pro) modulates the Nrf2 and NF-κB signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

In Vitro Neuroinflammation Model: BV-2 Microglial Cells

Objective: To assess the anti-inflammatory effects of Cyclo(His-Pro) on lipopolysaccharide (LPS)-stimulated microglial cells.

Cell Culture:

  • Murine BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Treatment Protocol:

  • Seed BV-2 cells in 96-well plates for nitric oxide assays or larger plates for cytokine analysis.

  • Pre-treat cells with 50 µM Cyclo(His-Pro) for 24 hours.

  • Stimulate the cells with 10 µg/mL LPS for an additional 24 hours.

Nitric Oxide (NO) Measurement (Griess Assay):

  • Collect 50 µL of cell culture supernatant.

  • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate nitrite (B80452) concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA):

  • Coat a 96-well plate with a capture antibody for the cytokine of interest (e.g., TNF-α or IL-6) overnight at 4°C.

  • Wash the plate and block with a suitable blocking buffer.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • After another incubation and wash, add streptavidin-HRP.

  • Finally, add a substrate solution (e.g., TMB) and stop the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate cytokine concentrations based on the standard curve.

In Vitro Neuroinflammation Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis culture Culture BV-2 Microglial Cells seed Seed Cells in Plates culture->seed pretreat Pre-treat with Cyclo(His-Pro) (50 µM) for 24h seed->pretreat stimulate Stimulate with LPS (10 µg/mL) for 24h pretreat->stimulate collect Collect Supernatant stimulate->collect griess Griess Assay for Nitric Oxide collect->griess elisa ELISA for TNF-α and IL-6 collect->elisa

Experimental workflow for in vitro neuroinflammation studies.

In Vivo Alzheimer's Disease Model: APP Transgenic Mice

Objective: To evaluate the effect of Cyclo(His-Pro) and zinc co-administration on amyloid-β pathology and cognitive function in a mouse model of Alzheimer's disease.

Animal Model:

  • APP (Amyloid Precursor Protein) transgenic mice, which overexpress a mutated form of human APP and develop age-dependent amyloid plaques.

Treatment Protocol:

  • Administer Cyclo(His-Pro) and zinc to APP transgenic mice. (Note: Specific administration routes and dosages were not detailed in the reviewed literature).

Behavioral Testing (Morris Water Maze):

  • A circular pool is filled with opaque water. A hidden platform is submerged in one quadrant.

  • Mice are trained over several days to find the hidden platform using spatial cues around the room.

  • Parameters such as escape latency (time to find the platform) and path length are recorded.

  • A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.

Biochemical Analysis (Immunohistochemistry for Aβ plaques):

  • Perfuse mice and collect brain tissue.

  • Fix, process, and section the brain tissue.

  • Perform antigen retrieval to expose the Aβ epitopes.

  • Incubate sections with a primary antibody against Aβ (e.g., 6E10 or 4G8).

  • Incubate with a biotinylated secondary antibody.

  • Use an avidin-biotin complex (ABC) method and a chromogen (e.g., DAB) for visualization.

  • Mount sections on slides and analyze under a microscope to quantify plaque load.

Alzheimer's Disease Model Workflow cluster_treatment Treatment cluster_behavior Behavioral Analysis cluster_biochem Biochemical Analysis treat Administer Cyclo(His-Pro) + Zinc to APP Transgenic Mice mwm Morris Water Maze treat->mwm tissue Collect Brain Tissue treat->tissue memory Assess Spatial Learning and Memory mwm->memory ihc Immunohistochemistry for Aβ Plaques tissue->ihc quantify Quantify Aβ Plaque Load ihc->quantify

Workflow for Alzheimer's disease in vivo studies.

In Vivo Duchenne Muscular Dystrophy Model: mdx Mice

Objective: To assess the therapeutic efficacy of Cyclo(His-Pro) in a mouse model of Duchenne muscular dystrophy.

Animal Model:

  • The mdx mouse, which has a mutation in the dystrophin gene and exhibits a muscular dystrophy phenotype.

Treatment Protocols:

  • Preventive: Administer 20 mg/kg Cyclo(His-Pro) to mdx mice from 3 to 20 weeks of age.

  • Therapeutic: Administer 35 mg/kg Cyclo(His-Pro) to mdx mice from 7 to 22 weeks of age.

Functional Assessment:

  • Grip Strength Test: A grip strength meter is used to measure the peak force generated by the mouse's forelimbs and hindlimbs.

  • Hanging Test: Mice are allowed to hang from a wire grid, and the latency to fall is recorded to assess muscle strength and endurance.

This comparative guide highlights the potential of Cyclo(His-Pro) as a therapeutic agent in diseases with inflammatory and degenerative components. The provided data and protocols serve as a valuable resource for researchers aiming to build upon these findings and further explore the clinical utility of this promising compound.

References

Specificity of His-Pro Hydrochloride's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of His-Pro hydrochloride (the salt form of the dipeptide L-histidyl-L-proline), focusing on establishing its specificity against relevant alternatives. The information presented is supported by experimental data to aid in research and drug development decisions.

Introduction to His-Pro and the Importance of Specificity

L-histidyl-L-proline (His-Pro) is a dipeptide that can exist in both a linear form and a cyclic form known as cyclo(His-Pro). The linear form can spontaneously cyclize under physiological conditions, and cyclo(His-Pro) can, in turn, be hydrolyzed back to its linear constituents, primarily His-Pro and its isomer Pro-His, particularly in acidic environments. Both forms are biologically active, with cyclo(His-Pro) being a known metabolite of Thyrotropin-Releasing Hormone (TRH) with neuroprotective properties.

Understanding the specificity of this compound's biological effects is crucial for elucidating its precise mechanisms of action and for the development of targeted therapeutics. To establish this specificity, this guide compares its performance against its constituent amino acids (L-Histidine and L-Proline), its isomer (L-prolyl-L-histidine, Pro-His), its cyclic form (cyclo(His-Pro)), and the well-characterized antioxidant dipeptide, L-carnosine.

Comparative Analysis of Biological Effects

Antioxidant Activity: Carbonyl Scavenging

A key aspect of the biological activity of histidine-containing dipeptides is their ability to scavenge reactive carbonyl species (RCS), such as 4-hydroxy-2-nonenal (HNE), which are markers of oxidative stress. A comparative study investigated the HNE scavenging properties of His-Pro, its isomer Pro-His, and L-carnosine.

Key Findings:

  • Pro-His demonstrated marked HNE scavenging activity, proving to be more reactive than the well-known antioxidant L-carnosine.

  • His-Pro exhibited very poor HNE scavenging activity in the same assay.

  • Cyclo(His-Pro) , the cyclic form, was found to be stable at physiological pH but can open to yield both His-Pro and the more active Pro-His in acidic conditions, suggesting that the antioxidant properties of cyclo(His-Pro) may be partly attributable to its linear derivatives.

This stark difference in activity between the two isomers, His-Pro and Pro-His, highlights a high degree of structural specificity for this particular biological effect.

Metal Ion Chelation

The ability to chelate transition metal ions, such as copper (Cu(II)), is another important antioxidant mechanism, as these ions can catalyze the formation of free radicals.

Key Findings:

  • L-Histidine on its own is an effective Cu(II) chelator.

  • L-Carnosine (β-alanyl-L-histidine) has a significantly lower binding constant for Cu(II) compared to L-histidine, suggesting that the peptide bond and the presence of β-alanine reduce its chelating ability.[1][2]

  • While direct comparative data for His-Pro is limited, the data on carnosine suggests that the specific peptide structure is a critical determinant of metal-chelating efficacy, with the free amino acid L-histidine being more potent in this specific role.

Neuroprotection and Anti-Inflammatory Effects

Much of the research on the neuroprotective and anti-inflammatory effects has focused on the cyclic form, cyclo(His-Pro). It has been shown to exert these effects by modulating the Nrf2 and NF-κB signaling pathways.[3][4]

Signaling Pathway Involvement:

Cyclo(His-Pro) has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of protective genes. Furthermore, cyclo(His-Pro) has been shown to suppress the pro-inflammatory NF-κB signaling pathway, an effect mediated by the Nrf2-induced expression of heme oxygenase-1 (HO-1).[3]

While these findings are specific to cyclo(His-Pro), the potential for linear His-Pro to influence these pathways, either directly or through conversion to its cyclic form, is an area for further investigation. The specificity of the linear form's interaction with these pathways compared to its alternatives has not yet been fully elucidated.

Data Presentation

Compound/AlternativeBiological EffectQuantitative DataSource
His-Pro HNE ScavengingVery poor activity[5]
Pro-His HNE ScavengingMarked activity (more reactive than L-carnosine)[5]
L-Carnosine HNE ScavengingLess reactive than Pro-His[5]
L-Histidine Cu(II) ChelationBinding Constant (K): 71 M⁻¹[1][2]
L-Carnosine Cu(II) ChelationBinding Constant (K): 1.1 M⁻¹[1][2]
L-Histidine Free Radical Scavenging (TBARS)Higher than L-carnosine at 50 and 100 mM[6]
L-Carnosine Free Radical Scavenging (TBARS)Lower than L-histidine at 50 and 100 mM[6]
Cyclo(His-Pro) Neuroprotection/Anti-inflammationActivates Nrf2, Inhibits NF-κB[3][4]

Experimental Protocols

4-Hydroxy-2-Nonenal (HNE) Scavenging Assay

This protocol is a summary of the methodology used to compare the carbonyl scavenging activity of His-Pro and its alternatives.

  • Materials: 4-hydroxy-2-nonenal (HNE), His-Pro, Pro-His, L-carnosine, phosphate (B84403) buffer, HPLC system.

  • Procedure:

    • Prepare stock solutions of the dipeptides in a suitable buffer (e.g., phosphate buffer at a physiological pH).

    • Incubate a known concentration of HNE with each of the dipeptides at various concentrations.

    • Maintain the reaction mixtures at a constant temperature (e.g., 37°C) for a defined period.

    • At specific time points, quench the reaction.

    • Analyze the remaining HNE concentration using a validated HPLC method with UV detection.

    • The percentage of HNE scavenged is calculated by comparing the HNE concentration in the samples containing the dipeptides to a control sample without any scavenger.

Metal Chelation Assay (Cu(II) Binding)

This protocol outlines the general steps for determining the binding constant of histidine-containing compounds with Cu(II) ions.

  • Materials: His-Pro, L-Histidine, L-Carnosine, Copper(II) sulfate (B86663) solution, buffer solution (e.g., Tris-HCl at a specific pH), UV-Vis spectrophotometer.

  • Procedure:

    • Prepare solutions of the compounds to be tested and a stock solution of Cu(II) in the chosen buffer.

    • To determine the stoichiometry of binding, perform a Job's plot analysis by mixing the compound and Cu(II) solutions in varying molar ratios while keeping the total molar concentration constant. Measure the absorbance at the wavelength of maximum absorbance of the complex.

    • To determine the binding constant, use the Benesi-Hildebrand method. Keep the concentration of one component (e.g., the compound) constant and vary the concentration of the other (Cu(II)).

    • Measure the absorbance at the wavelength of maximum absorbance for each mixture.

    • Plot the data according to the Benesi-Hildebrand equation to calculate the binding constant (K).

Nrf2 Activation Assay

This protocol provides a general workflow to assess the activation of the Nrf2 signaling pathway.

  • Materials: Cell line (e.g., PC12 or BV2 microglial cells), His-Pro or cyclo(His-Pro), cell culture medium, reagents for Western blotting or qPCR, antibodies against Nrf2 and downstream targets (e.g., HO-1).

  • Procedure:

    • Culture the cells to a suitable confluency.

    • Treat the cells with different concentrations of the test compound (e.g., cyclo(His-Pro)) for various time points.

    • For nuclear translocation studies, fractionate the cells to separate the nuclear and cytosolic components.

    • Analyze the levels of Nrf2 in the nuclear fraction by Western blotting. An increase in nuclear Nrf2 indicates activation.

    • To assess the downstream effects, measure the expression of Nrf2 target genes (e.g., HMOX1 for HO-1) using qPCR or the protein levels of HO-1 by Western blotting in whole-cell lysates.

Visualizations

G Formation and Interconversion of His-Pro Derivatives TRH Thyrotropin-Releasing Hormone (TRH) (pGlu-His-Pro-NH2) HisPro_linear His-Pro (linear) TRH->HisPro_linear Enzymatic Cleavage (Pyroglutamyl aminopeptidase) cHP cyclo(His-Pro) HisPro_linear->cHP Spontaneous Cyclization (pH dependent) cHP->HisPro_linear Hydrolysis (e.g., acidic conditions) ProHis_linear Pro-His (linear) cHP->ProHis_linear Hydrolysis (e.g., acidic conditions)

Caption: Interconversion pathway of His-Pro and its related compounds.

G Neuroprotective Signaling of cyclo(His-Pro) cluster_0 Cytoplasm cluster_1 Nucleus cHP cyclo(His-Pro) Keap1_Nrf2 Keap1-Nrf2 Complex cHP->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation NFkB_p65 NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB_p65->NFkB_nuc translocation IkB IκB NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB_p65 releases ARE ARE Nrf2_nuc->ARE binds HO1 HO-1 Gene ARE->HO1 activates transcription HO1->NFkB_nuc inhibits translocation Inflam_genes Inflammatory Genes NFkB_nuc->Inflam_genes activates transcription

Caption: cyclo(His-Pro) modulates the Nrf2 and NF-κB signaling pathways.

G Experimental Workflow: HNE Scavenging Assay start Start prep_solutions Prepare Solutions (HNE, Dipeptides, Buffer) start->prep_solutions incubation Incubate HNE with Dipeptides at 37°C prep_solutions->incubation sampling Take Samples at Different Time Points incubation->sampling analysis HPLC Analysis (Quantify remaining HNE) sampling->analysis calculation Calculate % HNE Scavenged analysis->calculation end End calculation->end

Caption: Workflow for determining HNE scavenging activity.

Conclusion

The available experimental data demonstrates a high degree of specificity for the biological effects of His-Pro and its related compounds. In terms of antioxidant activity through carbonyl scavenging, there is a clear distinction between His-Pro (poor activity) and its isomer Pro-His (high activity). This suggests that the orientation of the histidine and proline residues is critical for this function. For metal chelation, the free amino acid L-histidine appears to be more effective than when it is part of a dipeptide like L-carnosine, indicating that the peptide bond and adjacent amino acid influence this activity.

The neuroprotective and anti-inflammatory effects are most clearly defined for the cyclic form, cyclo(His-Pro), which acts through the Nrf2 and NF-κB signaling pathways. The specificity of the linear this compound in these pathways requires further investigation to differentiate its effects from those of its cyclic counterpart.

For researchers and drug developers, these findings underscore the importance of considering the specific isomeric and structural form of His-Pro when designing experiments and interpreting results. The distinct biological activities of His-Pro, Pro-His, and cyclo(His-Pro) suggest that they may have different therapeutic applications, and their interconversion in vivo should be a key consideration in pharmacokinetic and pharmacodynamic studies.

References

Reproducibility of His-Pro Hydrochloride's Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the existing literature on His-Pro hydrochloride and its cyclic form, Cyclo(His-Pro), reveals a consistent body of evidence supporting its neuroprotective, antioxidant, and anti-inflammatory activities. While direct replication studies are not explicitly published, the reproducibility of the findings can be inferred from the corroboration of its biological effects and mechanisms of action across multiple independent research groups and experimental models. This guide provides a detailed comparison of the reported activities, experimental protocols, and a comparative look at alternative neuroprotective agents.

The majority of published research focuses on the cyclic dipeptide Cyclo(His-Pro), also known as histidyl-proline diketopiperazine (CHP), due to its greater stability and ability to cross the blood-brain barrier compared to its linear precursor, His-Pro.[1] Cyclo(His-Pro) is an endogenous molecule derived from the breakdown of thyrotropin-releasing hormone (TRH) and has garnered significant interest for its therapeutic potential in neurodegenerative diseases.[2][3]

Comparative Analysis of Biological Activity

The primary reported activities of Cyclo(His-Pro) center on its ability to counteract cellular stress and inflammation, key pathological features of many neurodegenerative disorders. The tables below summarize the quantitative data from key studies, providing a basis for comparing its efficacy across different experimental setups.

Neuroprotective Effects
Study FocusExperimental ModelTreatmentKey FindingsReference
Oxidative StressPC12 cellsCyclo(His-Pro)Attenuated reactive oxygen species (ROS) production and prevented glutathione (B108866) depletion induced by various toxins (glutamate, rotenone, paraquat, β-amyloid).[4][4]
Oxidative StressPrimary neuronal cultures & PC12 cellsCyclo(His-Pro)Protected against paraquat-induced cell death by reducing ROS and preventing glutathione depletion.[5][6][5][6]
InflammationPC12 and BV2 microglial cellsCyclo(His-Pro)Suppressed pro-inflammatory signaling.[7][8][7][8]
Ethanol-induced NarcosisIn vivo (animal model)Intravenous Cyclo(His-Pro)Reversed ethanol-induced narcosis, demonstrating CNS activity.[1][1]
Antioxidant and Anti-inflammatory Activity
Study FocusExperimental ModelTreatmentKey FindingsReference
Nrf2 Pathway ActivationPC12 cellsCyclo(His-Pro)Triggered nuclear accumulation of Nrf2 and induced the expression of antioxidant response element (ARE)-related genes.[4][4]
Nrf2/HO-1 PathwayPC12 cellsCyclo(His-Pro)Inhibited NF-κB nuclear accumulation via the Nrf2/heme oxygenase-1 (HO-1) pathway.[7][7]
Carbonyl QuenchingIn vitroPro-His (open form of Cyclo(His-Pro))Demonstrated marked scavenging activity against 4-hydroxy-2-nonenal (HNE), a marker of oxidative stress, and was more reactive than L-carnosine.[9][9]
In vivo InflammationMouse ear edema modelTopical Cyclo(His-Pro)Reduced 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced edema.[7][8][7][8]

Comparison with Alternative Neuroprotective Agents

Cyclo(His-Pro) shows promise in the context of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). A comparison with currently approved ALS treatments, riluzole (B1680632) and edaravone, provides perspective on its potential therapeutic standing.

AgentMechanism of ActionReported EfficacyReference
Cyclo(His-Pro) Modulates the Nrf2-NF-κB signaling pathway, upregulating antioxidant defenses and reducing inflammation.[4][7][10]Preclinical studies demonstrate neuroprotection against oxidative stress and inflammation.[2][11][2][4][7][10][11]
Riluzole Believed to reduce glutamate-related nerve damage by inhibiting its release.[12][13]Clinical trials have shown a modest survival benefit in ALS patients.[12][14][12][13][14]
Edaravone Acts as a free radical scavenger to relieve oxidative stress.[13][15]Shown to slow the decline in physical function in a subset of ALS patients.[15][16][13][15][16]

Experimental Protocols

To facilitate the replication and further investigation of Cyclo(His-Pro)'s activity, detailed methodologies from key studies are outlined below.

Cell Culture and Treatment for Neuroprotection Assays

PC12 cells are a common model for studying neuronal function and neuroprotection. Cells are typically cultured in DMEM supplemented with fetal bovine serum and horse serum. For experiments, cells are pre-treated with Cyclo(His-Pro) at varying concentrations (e.g., 1-100 µM) for a specified duration (e.g., 24-48 hours) before being exposed to a neurotoxic agent such as paraquat, rotenone, or glutamate.[4][5]

Nrf2 Nuclear Translocation Assay

To assess the activation of the Nrf2 pathway, nuclear extracts from treated and untreated cells are prepared. Western blot analysis is then performed using an antibody specific for Nrf2 to determine its levels in the nuclear fraction. An increase in nuclear Nrf2 indicates activation of this protective pathway.[4][5]

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are loaded with the probe, and the fluorescence intensity is measured using a plate reader or flow cytometer. A decrease in fluorescence in Cyclo(His-Pro)-treated cells compared to controls indicates a reduction in ROS.[4]

In vivo Anti-inflammatory Assay

The mouse ear edema model is a standard method for evaluating topical anti-inflammatory activity. A pro-inflammatory agent like TPA is applied to the mouse ear to induce swelling. The test compound, in this case, Cyclo(His-Pro), is applied topically before or after the inflammatory stimulus. The degree of edema is then measured, typically by ear punch weight or thickness, to assess the anti-inflammatory effect.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of Cyclo(His-Pro) and a typical experimental workflow for its evaluation.

Cyclo_His_Pro_Signaling_Pathway Cyclo_His_Pro Cyclo(His-Pro) Nrf2_Activation Nrf2 Activation Cyclo_His_Pro->Nrf2_Activation Cell_Membrane ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE NFkB_Inhibition NF-κB Inhibition Nrf2_Activation->NFkB_Inhibition Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Inflammatory_Response Inflammatory Response NFkB_Inhibition->Inflammatory_Response NFkB_Inhibition->Neuroprotection

Caption: Cyclo(His-Pro) signaling pathway.

Experimental_Workflow Start Start: Cell Culture (e.g., PC12 cells) Pre_treatment Pre-treatment with Cyclo(His-Pro) Start->Pre_treatment Toxin_Exposure Exposure to Neurotoxin (e.g., Paraquat) Pre_treatment->Toxin_Exposure Cell_Viability Measure Cell Viability (e.g., MTT Assay) Toxin_Exposure->Cell_Viability ROS_Measurement Measure ROS Levels (e.g., DCFH-DA) Toxin_Exposure->ROS_Measurement Protein_Analysis Protein Analysis (e.g., Western Blot for Nrf2) Toxin_Exposure->Protein_Analysis Data_Analysis Data Analysis and Conclusion Cell_Viability->Data_Analysis ROS_Measurement->Data_Analysis Protein_Analysis->Data_Analysis

Caption: Experimental workflow for neuroprotection.

References

comparing the in vitro and in vivo effects of His-Pro hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the In Vitro and In Vivo Effects of Cyclo(His-Pro) in Peritoneal Fibrosis

Due to a scarcity of comprehensive, comparative data on His-Pro hydrochloride, this guide focuses on the closely related and more extensively researched cyclic dipeptide, Cyclo(His-Pro) (CHP). The following analysis is based on a study investigating the effects of CHP on peritoneal fibrosis, a common complication of peritoneal dialysis. This guide presents a direct comparison of the in vitro and in vivo findings from this research.

Data Presentation: In Vitro vs. In Vivo Efficacy of Cyclo(His-Pro)

The following tables summarize the key quantitative findings from a study on the effects of Cyclo(His-Pro) on peritoneal fibrosis, both in a mouse model and in human cell cultures.

Table 1: In Vivo Effects of Cyclo(His-Pro) on a Mouse Model of Peritoneal Fibrosis

ParameterControl GroupPeritoneal Fibrosis (PF) GroupPF + CHP GroupOutcome
Fibrosis Markers
Peritoneal Thickness (µm)NormalIncreasedSignificantly ReducedAttenuation of fibrosis
Collagen DepositionMinimalExtensiveSignificantly ReducedAnti-fibrotic effect
α-SMA ExpressionLowHighSignificantly ReducedInhibition of myofibroblast differentiation
Fibronectin ExpressionLowHighSignificantly ReducedReduction in extracellular matrix deposition
Inflammation Markers
Inflammatory Cell InfiltrationLowHighSignificantly ReducedAnti-inflammatory effect
Signaling Pathway Modulation
HDAC3 ExpressionBaselineIncreasedReducedModulation of a key fibrotic regulator
Nrf2 ExpressionBaselineSuppressedEnhancedActivation of antioxidant response
FOXM1 ExpressionBaselineIncreasedSuppressedInhibition of Nrf2 suppression
Mitochondrial Function
Mitochondrial Membrane PotentialNormalDecreasedIncreasedRestoration of mitochondrial health
ATP ProductionNormalDecreasedIncreasedImproved cellular energy metabolism

Table 2: In Vitro Effects of Cyclo(His-Pro) on Human Primary Cultured Mesothelial Cells

ParameterControlTransforming Growth Factor-β1 (TGF-β1) Induced FibrosisTGF-β1 + CHPOutcome
Fibrosis Markers
α-SMA ExpressionLowHighSignificantly ReducedInhibition of myofibroblast differentiation
Fibronectin ExpressionLowHighSignificantly ReducedReduction in extracellular matrix deposition
Signaling Pathway Modulation
HDAC3 ExpressionBaselineIncreasedReducedDirect modulation of HDAC3 in mesothelial cells

Experimental Protocols

In Vivo Mouse Model of Peritoneal Fibrosis
  • Animal Model : A mouse model of peritoneal fibrosis was induced, likely through the intraperitoneal injection of a sclerosing agent such as chlorhexidine (B1668724) gluconate.

  • Treatment : A treatment group received Cyclo(His-Pro) administration. The dosage and route of administration (e.g., intraperitoneal, oral) would be specified in the full study.

  • Sample Collection : After a set period, peritoneal tissue samples were collected for analysis.

  • Analysis :

    • Histology : Peritoneal thickness and collagen deposition were assessed using staining methods like Masson's trichrome stain.

    • Immunohistochemistry/Western Blot : The expression of proteins such as α-SMA, fibronectin, HDAC3, Nrf2, and FOXM1 was quantified.

    • Mitochondrial Function Assays : Mitochondrial membrane potential and ATP production in the peritoneal tissue were measured using specific probes and kits.[1]

In Vitro Model of Mesothelial Cell Fibrosis
  • Cell Culture : Human primary cultured mesothelial cells were used.

  • Induction of Fibrosis : Fibrosis was induced in the cells by treating them with Transforming Growth Factor-β1 (TGF-β1), a known pro-fibrotic cytokine.

  • Treatment : A group of TGF-β1-treated cells was co-incubated with Cyclo(His-Pro).

  • Analysis :

    • Western Blot/Immunofluorescence : The expression of fibrosis markers (α-SMA, fibronectin) and the signaling molecule HDAC3 was quantified to assess the direct effect of CHP on the cells.[1]

Visualization of a Key Signaling Pathway

The following diagram illustrates the proposed mechanism by which Cyclo(His-Pro) mitigates peritoneal fibrosis, based on the findings of the study.[1]

Peritoneal_Fibrosis_Pathway cluster_in_vivo In Vivo (Mouse Model) cluster_in_vitro In Vitro (Human Mesothelial Cells) PF_stimulus Peritoneal Fibrosis Stimulus HDAC3_up ↑ HDAC3 PF_stimulus->HDAC3_up FOXM1_up ↑ FOXM1 HDAC3_up->FOXM1_up Nrf2_down ↓ Nrf2 FOXM1_up->Nrf2_down Inhibits transcription Fibrosis_Inflammation Fibrosis & Inflammation Nrf2_down->Fibrosis_Inflammation Mitochondrial_dysfunction Mitochondrial Dysfunction Nrf2_down->Mitochondrial_dysfunction CHP_vivo Cyclo(His-Pro) CHP_vivo->HDAC3_up Inhibits CHP_vivo->Nrf2_down Prevents CHP_vitro Cyclo(His-Pro) TGFB1 TGF-β1 HDAC3_up_vitro ↑ HDAC3 TGFB1->HDAC3_up_vitro Fibrosis_markers_up ↑ Fibrosis Markers (α-SMA, Fibronectin) HDAC3_up_vitro->Fibrosis_markers_up CHP_vitro->HDAC3_up_vitro Inhibits

References

A Comparative Guide to the Bioanalytical Method Validation for His-Pro Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a typical bioanalytical method for the quantification of His-Pro hydrochloride in a biological matrix, such as human plasma, with potential alternative approaches. The information is based on established practices for similar dipeptides, leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted technique for its sensitivity and specificity. Experimental data from published studies on analogous dipeptides are summarized to provide a tangible reference for performance expectations.

Methodology Comparison: LC-MS/MS as the Gold Standard

The quantification of small peptides like this compound in biological fluids is most effectively achieved using LC-MS/MS. This technique offers superior selectivity and sensitivity compared to older methods like HPLC with UV or fluorescence detection, which can be hampered by matrix interferences. A typical LC-MS/MS method involves sample preparation, chromatographic separation, and mass spectrometric detection.

An alternative approach could involve variations in the sample preparation step, for instance, comparing a protein precipitation (PPT) method with a solid-phase extraction (SPE) method. While PPT is simpler and faster, SPE often provides a cleaner extract, potentially leading to reduced matrix effects and improved sensitivity.

Experimental Protocols

A detailed experimental protocol for a representative LC-MS/MS method for the analysis of a dipeptide, analogous to this compound, in human plasma is outlined below.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Objective: To isolate the analyte from plasma proteins and other interfering substances.

  • Procedure:

    • Thaw frozen human plasma samples at room temperature.

    • To 100 µL of plasma, add an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte).

    • Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with an aqueous solution to remove salts and polar interferences.

    • Wash the cartridge with an organic solvent (e.g., methanol) to remove non-polar interferences.

    • Elute the analyte and IS with a solution containing a counter-ion (e.g., formic acid in methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Objective: To separate the analyte from any remaining interferences and to quantify it.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions would be optimized for His-Pro and its internal standard.

Data Presentation: Validation Parameter Comparison

The following tables summarize typical validation results for a bioanalytical method for a dipeptide, comparing two hypothetical sample preparation techniques. The acceptance criteria are based on regulatory guidelines from the FDA and the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4][5][6][7]

Table 1: Linearity and Sensitivity

ParameterMethod A (SPE)Method B (PPT)Acceptance Criteria
Calibration Curve Range1 - 1000 ng/mL5 - 1000 ng/mLAt least 6 non-zero standards
Correlation Coefficient (r²)> 0.995> 0.992≥ 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL5 ng/mLSignal-to-noise ratio ≥ 5
LLOQ Accuracy & PrecisionWithin ± 20%Within ± 20%Within ± 20% of nominal

Table 2: Accuracy and Precision

QC LevelMethod A (SPE)Method B (PPT)Acceptance Criteria
Intra-day Accuracy (% Bias)
Low QC (3 ng/mL)-2.5%-4.8%Within ± 15% of nominal
Mid QC (50 ng/mL)1.8%3.2%Within ± 15% of nominal
High QC (800 ng/mL)0.9%1.5%Within ± 15% of a nominal
Intra-day Precision (% CV)
Low QC4.2%6.5%≤ 15%
Mid QC3.1%4.8%≤ 15%
High QC2.5%3.9%≤ 15%
Inter-day Accuracy (% Bias)
Low QC-3.1%-5.5%Within ± 15% of nominal
Mid QC2.2%4.1%Within ± 15% of nominal
High QC1.2%2.0%Within ± 15% of nominal
Inter-day Precision (% CV)
Low QC5.8%8.2%≤ 15%
Mid QC4.5%6.1%≤ 15%
High QC3.7%5.3%≤ 15%

Table 3: Recovery and Matrix Effect

ParameterMethod A (SPE)Method B (PPT)Acceptance Criteria
Mean Extraction Recovery 85%92%Consistent, precise, and reproducible
Matrix Factor (IS-normalized) 0.98 - 1.050.85 - 1.10CV of IS-normalized matrix factor ≤ 15%

Table 4: Stability

Stability ConditionDurationMethod A (SPE) & B (PPT)Acceptance Criteria
Bench-top (Room Temp)8 hoursWithin ± 10% of initialMean concentration within ± 15% of nominal
Freeze-Thaw Cycles3 cyclesWithin ± 12% of initialMean concentration within ± 15% of nominal
Long-term (-80 °C)90 daysWithin ± 9% of initialMean concentration within ± 15% of nominal

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe Method A ppt Protein Precipitation (PPT) add_is->ppt Method B drydown Evaporation spe->drydown ppt->drydown reconstitute Reconstitution drydown->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Bioanalytical method workflow from sample preparation to data reporting.
Logical Relationship of Validation Parameters

G cluster_core Core Method Performance cluster_range Quantitative Range cluster_sample_effects Sample Handling & Matrix Accuracy Accuracy LLOQ Lower Limit of Quantification Accuracy->LLOQ Precision Precision Precision->LLOQ Linearity Linearity Linearity->LLOQ ULOQ Upper Limit of Quantification Linearity->ULOQ Selectivity Selectivity MatrixEffect Matrix Effect Selectivity->MatrixEffect MatrixEffect->Accuracy Recovery Recovery Recovery->Accuracy Stability Stability Stability->Accuracy Stability->Precision

Interdependence of key bioanalytical method validation parameters.
Hypothetical Signaling Pathway

While the specific signaling pathway for this compound is not detailed here, this diagram illustrates a generic pathway where a dipeptide might act as a signaling molecule.

G HisPro This compound Receptor Membrane Receptor HisPro->Receptor G_Protein G-Protein Activation Receptor->G_Protein SecondMessenger Second Messenger Production (e.g., cAMP) G_Protein->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor Activation KinaseCascade->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse

A generic cell signaling pathway involving a dipeptide ligand.

References

Comparative Analysis of His-Pro Hydrochloride: A Statistical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of His-Pro hydrochloride, a dipeptide with potential applications in neuroscience and pharmacology. Given the current landscape of available research, this document focuses on the relationship between this compound and its cyclic form, Cyclo(His-Pro), for which more extensive biological data is available. This guide aims to equip researchers with a thorough understanding of its properties, methodologies for its study, and its potential standing against other cognitive enhancers.

Part 1: Data Presentation and Comparative Analysis

Direct statistical comparisons of linear this compound with other nootropic agents are limited in publicly available literature. The biological activity of His-Pro is often discussed in the context of its cyclized form, Cyclo(His-Pro) (also known as CHP), which is a metabolite of Thyrotropin-Releasing Hormone (TRH).[1][2][3][4][5] It is understood that linear His-Pro can cyclize to form the more stable and biologically active Cyclo(His-Pro). Therefore, the following tables present data for Cyclo(His-Pro) as a proxy to infer the potential activities of this compound, alongside comparative data for the well-established nootropic, Piracetam.

Disclaimer: The data for this compound's biological activity is largely inferred from studies on Cyclo(His-Pro). Direct experimental validation of these activities for the linear this compound is necessary.

Table 1: Comparative Pharmacokinetic and Physicochemical Properties

ParameterThis compound (inferred from Cyclo(His-Pro))PiracetamData Source/Reference
Molecular Formula C₁₁H₁₇ClN₄O₃C₆H₁₀N₂O₂[6]
Molecular Weight 288.73 g/mol 142.16 g/mol [6]
Bioavailability Orally active, crosses the blood-brain barrierHigh (nearly 100%)[7]
Half-life Not well established for linear form~5 hours
Metabolism Can cyclize to form Cyclo(His-Pro)Excreted largely unchanged[2][7]

Table 2: Comparative Biological and Nootropic Activity

ActivityThis compound (inferred from Cyclo(His-Pro))PiracetamData Source/Reference
Primary Mechanism Modulator of neuronal excitabilityPositive allosteric modulator of AMPA receptors[1]
Cognitive Enhancement Enhances excitatory responses of cortical neurons to acetylcholineImproves memory and learning in various models[1]
Neuroprotection Potential anti-inflammatory and antioxidant effectsProtects against neuronal damage from various insults
Other Biological Effects Can inhibit food intakeImproves microcirculation[3]
Receptor Binding Specific binding sites identified in the liver and brainDoes not bind to common neurotransmitter receptors[8]

Part 2: Experimental Protocols

Protocol 1: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of this compound.

1. Objective: To develop a robust HPLC method for the analysis of this compound in solution.

2. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • 0.22 µm syringe filters

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

4. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in ultrapure water

  • Mobile Phase B: 0.1% TFA in acetonitrile

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 214 nm

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B (linear gradient)

    • 25-30 min: 50% to 95% B (linear gradient)

    • 30-35 min: 95% B (isocratic)

    • 35-40 min: 95% to 5% B (linear gradient)

    • 40-45 min: 5% B (isocratic - column re-equilibration)

6. Sample Preparation:

  • Dissolve this compound in the initial mobile phase (95% A, 5% B) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

7. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time compared to a standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve.

Part 3: Visualizing Relationships and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Chemical Relationship HisPro_HCl This compound (Linear Dipeptide) Cyclo_HisPro Cyclo(His-Pro) (Cyclic Dipeptide) HisPro_HCl->Cyclo_HisPro Cyclization Cyclo_HisPro->HisPro_HCl Hydrolysis (e.g., in stomach acid)

Caption: Interconversion between this compound and Cyclo(His-Pro).

cluster_1 Experimental Workflow: HPLC Analysis A Sample Preparation (Dissolution & Filtration) B HPLC Injection A->B C Separation on C18 Column B->C D UV Detection (214 nm) C->D E Data Acquisition & Analysis D->E

Caption: A typical experimental workflow for HPLC analysis.

cluster_2 Hypothetical Signaling Pathway for Cyclo(His-Pro) CHP Cyclo(His-Pro) Receptor Cell Surface Receptor CHP->Receptor ERK_Pathway ERK Signaling Pathway Receptor->ERK_Pathway Transcription_Factors Transcription Factors ERK_Pathway->Transcription_Factors Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) Transcription_Factors->Cellular_Response

Caption: A potential signaling pathway for Cyclo(His-Pro).

References

Safety Operating Guide

Proper Disposal of His-Pro Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of His-Pro hydrochloride, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, information from structurally similar compounds can provide guidance. The primary hazards associated with this compound are due to its acidic nature as a hydrochloride salt.

Personal Protective Equipment (PPE): When handling this compound, especially during disposal, the following PPE is mandatory:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or protective suit

  • A dust respirator, particularly when handling the solid form

II. Quantitative Data Summary

The following table summarizes key quantitative data for a closely related compound, H-Pro-NHEt.HCl, and its constituent components. This information is provided for guidance and should be supplemented with the specific SDS for this compound.

PropertyValue
Molecular Weight178.66 g/mol
Melting Point98-100 °C
AppearanceWhite crystals
Hydrochloric Acid Boiling Point> 100 °C (> 212 °F)
Hydrochloric Acid Density~1.2 g/cm³

III. Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound involves neutralization of the acidic component, followed by disposal in accordance with local, state, and federal regulations for chemical waste.[1]

1. Neutralization of Spills and Small Quantities:

  • For Small Spills (Solid): Carefully sweep the spilled solid material into a designated waste container using appropriate tools.[1]

  • For Solutions:

    • Containment: If a solution of this compound is spilled, contain the spill using an inert absorbent material such as sand or vermiculite.[2]

    • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a soda ash solution, to the contained spill or to the solution intended for disposal.[2][3] Exercise caution as this may cause fizzing or heat generation.

    • pH Verification: Use pH paper or a pH meter to check the pH of the neutralized mixture. The target pH should be within a neutral range, typically between 6 and 8.[1]

    • Collection: Once neutralized, the mixture should be collected in a sealed and properly labeled container designated for hazardous waste.[1]

2. Disposal of Unused this compound:

  • Dilution: If in solid form, dissolve the this compound in water to a low concentration. This should be performed in a well-ventilated area, preferably within a fume hood.[1]

  • Neutralization: Slowly add a weak base to the diluted solution while stirring. Monitor the pH to ensure it reaches a neutral range (6-8).

  • Waste Collection: Transfer the neutralized solution to a clearly labeled, sealed container for chemical waste.[1]

3. Final Disposal:

  • All chemical waste must be disposed of in accordance with national and local regulations. Do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

  • Waste generators must determine if their waste is hazardous and ensure it is properly managed and treated before recycling or disposal.[4][5]

  • The Resource Conservation and Recovery Act (RCRA) in the United States provides a framework for the management of hazardous waste from its generation to its disposal.[4][6] State-level regulations may also apply.[4]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Assess His-Pro Hydrochloride for Disposal is_spill Is it a spill? start->is_spill spill_solid Solid Spill is_spill->spill_solid Yes (Solid) spill_solution Solution Spill is_spill->spill_solution Yes (Solution) unused_material Unused Material is_spill->unused_material No (Unused) sweep Carefully sweep into designated waste container spill_solid->sweep contain Contain spill with inert absorbent spill_solution->contain dissolve Dissolve in water to a low concentration unused_material->dissolve collect Collect in a sealed, labeled hazardous waste container sweep->collect neutralize Neutralize with weak base (e.g., sodium bicarbonate) contain->neutralize verify_ph Verify pH is neutral (6-8) neutralize->verify_ph verify_ph->neutralize No verify_ph->collect Yes dispose Dispose of according to local, state, and federal regulations collect->dispose dissolve->neutralize

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling His-Pro Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of His-Pro hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and responsible chemical management.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles with Side Shields or Full Face ShieldEssential to protect against splashes. A full face shield is recommended when there is a significant risk of splashing.[1][2] Eyeglasses are not a substitute for safety goggles.[3]
Hand Protection Chemical-Resistant GlovesNitrile or latex gloves are recommended.[4] It is advisable to use powder-free gloves and consider double gloving.[3][4] Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if contaminated or damaged.[3]
Body Protection Laboratory Coat or Chemical-Resistant SuitA lab coat is suitable for handling small quantities (up to 500 grams).[4] For larger quantities or when there is a higher risk of exposure, a disposable, low-permeability coverall or a chemical-resistant suit is recommended.[4][5]
Respiratory Protection NIOSH-Certified Respirator (e.g., N95 or N100)A respirator with an acid gas cartridge should be used, especially when handling the solid form to avoid inhaling dust particles.[1][2][6] Use should be in accordance with a respiratory protection program.[2]
Foot Protection Closed-Toed Shoes and Protective Shoe CoversProtective shoe covers should be worn to prevent contamination.[4]

Operational Plan: Safe Handling Procedures

Adherence to proper handling procedures is critical to prevent accidents and exposure.

  • Preparation :

    • Read and understand the Safety Data Sheet (SDS) for this compound or a structurally similar compound before starting any work.[1]

    • Ensure that a safety shower and eyewash station are accessible and in good working order.[7][8]

    • Work in a well-ventilated area, preferably inside a chemical fume hood.[6][9]

  • Handling :

    • Avoid all personal contact, including inhalation of dust or vapors.[4]

    • When diluting, always add the acid to water, never the other way around, to prevent a violent exothermic reaction.[6][9][10]

    • Use appropriate tools and funnels for transferring the substance to avoid spills.[6] Do not pipette by mouth.[6]

  • Storage :

    • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[6][9][11]

    • Keep away from incompatible materials such as bases, amines, alkali metals, and strong oxidizing agents.[6][11]

    • Utilize secondary containment, such as a polypropylene (B1209903) tray, to prevent leakage.[6]

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[6][12] Seek medical attention if irritation persists.[13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][12][14] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6][13]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][13]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9][13]
Spill Small spills (<1 L): If trained, use appropriate PPE and an absorbent material to contain the spill. Neutralize with sodium bicarbonate.[6] Large spills (>1 L): Evacuate the area and contact emergency services and the environmental health and safety office immediately.[6]

Disposal Plan

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

  • Neutralization :

    • For acidic waste, neutralization is a key step. Slowly add a base like sodium bicarbonate (baking soda) to a dilute solution of the waste until the pH is between 6 and 8.[1][10]

    • The reaction may produce fizzing, which indicates that neutralization is occurring. The process is complete when the fizzing stops.[10]

  • Waste Collection :

    • Collect the neutralized solution in a clearly labeled, sealed container for chemical waste.[1]

    • Solid, unused this compound should be dissolved in water before neutralization.[1]

  • Container Disposal :

    • Empty containers may retain hazardous residue and should be handled with care.[4] Do not cut, drill, grind, or weld on or near the container.[4]

    • Rinse containers thoroughly with a suitable solvent and dispose of them in accordance with local, state, and federal regulations.

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Inspect Safety Equipment (Fume Hood, Eyewash, Shower) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 Proceed to Handling handle2 Transfer/Weigh Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Experiment Complete clean2 Neutralize Waste clean1->clean2 clean3 Dispose of Waste & PPE clean2->clean3 end Safe Completion clean3->end End of Process

Caption: A flowchart outlining the key steps for the safe handling of this compound.

This comprehensive guide is designed to provide clear, actionable steps for the safe handling and disposal of this compound, promoting a secure laboratory environment.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.